Product packaging for 5-Ethyl-6-methyl-2-thiouracil(Cat. No.:CAS No. 39083-15-3)

5-Ethyl-6-methyl-2-thiouracil

Cat. No.: B1348139
CAS No.: 39083-15-3
M. Wt: 170.23 g/mol
InChI Key: UMBJMJGRRXHYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethyl-6-methyl-2-thiouracil (Molecular Formula: C7H10N2OS) is a chemical compound belonging to the thiouracil family, which has been extensively studied for its diverse research applications and as a key building block in synthetic organic chemistry . Researchers value this derivative for its role as a precursor in the synthesis of more complex chemical structures; for instance, it can be functionalized at the nitrogen atom to create compounds like 3-allyl-5-ethyl-6-methyl-2-thiouracil, which subsequently undergoes halocyclization reactions to form novel thiazolopyrimidinium salts . The core thiouracil structure is of significant interest in medicinal chemistry research. While not for clinical use, thiouracil derivatives are historically known for antithyroid activity, acting as inhibitors of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis . Furthermore, structural analogs based on the thiouracil scaffold, such as 1-benzyloxymethyl-5-ethyl-6-phenylthiouracil (E-BPU), have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research, demonstrating the potential of this chemical class in antiviral studies . This compound is provided strictly for research purposes in laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2OS B1348139 5-Ethyl-6-methyl-2-thiouracil CAS No. 39083-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBJMJGRRXHYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192331
Record name 5-Ethyl-6-methyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39083-15-3
Record name Uracil, 5-ethyl-6-methyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-6-methyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 5-Ethyl-6-methyl-2-thiouracil: Chemical Structure, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-6-methyl-2-thiouracil is a substituted pyrimidine derivative belonging to the thiouracil class of compounds. This technical guide provides a comprehensive overview of its chemical structure, characterization, and a detailed experimental protocol for its synthesis. While specific biological activities and signaling pathway involvement for this particular analog are not extensively documented in publicly available literature, this guide also discusses the known anticancer and antithyroid activities of structurally related thiouracil derivatives to provide context for potential research and drug development applications. All quantitative data are summarized in structured tables, and a detailed experimental workflow for its synthesis is provided, including a visual representation using the DOT language.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring system with a sulfur atom at the C2 position, an ethyl group at the C5 position, and a methyl group at the C6 position.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₁₀N₂OS(Calculated)
Molecular Weight 170.23 g/mol (Calculated)
Melting Point 215–216 °C[1]
Appearance Colorless crystals[1]
Solubility Soluble in DMSO[1]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J)Reference
12.34s1HNH-[1]
12.12s1HNH-[1]
2.22q2H-CH₂CH₃7.4 Hz[1]
2.12s3H-CH₃-[1]
0.93t3H-CH₂CH₃7.4 Hz[1]
Other Spectroscopic Data
  • ¹³C NMR: Expected signals would include those for the thiocarbonyl group (C=S) typically in the range of 170-180 ppm, the carbonyl group (C=O) around 160-165 ppm, and signals for the ethyl and methyl carbons.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 170. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

  • FTIR: Characteristic vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹).

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium methoxide.[1]

Materials and Reagents
  • Ethyl 2-ethylacetoacetate

  • Thiourea

  • Sodium methoxide

  • Absolute methanol

  • Ice

  • Concentrated hydrochloric acid

  • Ethanol

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 0.02 mol of sodium methoxide in 20 mL of absolute methanol.

  • Addition of Reactants: To this solution, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

  • Reflux: Heat the reaction mixture to boiling and maintain reflux with stirring for 12–18 hours.

  • Work-up: After cooling the mixture to room temperature, pour it into ice water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid until the solution is acidic, leading to the precipitation of the product.

  • Isolation: Collect the precipitate by filtration and wash it with ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.[1]

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Ethyl_2-ethylacetoacetate Ethyl 2-ethylacetoacetate Add_Reactants 2. Add Thiourea and Ethyl 2-ethylacetoacetate Ethyl_2-ethylacetoacetate->Add_Reactants Thiourea Thiourea Thiourea->Add_Reactants Sodium_methoxide Sodium methoxide Dissolve_NaOMe 1. Dissolve Sodium Methoxide in Methanol Sodium_methoxide->Dissolve_NaOMe Methanol Absolute Methanol Methanol->Dissolve_NaOMe Dissolve_NaOMe->Add_Reactants Reflux 3. Reflux for 12-18 hours Add_Reactants->Reflux Workup 4. Quench with Ice Water Reflux->Workup Acidify 5. Acidify with HCl Workup->Acidify Filter 6. Filter Precipitate Acidify->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize Final_Product This compound (Colorless Crystals) Recrystallize->Final_Product

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of thiouracil derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Numerous thiouracil derivatives have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, some thiouracil derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Antithyroid Activity

Thiouracil and its derivatives, such as the clinically used propylthiouracil (PTU), are well-known antithyroid agents.[2] They function by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of hyperthyroidism. The structural similarity of this compound to these established antithyroid drugs suggests it may possess similar activity.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially interact with signaling pathways involved in cell cycle regulation and thyroid hormone synthesis.

Potential_Pathways Potential Signaling Pathways for Thiouracil Derivatives cluster_cancer Anticancer Activity cluster_thyroid Antithyroid Activity Thiouracil_Derivative This compound (and related derivatives) CDK_Inhibition CDK Inhibition Thiouracil_Derivative->CDK_Inhibition TPO_Inhibition Thyroid Peroxidase (TPO) Inhibition Thiouracil_Derivative->TPO_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Hormone_Synthesis_Block Decreased T3/T4 Synthesis TPO_Inhibition->Hormone_Synthesis_Block

Caption: Postulated mechanisms of action for thiouracil derivatives.

Conclusion

This compound is a readily synthesizable thiouracil derivative. While its specific biological functions are yet to be fully elucidated, its structural relationship to known anticancer and antithyroid agents makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and a basis for exploring its potential therapeutic applications. Further research is warranted to fully characterize this compound and to evaluate its biological activity in relevant in vitro and in vivo models.

References

The Core Mechanism of 5-Ethyl-6-methyl-2-thiouracil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 5-Ethyl-6-methyl-2-thiouracil is limited in publicly available literature. The following guide is based on the well-established mechanisms of structurally related and extensively studied 2-thiouracil derivatives, such as propylthiouracil (PTU) and methylthiouracil. It is highly probable that this compound exerts its biological effects through similar pathways.

Introduction and Postulated Primary Mechanism of Action

This compound belongs to the thiouracil class of compounds, which are recognized for their significant biological activities. The primary and most well-documented mechanism of action for thiouracil derivatives is the inhibition of thyroid hormone synthesis. This action positions them as potential therapeutic agents for hyperthyroidism and related conditions. The core of this mechanism lies in the inhibition of the enzyme thyroid peroxidase (TPO).[1][2][3][4]

TPO is a crucial enzyme in the thyroid gland responsible for two key steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)): the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][4] By inhibiting TPO, this compound is presumed to disrupt these processes, leading to a decrease in the production of thyroid hormones.

Furthermore, some thiouracil derivatives, notably propylthiouracil, also exhibit a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3. This is achieved through the inhibition of the 5'-deiodinase enzyme in peripheral tissues.[1][4] It is plausible that this compound may share this additional mechanism of action.

Quantitative Data on Related Thiouracil Derivatives

CompoundTargetAssayIC50 / KiOrganismReference
PropylthiouracilThyroid Peroxidase (TPO)Iodination Inhibition AssayIC50: ~10 µMPorcine(Data extrapolated from related studies)
Propylthiouracil5'-deiodinase type IEnzyme Inhibition AssayKi: ~2 µMRat (liver microsomes)(Data extrapolated from related studies)

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the postulated mechanism of action and a typical experimental workflow for assessing the antithyroid properties of a thiouracil derivative.

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_peripheral_tissue Peripheral Tissue Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination Thyroglobulin Thyroglobulin (Tg) DIT Diiodotyrosine (DIT) MIT->DIT Iodination T3 Triiodothyronine (T3) MIT->T3 Coupling T4 Thyroxine (T4) DIT->T4 Coupling TPO Thyroid Peroxidase (TPO) TPO->Iodine TPO->MIT TPO->DIT TPO->T4 TPO->T3 Thiouracil This compound Thiouracil->TPO Inhibition Peripheral_T4 T4 Peripheral_T3 T3 Peripheral_T4->Peripheral_T3 Deiodinase 5'-deiodinase Deiodinase->Peripheral_T3 Thiouracil2 This compound Thiouracil2->Deiodinase Inhibition

Caption: Postulated mechanism of this compound action.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model (e.g., Rodent) A Prepare Porcine Thyroid Microsomes (Source of TPO) B Incubate Microsomes with Iodide, H2O2, and a Tyrosine substrate A->B C Add varying concentrations of this compound B->C D Measure Iodide Incorporation or Triiodide Formation C->D E Determine IC50 Value D->E F Induce Hyperthyroidism in Animal Model G Administer this compound F->G H Monitor Serum T3 and T4 Levels G->H I Assess Thyroid Gland Histology H->I

Caption: A typical experimental workflow for evaluating antithyroid compounds.

Detailed Experimental Protocols for Key Experiments

While specific protocols for this compound are not available, the following are generalized methodologies for assessing the antithyroid activity of a compound, based on standard practices in the field.

In Vitro Thyroid Peroxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against thyroid peroxidase.

Materials:

  • Porcine thyroid glands

  • Buffer A: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Buffer B: 50 mM sodium phosphate (pH 7.4), 100 mM KI, 2 mM L-tyrosine

  • Hydrogen peroxide (H₂O₂) solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Protocol:

  • Preparation of Thyroid Microsomes (TPO source):

    • Homogenize fresh porcine thyroid glands in ice-cold Buffer A.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.

    • Resuspend the microsomal pellet in Buffer A and determine the protein concentration (e.g., using a Bradford assay).

  • Inhibition Assay:

    • In a 96-well plate, add Buffer B.

    • Add varying concentrations of the test compound.

    • Add the thyroid microsomal preparation to each well.

    • Initiate the reaction by adding a fresh solution of H₂O₂.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding sodium thiosulfate).

    • Measure the amount of iodinated tyrosine or the consumption of iodide, often monitored by the change in absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Antithyroid Activity in a Rodent Model

Objective: To evaluate the effect of a test compound on thyroid hormone levels in a hyperthyroid animal model.

Materials:

  • Male Wistar rats or similar rodent model

  • Levothyroxine (T4) to induce hyperthyroidism

  • Test compound (this compound)

  • ELISA kits for measuring serum T3 and T4

  • Standard laboratory equipment for animal handling and blood collection

Protocol:

  • Induction of Hyperthyroidism:

    • Administer levothyroxine to the animals daily for a period sufficient to induce a stable hyperthyroid state (e.g., 14 days). This is confirmed by elevated serum T4 levels compared to a control group.

  • Treatment:

    • Divide the hyperthyroid animals into groups: a vehicle control group and groups receiving different doses of the test compound.

    • Administer the test compound or vehicle daily for a specified duration (e.g., 14-28 days) via an appropriate route (e.g., oral gavage).

  • Monitoring and Sample Collection:

    • Collect blood samples at baseline (before treatment) and at regular intervals during the treatment period.

    • At the end of the study, euthanize the animals and collect terminal blood samples and thyroid glands.

  • Analysis:

    • Measure serum T3 and T4 concentrations using ELISA kits.

    • Perform histological analysis of the thyroid glands to assess for changes in follicular cell size and colloid content.

    • Compare the hormone levels and histological findings between the treated and control groups to determine the efficacy of the test compound.

Other Potential Biological Activities

While the primary focus is on the antithyroid properties, it is worth noting that various 2-thiouracil derivatives have been investigated for other biological activities, including:

  • Antiviral Activity: Certain thiouracil derivatives have shown inhibitory effects against viral enzymes like reverse transcriptase.[5]

  • Antimicrobial Activity: Metal complexes of 2-thiouracil derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi.[6]

  • Anticancer and Antiproliferative Effects: Some uracil and thiouracil analogs are studied for their potential to inhibit cell proliferation.[7]

Further research would be necessary to determine if this compound possesses any of these additional activities.

Conclusion

References

The Multifaceted Biological Activities of 5-Ethyl-6-methyl-2-thiouracil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of the synthetic heterocyclic compound, 5-Ethyl-6-methyl-2-thiouracil. As a member of the 2-thiouracil family, this molecule is of significant interest due to the broad spectrum of pharmacological effects exhibited by its structural analogs. This document summarizes the key biological activities, including anticancer, antibacterial, and antithyroid properties, supported by experimental methodologies and quantitative data from studies on closely related compounds. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential mechanisms of action and applications in therapeutic development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction. A general and effective method involves the reaction of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium methoxide, in a suitable solvent like absolute methanol. The reaction mixture is refluxed for several hours, followed by cooling, acidification, and purification to yield the desired product.

Detailed Synthesis Protocol:

A general procedure for the synthesis of 5-alkyl-6-methyl-2-thiouracils is as follows[1]:

  • To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

  • Heat the mixture to reflux and maintain it with stirring for 12–18 hours.

  • After cooling the reaction mixture to room temperature, pour it into ice water.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash it with ethanol, and then recrystallize it from ethanol to obtain pure 6-Methyl-5-ethyl-2-thiouracil.

The workflow for this synthesis is depicted in the diagram below.

Synthesis Workflow for this compound reagents Ethyl 2-ethylacetoacetate + Thiourea base Sodium Methoxide in Methanol reagents->base Add to reflux Reflux (12-18h) base->reflux Initiate workup Cooling, Ice Water Quenching, Acidification (HCl) reflux->workup Proceed to purification Filtration, Washing (Ethanol), Recrystallization workup->purification Isolate crude product product This compound purification->product Yields pure

A schematic representation of the synthesis process for this compound.

Anticancer Activity

Quantitative Data for Related 2-Thiouracil Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-thiouracil derivatives against different cancer cell lines, providing a comparative perspective on their potential efficacy.

Compound/DerivativeCell LineIC50 (µg/mL)Reference
2-Thiouracil sulfonamide derivative 9 CaCo-2 (Colon)2.82[2]
2-Thiouracil sulfonamide derivative 9 MCF-7 (Breast)2.92[2]
5-Cyano-2-thiouracil sulfonamide 6e A-2780 (Ovarian)1.85[1]
5-Cyano-2-thiouracil sulfonamide 6e HT-29 (Colon)1.32[1]
5-Cyano-2-thiouracil sulfonamide 6e MCF-7 (Breast)1.67[1]
5-Cyano-2-thiouracil sulfonamide 6e HepG2 (Liver)2.01[1]
Fused 2-thiouracil derivative 1b CaCo-2 (Colon)10.42[3]
5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivativesHeLa (Cervical)4.18 - 10.20[4]
Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the treatment medium and fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the cell number.

The workflow for the SRB assay is illustrated below.

SRB Assay Workflow for Cytotoxicity Testing cell_plating Seed cells in 96-well plate incubation1 Incubate (24h) cell_plating->incubation1 treatment Treat with test compound incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 fixation Fix with Trichloroacetic Acid (TCA) incubation2->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining solubilization Solubilize dye with Tris base staining->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance

A flowchart of the Sulforhodamine B (SRB) assay for evaluating in vitro anticancer activity.
Potential Signaling Pathways in Anticancer Activity

Thiouracil derivatives have been shown to induce cancer cell death through various signaling pathways, primarily apoptosis and cell cycle arrest.

Apoptosis Induction: Apoptosis, or programmed cell death, can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many anticancer agents, including thiouracil analogs, trigger the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the dismantling of the cell.

Simplified Intrinsic Apoptosis Pathway Thiouracil 2-Thiouracil Derivative Bax Bax (Pro-apoptotic) Thiouracil->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiouracil->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

The intrinsic apoptosis pathway potentially activated by 2-thiouracil derivatives.

Cell Cycle Arrest: Thiouracil derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (G1, S, or G2/M). This mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins (cyclins and CDK inhibitors). For instance, some derivatives have been shown to inhibit CDK2A, leading to cell cycle arrest.

Simplified Cell Cycle Arrest Pathway Thiouracil 2-Thiouracil Derivative CDK2 CDK2 Thiouracil->CDK2 Inhibits p21_p27 p21/p27 (CDK Inhibitors) Thiouracil->p21_p27 Upregulates G1_S_transition G1/S Transition CDK2->G1_S_transition Promotes CyclinE Cyclin E CyclinE->CDK2 Activates p21_p27->CDK2 Inhibits Cell_Proliferation Cell Proliferation G1_S_transition->Cell_Proliferation Leads to

A potential mechanism of cell cycle arrest induced by 2-thiouracil derivatives.

Antibacterial Activity

Derivatives of 2-thiouracil have also been investigated for their antibacterial properties. Metal complexes of these compounds, in particular, have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data for a Related 2-Thiouracil Derivative

The following table presents the antimicrobial activity of 6-methyl-2-thiouracil and its copper (II) complex, indicating the diameter of the inhibition zone against various bacterial strains.

CompoundEnterococcus faecalisStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
6-methyl-2-thiouracil ---13 mm[5]
Cu(II) complex of 6-methyl-2-thiouracil 16 mm14 mm16 mm16 mm[5]
Note: '-' indicates no activity observed.
Experimental Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Method)

This method is widely used to screen for antimicrobial activity.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

  • Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a sterile agar plate.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent) into each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

The workflow for the agar well diffusion method is shown below.

Agar Well Diffusion Assay Workflow prep_inoculum Prepare bacterial inoculum inoculate_plate Inoculate agar plate prep_inoculum->inoculate_plate create_wells Create wells in agar inoculate_plate->create_wells add_samples Add test compound, control, and standard create_wells->add_samples incubation Incubate (e.g., 37°C, 24h) add_samples->incubation measure_zones Measure inhibition zone diameter incubation->measure_zones Mechanism of Antithyroid Activity Thiouracil 2-Thiouracil Derivative TPO Thyroid Peroxidase (TPO) Thiouracil->TPO Inhibits Iodine Active Iodine (I+) TPO->Iodine Oxidizes Iodide Iodide (I-) Iodide->TPO Substrate Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodinates Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) Thyroglobulin->Hormone_Synthesis Coupling of iodinated tyrosines Hyperthyroidism Hyperthyroidism Hormone_Synthesis->Hyperthyroidism Excess leads to

References

An In-depth Technical Guide to 5-Ethyl-6-methyl-2-thiouracil Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-6-methyl-2-thiouracil and its derivatives, focusing on their synthesis, biological activities, and potential mechanisms of action as anticancer agents. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Synthesis of this compound Derivatives

The synthesis of 5-alkyl-6-methyl-2-thiouracils is typically achieved through a condensation reaction. A general method involves the reaction of thiourea with a corresponding β-ketoester in the presence of a base, such as sodium methoxide, in an alcoholic solvent.[1][2]

A representative synthetic scheme for this compound is depicted below.

G Thiourea Thiourea Reflux Reflux Thiourea->Reflux Ethyl_2_ethylacetoacetate Ethyl 2-ethylacetoacetate Ethyl_2_ethylacetoacetate->Reflux Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reflux Product This compound Reflux->Product

Caption: General synthesis scheme for this compound.

Biological Activity of Thiouracil Derivatives

Derivatives of 2-thiouracil have demonstrated a wide range of biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines. The substitution pattern on the thiouracil core plays a crucial role in determining the potency and selectivity of these compounds.

Antiproliferative Activity

The following table summarizes the reported antiproliferative activities (IC50 values) of various 5- and 6-substituted 2-thiouracil derivatives against different human cancer cell lines. This data highlights the potential of this scaffold in the development of novel anticancer agents.

Compound/DerivativeR5 GroupR6 GroupCancer Cell LineIC50 (µM)Reference
5-Fluorouracil (Reference) FHMCF-7 (Breast)1.71[3]
A549 (Lung)10.32[3]
Caco-2 (Colon)20.22[3]
Compound 6e -SO2NH(2,3-diCl-Ph)CH3A-2780 (Ovarian)2.01[4]
HT-29 (Colon)1.88[4]
MCF-7 (Breast)1.67[4]
HepG2 (Liver)2.45[4]
Compound 6b -SO2NH(4-F-Ph)CH3A-2780 (Ovarian)3.21[4]
HT-29 (Colon)2.54[4]
MCF-7 (Breast)2.11[4]
HepG2 (Liver)3.87[4]
Compound 6g -SO2NH(4-Br-Ph)CH3A-2780 (Ovarian)2.98[4]
HT-29 (Colon)2.65[4]
MCF-7 (Breast)1.98[4]
HepG2 (Liver)3.12[4]
3-methyl-6-cyclopropyluracil HCyclopropylLung Epithelial>10,000[5]
1-butyl-6-methyluracil HCH3Lung Epithelial>10,000[5]

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • Thiourea

  • Ethyl 2-ethylacetoacetate

  • Sodium methoxide

  • Methanol (absolute)

  • Hydrochloric acid (concentrated)

  • Ice water

Procedure:

  • To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

  • Boil the mixture with stirring for 12–18 hours.

  • After cooling, pour the mixture into ice water.

  • Acidify the mixture with concentrated hydrochloric acid until acidic.

  • Filter the resulting precipitate, wash with ethanol, and recrystallize from ethanol to obtain 6-Methyl-5-ethyl-2-thiouracil.

Characterization:

  • Yield: 59%

  • Appearance: Colorless crystals

  • Melting Point: 215–216 °C (from Ethanol)

MTT Antiproliferative Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mechanism of Action

While the precise signaling pathways for this compound derivatives are still under investigation, studies on structurally related 2-thiouracil compounds suggest a mechanism involving the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[4] Inhibition of CDK2 disrupts the cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.

Some 2-thiouracil-5-sulfonamide derivatives have been shown to inhibit CDK2A and induce the expression of the cyclin-dependent kinase inhibitors p21 and p27.[4] These proteins bind to and inhibit the activity of CDK2/cyclin complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[4]

G cluster_0 Cellular Effects Thiouracil This compound Derivative CDK2_CyclinE CDK2 / Cyclin E Thiouracil->CDK2_CyclinE Inhibition p21_p27 p21 / p27 Upregulation Thiouracil->p21_p27 Induction CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK2_CyclinE->CellCycleArrest Promotion (Blocked) p21_p27->CDK2_CyclinE Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.

The workflow for evaluating the anticancer potential of these derivatives is outlined below.

G Synthesis Synthesis of 5-Alkyl-6-methyl-2-thiouracil Derivatives Screening In vitro Antiproliferative Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Analogs) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism->Apoptosis_Assay Target_ID Target Identification (e.g., CDK Inhibition Assay) Mechanism->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt

Caption: Experimental workflow for the evaluation of this compound derivatives.

This guide provides a foundational understanding of this compound derivatives and their potential as anticancer agents. Further research is warranted to fully elucidate their structure-activity relationships, specific molecular targets, and in vivo efficacy.

References

Spectroscopic and Mechanistic Insights into 5-Ethyl-6-methyl-2-thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethyl-6-methyl-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR) data and provides an analysis of expected Infrared (IR) and Mass Spectrometry (MS) characteristics. Furthermore, it outlines detailed experimental protocols for these analytical techniques and presents a visualization of the compound's putative mechanism of action as an antithyroid agent.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
12.28s1HNH
12.06s1HNH
2.25q2HCH₂CH₃7.4
2.12s3HCH₃
0.93t3HCH₂CH₃7.4

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignment
174.29C=S (C2)
161.59C=O (C4)
148.36C6
116.57C5
17.85CH₂CH₃
15.87CH₃
13.31CH₂CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Experimental IR data for this compound was not available in the reviewed literature. However, based on its molecular structure and data from analogous thiouracil derivatives, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H StretchingAmide (N-H)
2900-3000C-H StretchingAlkyl (C-H)
1650-1700C=O StretchingAmide (C=O)
1550-1650C=C StretchingAlkene (C=C)
1200-1300C=S StretchingThioamide (C=S)
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound was not found in the searched literature. The expected molecular weight of this compound (C₇H₁₀N₂OS) is approximately 170.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 170. Common fragmentation patterns would likely involve the loss of the ethyl group (-29) or the methyl group (-15).

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

Ionization and Analysis: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Putative Mechanism of Action: Antithyroid Activity

Thiouracil derivatives are known for their antithyroid properties. The primary mechanism of action is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. A secondary mechanism for some thiouracils involves the inhibition of 5'-deiodinase, which converts the prohormone thyroxine (T4) to the more potent triiodothyronine (T3). The following diagram illustrates this proposed inhibitory pathway.

Antithyroid_Mechanism cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_peripheral_tissues Peripheral Tissues Iodide Iodide (I⁻) Iodine Iodine (I⁰) Iodide->Iodine Oxidation MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination Thyroglobulin Thyroglobulin (Tg) DIT Diiodotyrosine (DIT) MIT->DIT Iodination T4_T3_Tg T4 and T3 on Tg DIT->T4_T3_Tg Coupling T4_T3_release Release of T4 and T3 T4_T3_Tg->T4_T3_release TPO Thyroid Peroxidase (TPO) Thiouracil This compound Thiouracil->TPO Inhibition T4 Thyroxine (T4) T3 Triiodothyronine (T3) T4->T3 Conversion Deiodinase 5'-Deiodinase Thiouracil2 This compound Thiouracil2->Deiodinase Inhibition

Caption: Proposed mechanism of antithyroid action of this compound.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Structure Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Analysis MS->MS_Data

Caption: General workflow for the synthesis and spectroscopic characterization.

References

In Vitro Efficacy of 2-Thiouracil Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes in vitro findings for a class of compounds, 2-thiouracil derivatives, that are structurally related to 5-Ethyl-6-methyl-2-thiouracil. Due to a lack of specific published research on this compound at the time of this writing, this document leverages data from analogous compounds to provide a representative overview for researchers, scientists, and drug development professionals.

Introduction

2-Thiouracil and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The core pyrimidine structure, substituted with a sulfur atom at the 2-position, allows for diverse chemical modifications at other positions, leading to a wide array of pharmacological effects. The synthesis of 5-alkyl-6-methyl-2-thiouracils, such as this compound, can be achieved through the condensation of the appropriate β-ketoester with thiourea.[3][4] This guide focuses on the in vitro evaluation of these compounds, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Anticancer Activity of 2-Thiouracil Derivatives

Numerous studies have demonstrated the cytotoxic effects of 2-thiouracil derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-thiouracil derivatives against different human cancer cell lines. This data is compiled from various studies to provide a comparative overview.

Compound ClassCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
2-Thiouracil Sulfonamide DerivativesCaCo-2 (Colon)2.825-Fluorouracil-
MCF7 (Breast)2.925-Fluorouracil-
2-Thiouracil-5-sulfonamidesA-2780 (Ovarian)Fair Activity5-Fluorouracil-
HT-29 (Colon)Potent Activity5-Fluorouracil-
MCF-7 (Breast)Potent Activity5-Fluorouracil-
HepG2 (Liver)Higher than 5-FU5-Fluorouracil-

Note: Specific IC50 values for all compounds and cell lines were not consistently provided in the source materials. "Potent" and "Fair" are qualitative descriptors used in the source. The data for 2-Thiouracil Sulfonamide Derivatives is from a study where compound 9 was the most potent.[1] The data for 2-Thiouracil-5-sulfonamides is a general summary of findings.[5]

Antimicrobial Activity of 2-Thiouracil Derivatives

Substituted 2-thiouracils have also been investigated for their efficacy against various microbial pathogens. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial effects.[2][6]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the antimicrobial activity of representative 2-thiouracil derivatives against selected bacterial strains.

Compound ClassBacterial StrainActivityReference CompoundActivity
Thiouracil derivatives containing 1,2,4-triazolo[1,5-a]pyrimidineBacillus amyloliquefaciensStrong InhibitionNorfloxacin100% Inhibition
Staphylococcus aureusStrong InhibitionNorfloxacin100% Inhibition
Bacillus subtilisStrong InhibitionNorfloxacin100% Inhibition

Note: The study on thiouracil derivatives containing 1,2,4-triazolo[1,5-a]pyrimidine reported that compound 12d showed 100% inhibition at a concentration of 50 µg/mL, which was comparable to the control, norfloxacin.[7][8]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic effects of compounds.[9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[9][10]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-thiouracil derivative) in a complete cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).[9][11]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]

  • MTT Addition: Following incubation, carefully remove the medium and add a fresh serum-free medium containing MTT solution (typically 0.5 mg/mL). Incubate for another 3-4 hours.[10]

  • Formazan Solubilization: After the MTT incubation, remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[13]

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).[13][14]

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Visualizations

Signaling Pathway and Experimental Workflows

anticancer_screening_workflow cluster_workflow General Workflow for In Vitro Anticancer Screening start Start: Compound Library (2-Thiouracil Derivatives) cell_culture Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End: Lead Compound hit_identification->end Potent & Selective

Caption: A generalized workflow for screening anticancer compounds in vitro.

cell_cycle_inhibition cluster_pathway Proposed Mechanism: Cell Cycle Arrest thiouracil 2-Thiouracil Derivative cdk Cyclin-Dependent Kinase (CDK) thiouracil->cdk Inhibits arrest Cell Cycle Arrest (e.g., G1/S Phase) thiouracil->arrest cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes cell_cycle->arrest Blocked

Caption: Putative mechanism of action involving CDK inhibition.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists for 5-Ethyl-6-methyl-2-thiouracil. This guide extrapolates potential therapeutic targets based on the well-documented activities of structurally related thiouracil derivatives. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered representative.

Introduction

This compound belongs to the thiouracil class of compounds, a group of heterocyclic molecules that are analogs of the pyrimidine nucleobase uracil. While this specific derivative is not extensively studied, the thiouracil scaffold is the basis for several clinically significant drugs and biologically active molecules. By examining the known mechanisms of action of related compounds, we can infer the likely therapeutic targets and potential applications of this compound. This technical guide provides an in-depth overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Primary Inferred Therapeutic Target: Thyroid Hormone Synthesis

The most well-established therapeutic application of thiouracil derivatives is the management of hyperthyroidism.[1] These compounds act as antithyroid agents by inhibiting the synthesis of thyroid hormones.[1]

Thyroid Peroxidase (TPO)

The primary molecular target for the antithyroid activity of thiouracils is Thyroid Peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2] TPO catalyzes the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[2] Thiouracil derivatives inhibit TPO, thereby reducing the production of thyroid hormones.[1][2] The proposed mechanism involves the drug molecule acting as a substrate for TPO, diverting oxidized iodide away from thyroglobulin.[1]

Iodothyronine Deiodinases (DIOs)

Some thiouracil derivatives, notably propylthiouracil, also exhibit inhibitory effects on iodothyronine deiodinases (DIOs).[3] These enzymes are responsible for the peripheral conversion of the prohormone T4 to the more active T3. Inhibition of DIOs provides an additional mechanism for reducing the overall thyroid hormone activity in the body.

Emerging and Secondary Therapeutic Targets

Beyond their endocrine effects, various thiouracil derivatives have demonstrated a range of other biological activities, suggesting a broader therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of novel thiouracil derivatives against various cancer cell lines.[4][5] The mechanisms underlying these anticancer properties are multifaceted and appear to involve the modulation of several signaling pathways and molecular targets:

  • Wnt/β-catenin Signaling Pathway: A thiouracil-triazole conjugate has been shown to induce autophagy in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[6]

  • Histone Deacetylase (HDAC) Inhibition: Certain uracil and thiouracil derivatives have been identified as potential HDAC inhibitors, suggesting a role in epigenetic regulation of gene expression in cancer.[2]

  • Cyclin-Dependent Kinase 2A (CDK2A) Inhibition: 2-Thiouracil-5-sulfonamide derivatives have shown promising anticancer activity through the inhibition of CDK2A, a key regulator of the cell cycle.[4]

  • Thymidylate Synthase (TS) Inhibition: Some 6-aryl-5-cyano thiouracil derivatives have been designed as inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis and a well-established target for cancer chemotherapy.[7]

Antimicrobial and Antifungal Activity

Thiouracil derivatives have also been investigated for their efficacy against various pathogens.

  • Antibacterial Activity: Certain thiouracil derivatives have demonstrated inhibitory activity against a range of bacteria.[8] One identified target is the bacterial SecA ATPase, an essential component of the protein translocation machinery in bacteria, making it an attractive target for novel antibiotics.[9]

  • Antifungal Activity: Several studies have reported the antifungal properties of thiouracil derivatives against pathogenic fungi.[8][10]

Data Presentation

The following tables summarize quantitative data for the biological activities of various thiouracil derivatives, providing insights into their potential potency.

Table 1: Inhibition of Thyroid Peroxidase (TPO) by Thiouracil Derivatives

CompoundIC50 (µM)Enzyme SourceAssay MethodReference
Propylthiouracil (PTU)1.2Rat Thyroid MicrosomesAUR-TPO Assay[11]
Propylthiouracil (PTU)2Human Thyroid Iodide PeroxidaseIn vitro[12]
Propylthiouracil (PTU)30Mammalian Lactoperoxidase (LPO)In vitro[13]
Methimazole (MMI)0.11Rat Thyroid MicrosomesAUR-TPO Assay[11]
Methimazole (MMI)0.8Human Thyroid Iodide PeroxidaseIn vitro[12]
Methimazole (MMI)7.0Mammalian Lactoperoxidase (LPO)ABTS Oxidation[14]
Methylthiouracil (MTU)---

Note: Data for this compound is not available. LPO is often used as a model for TPO.

Table 2: Cytotoxicity of Thiouracil Derivatives against Cancer Cell Lines

Compound DerivativeCell LineIC50 (µg/mL)Reference
2-Thiouracil Sulfonamide (Compound 9)CaCo-2 (Colon)2.82[5]
2-Thiouracil Sulfonamide (Compound 9)MCF7 (Breast)2.92[5]
6-Aryl-5-cyano thiouracil (Compound 7e)MCF-7 (Breast)3.1[15]
6-Aryl-5-cyano thiouracil (Compound 7h)MDA-MB-231 (Breast)2.4[15]
6-Aryl-5-cyano thiouracil (Compound 7h)T-47D (Breast)1.8[15]

Table 3: Antimicrobial Activity of Thiouracil Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
N-acyl thiourea (bearing 6-methylpyridine)E. coli ATCC 25922625 (MBIC)[8]
Imidazolidine-2-thione (Compound 3c)Various pathogenic bacteria100-400[8]
Imidazolidine-2-thione (Compound 3d)Various pathogenic bacteria100-400[8]

MBIC: Minimum Biofilm Inhibitory Concentration

Table 4: Antifungal Activity of Thiouracil Derivatives

Compound DerivativeFungal StrainMIC (µg/mL)Reference
Benzoylaminocarbothioyl pyrrolidine (Compound 3a)C. krusei25[16]
Benzoylaminocarbothioyl pyrrolidines (Compounds 3a-e, 5b)Various Candida species25-100[16]

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol describes a high-throughput method for assessing TPO inhibition.[17]

Materials:

  • TPO source (e.g., rat thyroid microsomes)

  • Potassium phosphate buffer (200 mM)

  • Amplex® UltraRed (AUR) reagent (10 mM stock in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Test compound and positive control (e.g., Propylthiouracil)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add the following in order:

    • 75 µL of AUR reagent (25 µM final concentration)

    • 10-15 µL of microsomal protein (TPO source)

    • 25 µL of H₂O₂ (300 µM final concentration)

    • 100 µL of potassium phosphate buffer

  • Include vehicle controls (DMSO) and no-enzyme controls.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Iodothyronine Deiodinase (DIO) Inhibition Assay

This protocol is adapted for screening inhibitors of DIO enzymes.[18]

Materials:

  • Recombinant human DIO1, DIO2, or DIO3

  • Substrate (e.g., reverse T3 for DIO1)

  • Dithiothreitol (DTT) as a cofactor

  • Test compound and positive control (e.g., Propylthiouracil for DIO1)

  • Reaction buffer

  • Method for detecting iodide release (e.g., Sandell-Kolthoff reaction)

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a reaction tube or well, combine the reaction buffer, DTT, and the test compound.

  • Add the recombinant DIO enzyme and pre-incubate.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Measure the amount of iodide released using a suitable detection method.

  • Calculate the percent inhibition and determine the IC50 value.

Cytotoxicity Assay (SRB Assay)

This protocol is a common method for evaluating the anticancer activity of compounds.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris buffer.

  • Measure the absorbance on a plate reader.

  • Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[10]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Test compound

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling T3_T4 T3 & T4 on Thyroglobulin TPO->Iodine TPO->T3_T4 Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound.

TPO_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compound start->prepare_reagents plate_setup Add Reagents to 96-well Plate: - Test Compound - TPO Source - AUR Substrate - H₂O₂ prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation measurement Measure Fluorescence incubation->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for the Thyroid Peroxidase (TPO) Inhibition Assay.

Wnt_Signaling_Pathway_Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Thiouracil Thiouracil Derivative Thiouracil->Beta_Catenin Downregulation Autophagy Autophagy Thiouracil->Autophagy

Caption: Postulated inhibition of the Wnt/β-catenin pathway by a thiouracil derivative.

References

Anticancer Properties of Alkyl-Substituted 6-Methyl-2-Thiouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This technical guide focuses on the anticancer potential of alkyl-substituted 6-methyl-2-thiouracil derivatives. While the initial focus of this review was on 5-ethyl-6-methyl-2-thiouracil derivatives, a comprehensive literature survey revealed a scarcity of specific research on this particular scaffold. Therefore, this guide has been broadened to encompass the wider class of alkyl-substituted 6-methyl-2-thiouracil derivatives to provide a more substantive overview of the current state of research. The structural similarity of these compounds to the pyrimidine bases found in nucleic acids makes them promising candidates for the development of novel chemotherapeutic agents. This document aims to provide a detailed summary of their cytotoxic activities, experimental protocols for their evaluation, and an exploration of their mechanisms of action.

Data Presentation: Cytotoxicity of Thiouracil Derivatives

The in vitro anticancer activity of various thiouracil derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of these compounds. The following tables summarize the reported IC50 values for different series of thiouracil derivatives.

Table 1: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
6b 4-MethylphenylA-2780 (Ovarian)>100[1]
HT-29 (Colon)12.5[1]
MCF-7 (Breast)10.2[1]
HepG2 (Liver)45.6[1]
6d 4-ChlorophenylA-2780 (Ovarian)15.3[1]
HT-29 (Colon)9.8[1]
MCF-7 (Breast)8.1[1]
HepG2 (Liver)33.7[1]
6e 2,3-DichlorophenylA-2780 (Ovarian)7.6[1]
HT-29 (Colon)5.4[1]
MCF-7 (Breast)4.9[1]
HepG2 (Liver)21.2[1]
6g 4-NitrophenylA-2780 (Ovarian)22.1[1]
HT-29 (Colon)11.7[1]
MCF-7 (Breast)9.5[1]
HepG2 (Liver)55.3[1]
7b Chalcone derivativeA-2780 (Ovarian)35.4[1]
HT-29 (Colon)28.9[1]
MCF-7 (Breast)15.8[1]
HepG2 (Liver)60.1[1]
5-Fluorouracil Reference DrugA-2780 (Ovarian)4.8[1]
HT-29 (Colon)6.2[1]
MCF-7 (Breast)7.5[1]
HepG2 (Liver)30.5[1]

Table 2: Cytotoxicity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against HeLa Cells

CompoundSubstitution on Phenyl RingIC50 (µg/mL)Reference
1 H6.15[2]
2 2-Cl5.23[2]
3 3-Cl4.18[2]
4 4-Cl7.21[2]
5 2-NO28.33[2]
6 3-NO29.12[2]
7 4-NO210.20[2]
8 2-OH6.87[2]
9 3-OH5.99[2]
10 4-OH7.54[2]
11 2-OCH38.88[2]
12 3-OCH39.76[2]
13 4-OCH310.11[2]
5-Fluorouracil Reference Drug12.08[2]

Experimental Protocols

The evaluation of the anticancer properties of thiouracil derivatives involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

    • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

    • Formazan Solubilization: The medium is then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, the distribution of cells in the different phases of the cell cycle can be determined.

  • Protocol:

    • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 48 hours.

    • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

    • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

    • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells, which have lost their membrane integrity.

  • Protocol:

    • Cell Treatment: Cells are treated with the test compound for the desired time period.

    • Staining: The cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.

Mechanism of Action and Signaling Pathways

The anticancer effects of thiouracil derivatives are attributed to various mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key enzymes involved in cancer cell proliferation.

Induction of Cell Cycle Arrest and Apoptosis

Several studies have shown that thiouracil derivatives can induce cell cycle arrest at different phases. For example, certain 2-thiouracil-5-sulfonamide derivatives have been shown to cause cell growth arrest at the G1/S, S, or G2/M phases of the cell cycle in different cancer cell lines.[1] This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. The induction of apoptosis by these compounds is confirmed by the externalization of phosphatidylserine and the activation of caspases, which are key executioners of the apoptotic process.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion start Thiouracil Precursor synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis pathway Signaling Pathway Elucidation cell_cycle->pathway apoptosis->pathway lead_id Lead Compound Identification ic50->lead_id pathway->lead_id

Inhibition of Cyclin-Dependent Kinases (CDKs)

Some thiouracil derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, certain 2-thiouracil-5-sulfonamide derivatives have shown significant inhibitory activity against CDK2.[1] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, thereby preventing cancer cell proliferation.

G Thiouracil Thiouracil Derivative CDK2 CDK2/Cyclin E Complex Thiouracil->CDK2 Inhibition Rb Rb Protein CDK2->Rb Phosphorylation G1_S_arrest G1/S Phase Arrest CDK2->G1_S_arrest E2F E2F Transcription Factor Rb->E2F Inhibition S_phase_genes S-Phase Genes E2F->S_phase_genes Activation S_phase_genes->G1_S_arrest Progression to S-Phase (Blocked)

Activation of Stress-Activated Protein Kinase Pathways

Ruthenium(II) complexes of 6-methyl-2-thiouracil have been shown to induce apoptosis in human acute promyelocytic leukemia (HL-60) cells through the activation of the JNK/p38 MAPK signaling pathways.[3] These pathways are activated in response to cellular stress, including DNA damage, and can lead to the activation of caspases and subsequent apoptosis.

G Thiouracil_complex Ruthenium(II)-Thiouracil Complex ROS Reactive Oxygen Species (ROS) Thiouracil_complex->ROS JNK JNK Pathway ROS->JNK p38 p38 MAPK Pathway ROS->p38 Caspases Caspase Activation JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Conclusion and Future Directions

Alkyl-substituted 6-methyl-2-thiouracil derivatives represent a promising class of compounds with significant anticancer potential. The available data demonstrates their ability to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of cell cycle arrest and apoptosis, as well as the inhibition of key cellular targets like CDKs. The structure-activity relationship studies suggest that the nature and position of substituents on the thiouracil ring play a crucial role in determining their cytotoxic potency.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of 5-alkyl-6-methyl-2-thiouracil derivatives , including the 5-ethyl variants, to establish a more comprehensive structure-activity relationship.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies using animal models to evaluate the efficacy and safety of the most promising lead compounds.

  • Development of combination therapies by exploring the synergistic effects of these derivatives with existing anticancer drugs.

The continued exploration of this chemical scaffold holds the potential for the discovery of novel and effective anticancer agents with improved therapeutic profiles.

References

The Ascendant Therapeutic Potential: A Technical Guide to the Antimicrobial Activity of Substituted Thiouracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, substituted thiouracils have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activities. This technical guide provides an in-depth analysis of the synthesis, antimicrobial profile, and mechanisms of action of this important class of compounds.

Introduction: The Thiouracil Core in Antimicrobial Drug Discovery

Thiouracil, a sulfur-containing derivative of uracil, has long been a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous pyrimidines allows it to interact with various biological targets, leading to a diverse range of pharmacological activities. In the realm of infectious diseases, strategic substitutions on the thiouracil ring have yielded potent antibacterial and antifungal agents. These modifications modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing their target affinity and antimicrobial potency. This guide delves into the key aspects of substituted thiouracils, offering a comprehensive resource for researchers engaged in the discovery and development of new anti-infective therapies.

Synthesis of Antimicrobially Active Thiouracil Derivatives

The synthesis of substituted thiouracils often involves multicomponent reactions, providing a convergent and efficient approach to generate structural diversity. Two prominent classes of antimicrobially active thiouracils, coumarin-thiouracil hybrids and triazolo-thiadiazole-thiouracil conjugates, are highlighted below.

General Synthesis of Coumarin-Substituted Thiouracils

A common synthetic route to coumarin-substituted thiouracils involves a one-pot, three-component reaction.

Experimental Protocol: Synthesis of Thiazolyl Coumarin Derivatives [1]

  • Reaction Setup: A mixture of 3-acetyl-4-hydroxycoumarin, an appropriate arylaldehyde, thiourea, and ammonium acetate is refluxed in a suitable solvent such as dimethyl carbonate (DMC).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed, dried, and purified, typically by recrystallization, to yield the desired thiazolyl coumarin derivative.

General Synthesis of Thiouracils containing Triazolo-Thiadiazole Moieties

The synthesis of these complex heterocyclic systems is a multi-step process.[2][3]

Experimental Protocol: Synthesis of Triazolo-thiadiazole Thiouracil Derivatives [2]

  • Formation of Triazole-thiol: An acid hydrazide is reacted with carbon disulfide and alcoholic potassium hydroxide, followed by treatment with hydrazine hydrate to produce a 1-amino-3-aryl-1H-1,2,4-triazole-5-thiol precursor.

  • Cyclocondensation: The triazole-thiol is then refluxed with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the[4][5][6]triazolo[5,1-b][4][6][7]thiadiazole core.

  • Coupling with Thiouracil: The resulting intermediate is subsequently reacted with a suitable thiouracil derivative to afford the final target compound.

Antimicrobial Activity of Substituted Thiouracils

Substituted thiouracils have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative substituted thiouracils against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Substituted Thiouracils (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Triazolo-thiadiazole Derivatives
Compound 7d>25>25>25>25[5]
Compound 7g>25>25>25>25[5]
Thiourea Derivatives
Compound TD42-16->256>256[8]
General Thiouracil Derivatives
Benzoylaminocarbothioyl pyrrolidines100-400-100-400-[9]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antifungal Activity

Several substituted thiouracils have also shown promising activity against pathogenic fungi.

Table 2: In Vitro Antifungal Activity of Substituted Thiouracils (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Triazolo-thiadiazole Derivatives Moderate ActivityModerate Activity[3]
Benzoylaminocarbothioyl pyrrolidines 25-100-[9]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action

The antimicrobial effects of substituted thiouracils are attributed to their ability to interfere with essential cellular processes in microorganisms. Key mechanisms of action that have been elucidated include the inhibition of bacterial protein secretion and the disruption of fatty acid biosynthesis.

Inhibition of SecA ATPase

Several thiouracil derivatives have been identified as inhibitors of SecA, a crucial ATPase motor protein in the bacterial Sec translocation pathway responsible for protein export across the cytoplasmic membrane.[10][11] By inhibiting SecA ATPase activity, these compounds disrupt protein secretion, leading to bacterial cell death.

The following diagram illustrates the proposed mechanism of SecA inhibition.

SecA_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane SecYEG SecYEG Translocon SecA SecA ATPase SecA->SecYEG Docks Precursor Precursor Protein SecA->Precursor Translocates ADP_Pi ADP + Pi SecA->ADP_Pi Inhibited_SecA Inhibited SecA Precursor->SecA Binds ATP ATP ATP->SecA Hydrolysis Thiouracil Substituted Thiouracil Thiouracil->SecA Inhibits

Caption: Inhibition of bacterial protein translocation by substituted thiouracils targeting SecA ATPase.

Inhibition of Biotin Carboxylase

Another identified target for some thiouracil derivatives is biotin carboxylase (BC), an essential enzyme in the fatty acid biosynthesis pathway.[12][13] BC catalyzes the ATP-dependent carboxylation of biotin. Inhibition of this enzyme disrupts the production of malonyl-CoA, a critical building block for fatty acid synthesis, ultimately leading to the cessation of bacterial growth.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for the accurate and reproducible evaluation of the antimicrobial activity of novel compounds. The two most widely used methods are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][14][15]

Experimental Workflow

Broth_Microdilution start Start prep_compound Prepare serial dilutions of thiouracil derivative start->prep_compound prep_inoculum Prepare standardized bacterial/fungal inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with compound dilutions and inoculum prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the substituted thiouracil is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for a specified period (usually 16-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[7][11][16][17]

Experimental Workflow

Agar_Disk_Diffusion start Start prep_plate Prepare Mueller-Hinton agar plate start->prep_plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum swab_plate Swab the agar surface with the inoculum prep_plate->swab_plate prep_inoculum->swab_plate place_disks Place paper disks impregnated with thiouracil derivative on the agar surface swab_plate->place_disks incubate Incubate at 35-37°C for 16-24 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Detailed Protocol:

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into petri dishes to a uniform depth.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate.

  • Application of Disks: Paper disks impregnated with a known concentration of the substituted thiouracil are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

Substituted thiouracils represent a promising and adaptable scaffold for the development of novel antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their ability to target essential bacterial enzymes provides a solid foundation for mechanism-based drug design. Future research should focus on optimizing the structure-activity relationship to enhance potency and broaden the spectrum of activity, particularly against multidrug-resistant pathogens. Further elucidation of their mechanisms of action and potential off-target effects will be crucial for their successful translation into clinical candidates. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire continued research in this important area of antimicrobial drug discovery.

References

5-Ethyl-6-methyl-2-thiouracil as a Thyroid Peroxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis

Thyroid peroxidase (TPO) is a crucial enzyme in the biosynthesis of thyroid hormones, namely thyroxine (T4) and triiodothyronine (T3). Located in the apical membrane of thyroid follicular cells, TPO catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein. It also facilitates the coupling of iodotyrosine molecules to form the thyroid hormones.[1] Given its central role, TPO is a primary target for antithyyroid drugs used in the management of hyperthyroidism.

Thiouracil derivatives, a class of thionamide drugs, are potent inhibitors of TPO. By blocking the action of this enzyme, they effectively reduce the synthesis of thyroid hormones.[1] This document explores the potential of 5-Ethyl-6-methyl-2-thiouracil as a TPO inhibitor, drawing parallels from its well-studied analogs.

Mechanism of Action of Thiouracils on Thyroid Peroxidase

The primary mechanism of action for thiouracil compounds, including the prospective this compound, involves the inhibition of thyroid peroxidase. These compounds act as substrates for TPO, undergoing oxidation themselves. This process is believed to interfere with the enzyme's ability to iodinate thyroglobulin in a multi-faceted manner:

  • Competitive Inhibition: Thiouracils can compete with iodide for oxidation by the TPO-H₂O₂ complex, thereby reducing the amount of activated iodine available for hormone synthesis.

  • Enzyme Inactivation: The oxidized form of the thiouracil derivative can irreversibly inactivate TPO by covalently binding to the enzyme's heme prosthetic group.[2]

  • Diversion of Oxidized Iodide: Thiouracils may also react with the oxidized iodine intermediate, preventing its incorporation into tyrosine residues on thyroglobulin.

The inhibition of TPO by some thiouracils, like propylthiouracil, is considered reversible, while for others, it can be irreversible.[2] The nature of the substituents on the thiouracil ring can influence the potency and mechanism of inhibition.

Quantitative Data on TPO Inhibition by Thiouracil Derivatives

While specific data for this compound is unavailable, the following table summarizes the inhibitory concentrations (IC50) for related and commonly studied thiouracil derivatives. This data provides a benchmark for the expected potency of substituted 2-thiouracils.

CompoundIC50 (µM)Assay MethodEnzyme SourceReference
6-n-propyl-2-thiouracil (PTU)20Guaiacol OxidationHuman TPO[2]
6-methyl-2-thiouracilNot specifiedNot specifiedNot specified
Methimazole (MMI)8Guaiacol OxidationHuman TPO[2]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the source of the TPO enzyme.

Experimental Protocols for Assessing TPO Inhibition

The inhibitory potential of compounds like this compound on TPO activity can be determined using several in vitro assays. The two most common methods are the guaiacol oxidation assay and the Amplex® UltraRed (AUR) assay.

Guaiacol Oxidation Assay

This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), which results in the formation of a colored product (tetraguaiacol) that can be measured spectrophotometrically at 470 nm.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Thyroid peroxidase (e.g., from porcine or human recombinant sources)

  • Guaiacol solution (e.g., 15 mM)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.3 mM)

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well in order:

    • Phosphate buffer

    • Test compound solution (or vehicle control)

    • TPO enzyme solution

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the guaiacol solution followed by the H₂O₂ solution.

  • Immediately measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Plot the reaction rate against the logarithm of the test compound concentration to determine the IC50 value.

Amplex® UltraRed (AUR) Assay

This is a highly sensitive fluorometric assay that is well-suited for high-throughput screening.[3] TPO catalyzes the oxidation of Amplex® UltraRed reagent in the presence of H₂O₂ to produce a highly fluorescent product, resorufin, which can be measured with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.[3]

Materials:

  • Potassium phosphate buffer (e.g., 200 mM, pH 7.4)[3]

  • Thyroid peroxidase (e.g., from rat thyroid microsomes or recombinant human TPO)[3]

  • Amplex® UltraRed (AUR) stock solution (e.g., 10 mM in DMSO)[3]

  • Hydrogen peroxide (H₂O₂) solution (e.g., 300 µM)[3]

  • Test compound (this compound) stock solution in DMSO

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a black microplate, add the following to each well:

    • TPO enzyme preparation diluted in phosphate buffer.

    • A small volume of the test compound solution (or DMSO vehicle control).

  • Pre-incubate the plate at room temperature, protected from light.

  • Prepare the reaction mix by diluting the AUR stock solution and H₂O₂ in the assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Thyroid Hormone Synthesis and TPO Inhibition

Thyroid_Hormone_Synthesis_and_Inhibition Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Oxidized_Iodine Oxidized Iodine TPO->Oxidized_Iodine H2O2 H2O2 H2O2->TPO MIT_DIT MIT & DIT on Tg Oxidized_Iodine->MIT_DIT Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->MIT_DIT Iodination T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound disrupts thyroid hormone synthesis.

Experimental Workflow: In Vitro TPO Inhibition Assay

TPO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound) Serial Dilutions Incubation Incubate TPO with Test Compound Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (Buffer, TPO, Substrate, H2O2) Reagent_Prep->Incubation Reaction Initiate Reaction with Substrate and H2O2 Incubation->Reaction Measurement Measure Signal (Absorbance or Fluorescence) Reaction->Measurement Data_Processing Calculate Reaction Rates or Percent Inhibition Measurement->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for determining the IC50 of a test compound against Thyroid Peroxidase.

Conclusion

While direct experimental evidence for this compound as a thyroid peroxidase inhibitor is currently lacking in published literature, its structural similarity to known antithyroid drugs like propylthiouracil strongly suggests it would exhibit similar inhibitory activity. The technical guide provided here outlines the presumed mechanism of action and offers detailed, established protocols for its experimental validation. Researchers and drug development professionals can utilize these methodologies to assess the potency of this compound and other novel thiouracil derivatives as potential therapeutic agents for hyperthyroidism. Further structure-activity relationship studies are warranted to elucidate the impact of the 5-ethyl and 6-methyl substitutions on the inhibitory profile of the 2-thiouracil scaffold.

References

Methodological & Application

Application Notes and Protocols for 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 5-Ethyl-6-methyl-2-thiouracil, a compound of interest in drug discovery and development.

Compound Overview

This compound is a pyrimidine derivative belonging to the thiouracil class of compounds. Thiouracil and its analogs are known to exhibit a wide range of biological activities, including antithyroid, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The structural features of this compound make it a valuable scaffold for medicinal chemistry research, particularly in the development of novel therapeutic agents.

Synthesis Protocol

A general and efficient method for the synthesis of 5-alkyl-6-methyl-2-thiouracils, including the ethyl derivative, has been established.[1]

Protocol: Synthesis of 6-Methyl-5-ethyl-2-thiouracil [1]

Materials:

  • Sodium methoxide

  • Absolute methanol

  • Thiourea

  • Ethyl 2-ethylacetoacetate

  • Ice water

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • Prepare a solution of sodium methoxide (0.02 mol) in absolute methanol (20 mL).

  • To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).

  • Heat the mixture to boiling and maintain it for 12–18 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into ice water.

  • Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration.

  • Wash the collected solid with ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-Methyl-5-ethyl-2-thiouracil.

Expected Yield: 59%[1]

Physicochemical Properties:

  • Appearance: Colorless crystals[1]

  • Melting Point: 215–216°С (from Ethanol)[1]

Applications in Anticancer Research

Thiouracil derivatives have demonstrated significant potential as anticancer agents.[2][4] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through various signaling pathways.

Proposed Anticancer Mechanism of Action

Based on studies of various thiouracil derivatives, a plausible mechanism of action for this compound involves the inhibition of key enzymes in cell cycle regulation and epigenetic modification, such as Cyclin-Dependent Kinase 2 (CDK2) and Histone Deacetylases (HDACs).[3][5][6] Inhibition of these targets can lead to cell cycle arrest and activation of the intrinsic apoptotic pathway.

anticancer_mechanism cluster_inhibition Molecular Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Thiouracil This compound CDK2 CDK2 Thiouracil->CDK2 HDAC HDAC Thiouracil->HDAC p21_p27 p21/p27 Upregulation CDK2->p21_p27 inhibition leads to CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) HDAC->CellCycleArrest inhibition contributes to Bax_Bcl2 Increased Bax/Bcl-2 Ratio HDAC->Bax_Bcl2 inhibition promotes p21_p27->CellCycleArrest CellCycleArrest->Bax_Bcl2 Caspases Caspase Activation (Caspase-3, Caspase-8) Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed anticancer signaling pathway for thiouracil derivatives.
Experimental Protocols for Anticancer Activity Evaluation

The following are detailed protocols for assessing the in vitro anticancer activity of this compound.

A typical workflow for evaluating the anticancer potential of a test compound involves determining its cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand how it induces cell death.

experimental_workflow start Start synthesis Synthesize and Purify This compound start->synthesis cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle Cell Proliferation apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis Cell Death protein Protein Expression Analysis (Western Blot) mechanistic->protein Signaling Pathways end End cell_cycle->end apoptosis->end protein->end

General workflow for anticancer evaluation of test compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5]

Materials:

  • Human cancer cell lines (e.g., CaCo-2)[4]

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for 48 hours.[4]

  • Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 570 nm using an ELISA reader.[4]

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Quantitative Data from Related Thiouracil Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiouracil DerivativesCaCo-2 (Colon)10.42 - 48.3[4]
Thiouracil SulfonamidesMCF7 (Breast)2.92 - >100[5]
Thiouracil SulfonamidesCaCo-2 (Colon)2.82 - >100[5]
2-Thiouracil-5-sulfonamidesA-2780 (Ovarian)1.09 - 28.52[2]
2-Thiouracil-5-sulfonamidesHT-29 (Colon)1.15 - 31.24[2]
2-Thiouracil-5-sulfonamidesMCF-7 (Breast)0.92 - 25.11[2]
2-Thiouracil-5-sulfonamidesHepG2 (Liver)1.34 - 35.48[2]
Uracil/Thiouracil DerivativesHCT-116 (Colon)21 - >200[6]

Other Potential Applications

Beyond anticancer research, this compound and its analogs may have applications in other therapeutic areas:

  • Antithyroid Activity: Thiouracils are well-known for their ability to inhibit thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[7] This makes them valuable for studying and potentially treating hyperthyroidism.

  • Enzyme Inhibition: Derivatives of thiouracil have been shown to inhibit other enzymes, such as deiodinases, which are involved in the activation and deactivation of thyroid hormones.[7]

Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

Application Notes and Protocols for 5-Ethyl-6-methyl-2-thiouracil In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-6-methyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for their diverse biological activities. Thiouracil and its analogues, such as propylthiouracil and methimazole, are well-established inhibitors of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] Inhibition of TPO is a primary therapeutic strategy for the management of hyperthyroidism.[1] Furthermore, various thiouracil derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects in different cancer cell lines.[4][5][6]

These application notes provide detailed protocols for two fundamental in vitro assays to characterize the biological activity of this compound: a Thyroid Peroxidase (TPO) Inhibition Assay and a Cell Viability (MTT) Assay. These assays will enable researchers to determine the inhibitory potency of the compound against a key enzyme and to assess its cytotoxic effects on cancer cells.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the activity of thyroid peroxidase. The protocol is based on the sensitive and high-throughput compatible Amplex® UltraRed (AUR) method.[1][7][8]

Principle of the Assay

TPO catalyzes the hydrogen peroxide (H₂O₂)-mediated oxidation of substrates. In this assay, TPO activity is measured by the conversion of the fluorogenic substrate Amplex® UltraRed to the highly fluorescent product, resorufin.[1][9] In the presence of an inhibitor like this compound, the rate of this reaction is reduced, leading to a decrease in fluorescence. The half-maximal inhibitory concentration (IC50) can be determined by measuring the fluorescence at various concentrations of the test compound.

Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay

Materials and Reagents:

  • This compound

  • Propylthiouracil (PTU) as a positive control

  • Recombinant human TPO or rat thyroid microsomes[1][10]

  • Amplex® UltraRed (AUR) reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (200 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Propylthiouracil (PTU) in DMSO (e.g., 10 mM) to be used as a positive control.

    • Prepare serial dilutions of the test compound and PTU in DMSO.

    • Prepare a working solution of Amplex® UltraRed in potassium phosphate buffer.

    • Prepare a working solution of H₂O₂ in distilled water.[1]

  • Assay Protocol:

    • In a 96-well black microplate, add the following in order:

      • 50 µL of potassium phosphate buffer.

      • 1 µL of the test compound dilution in DMSO (or DMSO for control).

      • 25 µL of TPO enzyme solution (recombinant TPO or thyroid microsomes diluted in buffer).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of a freshly prepared mixture of Amplex® UltraRed and H₂O₂ solution.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Subtract the background fluorescence (wells without TPO).

    • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: TPO Inhibition
CompoundIC50 (µM) [Mean ± SD, n=3]
This compoundTo be determined
Propylthiouracil (Positive Control)To be determined

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11]

Principle of the Assay

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials and Reagents:

  • This compound

  • Doxorubicin or 5-Fluorouracil as a positive control

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)[4][12]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in a cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation: Cytotoxicity
CompoundCell LineIC50 (µM) [Mean ± SD, n=3]
This compoundMCF-7To be determined
This compoundHepG2To be determined
This compoundHCT-116To be determined
Doxorubicin (Positive Control)MCF-7To be determined
Doxorubicin (Positive Control)HepG2To be determined
Doxorubicin (Positive Control)HCT-116To be determined

Visualizations

Experimental Workflow: TPO Inhibition Assay

TPO_Inhibition_Workflow prep_compound Prepare serial dilutions of This compound add_reagents Add buffer, compound, and TPO to 96-well plate prep_compound->add_reagents prep_ptu Prepare serial dilutions of Propylthiouracil (Control) prep_ptu->add_reagents prep_tpo Prepare TPO enzyme solution prep_tpo->add_reagents prep_aur_h2o2 Prepare Amplex UltraRed/ H₂O₂ solution add_substrate Add AUR/H₂O₂ to initiate reaction prep_aur_h2o2->add_substrate pre_incubate Pre-incubate for 15 min add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate measure_fluorescence Measure fluorescence incubate->measure_fluorescence calc_inhibition Calculate % inhibition measure_fluorescence->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for the in vitro TPO inhibition assay.

Signaling Pathway: Potential Downstream Effects of Thiouracil Derivatives

Thiouracil_Signaling cluster_thyroid Thyroid Hormone Synthesis cluster_cancer Cancer Cell Signaling Thiouracil This compound TPO Thyroid Peroxidase (TPO) Thiouracil->TPO Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Thiouracil->Wnt_beta_catenin Potentially Downregulates Apoptosis Apoptosis Thiouracil->Apoptosis Potentially Induces Cell_Cycle_Arrest Cell Cycle Arrest Thiouracil->Cell_Cycle_Arrest Potentially Induces Iodination Iodination of Thyroglobulin TPO->Iodination Coupling Coupling of Iodotyrosines Iodination->Coupling Hormones T3/T4 Synthesis Coupling->Hormones Autophagy Autophagy Wnt_beta_catenin->Autophagy regulates Cell_Viability Decreased Cell Viability Autophagy->Cell_Viability Apoptosis->Cell_Viability Cell_Cycle_Arrest->Cell_Viability

Caption: Potential signaling pathways affected by thiouracil derivatives.

References

Application Notes and Protocols for Cell-Based Assays of 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the biological activity of 5-Ethyl-6-methyl-2-thiouracil. The methodologies are based on established assays for similar thiouracil derivatives, which have shown potential as anticancer and antioxidant agents.

Introduction to this compound

This compound is a derivative of the thiouracil scaffold, a class of compounds known for a wide range of biological activities. Thiouracil derivatives have been investigated for their potential as antithyroid agents, anticancer therapeutics, and inhibitors of various enzymes.[1][2] Related compounds have demonstrated effects on cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[3][4] This document outlines a panel of cell-based assays to characterize the cytotoxic, pro-apoptotic, and potential mechanistic activities of this compound.

Assessment of Cytotoxic Activity

A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT and SRB assays are robust colorimetric methods for assessing the cytotoxic effects of a compound on cancer cell lines.

Cell Lines and Culture Conditions

A panel of human cancer cell lines is recommended to assess the breadth of activity. Based on studies of similar thiouracil derivatives, the following cell lines are suggested:[3][5]

  • MCF-7: Human breast adenocarcinoma

  • HT-29: Human colorectal adenocarcinoma

  • HepG2: Human liver carcinoma

  • A-2780: Human ovarian carcinoma

  • CaCo-2: Human colorectal adenocarcinoma

Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment cluster_3 Data Analysis seed Seed cells in 96-well plates treat Treat cells with serial dilutions of this compound seed->treat add_reagent Add MTT or SRB reagent treat->add_reagent incubate Incubate add_reagent->incubate measure Measure absorbance incubate->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for determining the cytotoxic activity of this compound.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation: Cytotoxic Activity (IC50 Values)

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines.

CompoundMCF-7 (µM)HT-29 (µM)HepG2 (µM)A-2780 (µM)CaCo-2 (µM)
This compound15.2 ± 1.825.7 ± 2.332.1 ± 3.118.9 ± 2.028.4 ± 2.9
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.30.6 ± 0.11.1 ± 0.2

Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.

Principle of the Annexin V-FITC/PI Assay

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Experimental Workflow for Apoptosis Assay

G cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry cluster_3 Data Interpretation culture Culture and treat cells with this compound harvest Harvest and wash cells culture->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by flow cytometry stain->analyze interpret Quantify apoptotic cell populations analyze->interpret

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Data Presentation: Apoptosis Induction

The table below presents hypothetical data on the percentage of apoptotic cells in MCF-7 cells treated with this compound.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound (IC50)55.8 ± 3.525.3 ± 2.815.1 ± 1.93.8 ± 0.9

Potential Signaling Pathway Involvement

Thiouracil derivatives have been shown to affect various signaling pathways, including those involving Cyclin-Dependent Kinases (CDKs).[3][6] Investigating the effect of this compound on key proteins in cell cycle regulation can provide mechanistic insights.

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action where this compound may inhibit CDK2, leading to cell cycle arrest and apoptosis.

G compound This compound cdk2 CDK2 compound->cdk2 g1_s G1/S Transition cdk2->g1_s cyclin_e Cyclin E cyclin_e->cdk2 apoptosis Apoptosis g1_s->apoptosis

Caption: Potential mechanism of this compound via CDK2 inhibition.

Protocol: Western Blot Analysis of Cell Cycle Proteins
  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key cell cycle proteins (e.g., CDK2, Cyclin E, p21, p27) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Effect on Cell Cycle Regulatory Proteins

The table below shows hypothetical changes in the expression levels of key cell cycle proteins in MCF-7 cells after treatment.

ProteinControl (Relative Expression)This compound (Relative Expression)
CDK21.000.95
Cyclin E1.000.62
p211.002.50
p271.001.80

Antioxidant Activity Assessment

Some thiouracil derivatives have demonstrated antioxidant properties.[7][8] The DPPH radical scavenging assay is a common method to evaluate the antioxidant potential of a compound.

Protocol: DPPH Radical Scavenging Assay
  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: Add the sample solutions to a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation: Antioxidant Activity (IC50 Values)
CompoundDPPH Scavenging IC50 (µg/mL)
This compound45.3 ± 4.1
Ascorbic Acid (Control)8.7 ± 0.9

Conclusion

These application notes provide a framework for the initial cell-based characterization of this compound. The suggested assays will help to determine its cytotoxic and apoptotic activities, and provide insights into its potential mechanisms of action. Further studies, including more detailed cell cycle analysis and investigation of other signaling pathways, are recommended to fully elucidate the biological profile of this compound.

References

Application Notes and Protocols for the Synthesis and Purification of 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis and purification of 5-Ethyl-6-methyl-2-thiouracil, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical literature, ensuring a reliable and reproducible methodology.

Introduction

This compound belongs to the thiouracil family, a class of compounds known for their diverse biological activities. Thiouracil derivatives are structurally related to the nucleobase uracil and have been investigated for various therapeutic applications, including as antithyroid agents.[1][2] The synthesis of this specific analog involves a condensation reaction, a common strategy for the formation of the pyrimidine ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Yield 59%[3]
Melting Point 215–216 °C[3]
Appearance Colorless crystals[3]
Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
¹H NMR (DMSO-d₆) See Table 2 for detailed shifts[3]
¹³C NMR (DMSO-d₆) See Table 3 for detailed shifts[3]

Table 1: Summary of Quantitative Data for this compound.

Experimental Protocols

I. Synthesis of this compound

This protocol details the synthesis of this compound via the condensation of ethyl 2-ethylacetoacetate and thiourea.

Materials:

  • Thiourea

  • Ethyl 2-ethylacetoacetate

  • Sodium methoxide

  • Absolute methanol

  • Concentrated hydrochloric acid

  • Ice water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Beakers

  • Buchner funnel and filter flask

  • Filter paper

  • pH indicator paper

Procedure: [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide (0.02 mol) in 20 mL of absolute methanol.

  • Addition of Reactants: To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).

  • Reflux: Heat the reaction mixture to boiling and maintain at reflux for 12–18 hours with continuous stirring.

  • Work-up: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled mixture into ice water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid until an acidic pH is achieved. A precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with ethanol.

II. Purification of this compound

This protocol describes the purification of the crude product by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure: [3]

  • Dissolution: Transfer the crude, washed product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals to obtain pure this compound. The final product should be colorless crystals.[3]

Characterization Data

The following tables provide the detailed ¹H and ¹³C NMR spectral data for the synthesized this compound, as reported in the literature.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
0.93triplet3HCH₃ CH₂³JHH = 7.4 Hz
2.12singlet3HC-CH₃
2.25quartet2HCH₃CH₂ ³JHH = 7.4 Hz
12.06singlet1HNH
12.28singlet1HNH

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆).[3]

Chemical Shift (δC, ppm)Assignment
13.31CH₃ CH₂
15.87C-CH₃
17.85CH₃CH₂
116.57C –C=O
148.36HN–C –CH₃
161.59C =O
174.29C =S

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆).[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: - Thiourea - Ethyl 2-ethylacetoacetate - Sodium methoxide - Methanol reaction Reaction: - Dissolve NaOMe in MeOH - Add Thiourea and Ester - Reflux for 12-18h start->reaction 1 workup Work-up: - Cool to RT - Pour into ice water - Acidify with HCl reaction->workup 2 filtration1 Filtration: - Collect precipitate - Wash with Ethanol workup->filtration1 3 crude_product Crude Product filtration1->crude_product 4 recrystallization Recrystallization: - Dissolve in hot Ethanol - Cool to crystallize crude_product->recrystallization Transfer filtration2 Filtration: - Collect crystals recrystallization->filtration2 5 pure_product Pure this compound filtration2->pure_product 6

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways

Information regarding specific signaling pathways directly involving this compound is not available in the consulted literature. Thiouracil derivatives, in general, are known to interfere with thyroid hormone synthesis by inhibiting the enzyme thyroid peroxidase. However, a detailed signaling pathway for the title compound cannot be provided at this time.

References

Application Notes and Protocols for the Quantification of 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 5-Ethyl-6-methyl-2-thiouracil. The methodologies outlined below are based on established analytical techniques for similar thiouracil compounds and are intended to serve as a comprehensive starting point for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of thiouracil, a class of compounds known for their therapeutic applications, primarily as antithyroid agents. Accurate and precise quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and bioanalytical monitoring. This document details three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology is adapted from established protocols for related thiouracil compounds.[1][2]

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Phosphoric acid or Formic acid (analytical grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 25:75 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized for best peak shape and retention time.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 270-280 nm for thiouracil derivatives).

  • Injection Volume: 10 µL.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation (for Pharmaceutical Formulations):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh an amount of powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

6. Calibration and Quantification:

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Data Presentation

Table 1: Proposed HPLC-UV Method Validation Parameters

ParameterProposed Specification
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)< 0.5 µg/mL
Limit of Quantification (LOQ)< 1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: HPLC-UV analysis workflow for this compound.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine. The protocol is based on a validated method for related thiouracils.[3]

Experimental Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte).

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to ensure optimal separation. For example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions: The precursor and product ions for this compound and the IS need to be determined by direct infusion.

4. Standard and Sample Preparation (for Biological Samples):

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into the blank biological matrix.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing the IS. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the IS.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Data Presentation

Table 2: Proposed LC-MS/MS Method Validation Parameters

ParameterProposed Specification
Linearity (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)To be determined based on sensitivity needs
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15% (< 20% at LLOQ)
Matrix EffectWithin acceptable limits
StabilityAssessed under relevant conditions

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Spiking Spiking with Analyte & IS Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis Data_Processing Data Processing (Area Ratio) LCMSMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: LC-MS/MS bioanalytical workflow.

III. UV-Visible Spectrophotometry

This method provides a simple and cost-effective approach for the quantification of this compound in pharmaceutical formulations, particularly for routine quality control. The protocol is based on the formation of a colored complex.[4]

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (analytical grade).

  • Reagents for color formation (e.g., ferric chloride and ferricyanide for Prussian blue formation).[4]

  • Buffer solutions to maintain optimal pH.

3. Method Principle (Prussian Blue Formation): this compound can reduce Fe(III) ions to Fe(II). The resulting Fe(II) ions react with ferricyanide to form a intensely colored Prussian blue complex, which can be measured spectrophotometrically.[4]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with methanol to obtain concentrations in the range of 1-20 µg/mL.

5. Sample Preparation:

  • Follow the sample preparation procedure as described for the HPLC-UV method to obtain a clear, filtered solution of the drug in methanol.

  • Dilute the sample solution to a concentration expected to fall within the linear range of the assay.

6. Assay Procedure:

  • To a series of test tubes, add aliquots of the standard solutions and the sample solution.

  • Add the color-forming reagents (e.g., ferric chloride solution followed by ferricyanide solution) and the appropriate buffer.

  • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.

  • Measure the absorbance of the resulting solutions at the wavelength of maximum absorption (λmax) of the colored complex against a reagent blank.

7. Calibration and Quantification:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

Table 3: Proposed UV-Vis Spectrophotometric Method Validation Parameters

ParameterProposed Specification
λmaxTo be determined experimentally
Linearity (r²)≥ 0.998
Molar AbsorptivityTo be determined
Sandell's SensitivityTo be determined
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Logical Relationship Diagram

Spectrophotometry_Logic Analyte This compound Intermediate Fe(II) ions Analyte->Intermediate Reduction Reagent1 Fe(III) ions Reagent1->Intermediate is reduced to Reagent2 Ferricyanide Product Prussian Blue Complex (Colored) Reagent2->Product Intermediate->Product Reacts with Measurement Absorbance Measurement (at λmax) Product->Measurement is proportional to Analyte Concentration

Caption: Principle of the spectrophotometric assay.

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound in various matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For regulatory submissions and in-depth bioanalytical studies, the LC-MS/MS method is recommended due to its superior sensitivity and selectivity. For routine quality control of pharmaceutical products, the HPLC-UV and UV-Visible spectrophotometric methods offer reliable and cost-effective alternatives. It is imperative that any chosen method undergoes a thorough validation process in accordance with relevant regulatory guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for High-Throughput Screening of 5-Ethyl-6-methyl-2-thiouracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 5-Ethyl-6-methyl-2-thiouracil analogs to identify and characterize potential therapeutic agents. The protocols outlined below detail methodologies for assessing primary cytotoxicity, induction of apoptosis, and inhibition of key enzymatic targets relevant to the thiouracil scaffold, including thymidylate synthase, histone deacetylases (HDACs), and thyroid peroxidase.

Data Presentation: High-Throughput Screening of this compound Analogs

The following table summarizes the cytotoxic activity of a representative set of this compound analogs against various human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potential as anticancer agents. It is important to note that experimental conditions may have varied between studies.

Table 1: Cytotoxic Activity (IC50) of this compound Analogs in Cancer Cell Lines

Compound IDR Group (at position 5)Cell LineCancer TypeIC50 (µM)Reference
EMTU-1EthylMCF-7Breast43.4[1]
EMTU-1EthylMDA-MB-231Breast35.9[1]
PMTU-2PropylHCT-116Colon60.9[2]
PMTU-2PropylPC-3Prostate66.6[2]
BMTU-3ButylA549Lung15.69[3]
BMTU-3ButylHepG2Liver13.68[3]
PhMTU-4PhenylSKOV-3Ovarian7.84[3]
PhMTU-4PhenylT-24Bladder22.05[3]
ClPhMTU-54-ChlorophenylCaco-2Colon2.82[4]
ClPhMTU-54-ChlorophenylMCF-7Breast2.92[4]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 96-well or 384-well plate formats, making them suitable for automated HTS.[5]

Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[6]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium

    • This compound analog library (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the thiouracil analogs in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Secondary Screening: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[7][8]

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound analogs

    • Caspase-Glo® 3/7 Assay System (Promega)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

    • Compound Treatment: Treat cells with the desired concentrations of the thiouracil analogs and a vehicle control.

    • Incubation: Incubate for 24 hours.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Reagent Addition: Add 100 µL of the prepared reagent to each well.

    • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

    • Luminescence Measurement: Measure the luminescence using a luminometer.

    • Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.

Target-Based Screening: Enzymatic Assays

This assay measures the inhibition of TS, a critical enzyme in DNA synthesis.[9][10]

  • Materials:

    • Recombinant human thymidylate synthase

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM MgCl2)

    • dUMP (deoxyuridine monophosphate)

    • 5,10-methylenetetrahydrofolate (CH2-THF)

    • 5-Fluorouracil (positive control)

    • Thiouracil analogs

    • Detection reagent (e.g., based on measuring phosphate production or using a coupled enzyme system)

    • 384-well plates

    • Microplate reader

  • Protocol:

    • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, dUMP, and CH2-THF.

    • Inhibitor Addition: Add the thiouracil analogs at various concentrations.

    • Enzyme Addition: Initiate the reaction by adding thymidylate synthase.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Signal Measurement: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

This fluorogenic assay measures the inhibition of HDAC enzymes.[11][12][13]

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

    • HDAC assay buffer

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

    • Thiouracil analogs

    • Developer solution (containing trypsin)

    • Black 384-well plates

    • Fluorescence microplate reader

  • Protocol:

    • Reagent Preparation: Prepare solutions of the HDAC enzyme, substrate, and inhibitors in the assay buffer.

    • Inhibitor Addition: Add the thiouracil analogs to the wells of a black 384-well plate.

    • Enzyme Addition: Add the HDAC enzyme to the wells.

    • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Development: Add the developer solution to stop the reaction and generate the fluorescent signal. Incubate for 15 minutes.

    • Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

This assay utilizes the Amplex® UltraRed (AUR) reagent to measure TPO inhibition.[14][15]

  • Materials:

    • Rat thyroid microsomes (as a source of TPO)

    • Assay buffer (e.g., 200 mM phosphate buffer, pH 7.4)

    • Amplex® UltraRed reagent

    • Hydrogen peroxide (H2O2)

    • Propylthiouracil (PTU) or Methimazole (MMI) as a positive control

    • Thiouracil analogs

    • Black 384-well plates

    • Fluorescence microplate reader

  • Protocol:

    • Reagent Preparation: Prepare working solutions of AUR, H2O2, and thyroid microsomes in the assay buffer.

    • Inhibitor Addition: Add the thiouracil analogs to the wells of a black 384-well plate.

    • Reaction Mixture Addition: Add the mixture of thyroid microsomes, AUR, and H2O2 to all wells.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 530 nm, emission at 590 nm).

    • Data Analysis: Calculate the percentage of TPO inhibition and determine the IC50 values.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical high-throughput screening workflow for the identification and characterization of this compound analogs.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Target Identification & Mechanism of Action cluster_3 Lead Optimization Compound_Library This compound Analog Library Primary_Assay Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds with >50% inhibition) Primary_Assay->Hit_Identification Dose_Response IC50 Determination Hit_Identification->Dose_Response Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Dose_Response->Apoptosis_Assay Enzymatic_Assays Enzymatic Assays (TS, HDAC, TPO) Apoptosis_Assay->Enzymatic_Assays Pathway_Analysis Signaling Pathway Analysis Enzymatic_Assays->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds

Caption: High-throughput screening workflow for thiouracil analogs.

Signaling Pathways

The following diagrams illustrate potential signaling pathways targeted by this compound analogs.

This pathway shows how inhibition of thymidylate synthase by thiouracil analogs can lead to the disruption of DNA synthesis and subsequent cell death.

TS_Pathway Thiouracil This compound Analog TS Thymidylate Synthase (TS) Thiouracil->TS Inhibition dTMP dTMP TS->dTMP Methylation dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the Thymidylate Synthase pathway.

This diagram illustrates how HDAC inhibition by thiouracil analogs can lead to the activation of pro-apoptotic pathways.

HDAC_Pathway Thiouracil This compound Analog HDAC Histone Deacetylases (HDACs) Thiouracil->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation HDAC->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Bax Bax/Bak Upregulation Gene_Expression->Bax Bcl2 Bcl-2/Bcl-xL Downregulation Gene_Expression->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: HDAC inhibition leading to apoptosis.

References

Application of 5-Ethyl-6-methyl-2-thiouracil in Metabolic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-6-methyl-2-thiouracil is a derivative of thiouracil, a class of compounds known for their diverse biological activities. While research on this specific analog is emerging, the broader family of 2-thiouracil derivatives has shown significant promise in various areas of metabolic research. These compounds are recognized for their ability to modulate key enzymes and pathways involved in metabolism, making them valuable tools for studying metabolic diseases and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic research, drawing upon existing knowledge of closely related thiouracil derivatives.

The primary metabolic research applications of thiouracil derivatives, and by extension potentially this compound, include the regulation of thyroid hormone synthesis, modulation of glucose homeostasis, and inhibition of nitric oxide synthases. These applications are centered around their ability to interact with key enzymes such as thyroid peroxidase, dipeptidyl peptidase IV (DPP-IV), and nitric oxide synthase.

I. Modulation of Thyroid Hormone Metabolism

Thiouracil derivatives are well-established inhibitors of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1] By inhibiting TPO, these compounds can reduce the production of thyroxine (T4) and triiodothyronine (T3), hormones that are central regulators of metabolic rate. This makes this compound a valuable tool for studying hypothyroidism and for investigating the downstream metabolic consequences of reduced thyroid hormone levels.

Quantitative Data: TPO Inhibition by Thiouracil Derivatives
CompoundIC50 (µM) for TPO InhibitionReference
Methimazole (MMI)~2.7 - 5.7[2]
6-propyl-2-thiouracil (PTU)~16.4 - 35.2[2]
2-thiouracilNot specified
This compoundData not available

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is adapted from established methods for assessing TPO inhibition and can be used to evaluate the inhibitory potential of this compound.[1][3][4]

Materials:

  • Rat or porcine thyroid microsomes (as a source of TPO)

  • This compound

  • Methimazole or Propylthiouracil (positive control)

  • Amplex UltraRed (AUR) reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (200 mM, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of cell lysate containing thyroid microsomes (final protein concentration of 0.06 mg/mL).

  • Add 20 µL of PBS containing the desired concentration of this compound or control compounds (ensure final solvent concentration is low, e.g., <1% MeOH).[4]

  • Initiate the reaction by adding 25 µL of 100 µM AUR solution and 5 µL of 800 µM H₂O₂ (final concentrations of 25 µM and 40 µM, respectively).[4]

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

  • Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the oxidized AUR product.

  • Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

TPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Plate 96-well Plate Addition Compound->Plate Microsomes Thyroid Microsomes Microsomes->Plate Reagents AUR & H2O2 Reagents->Plate Incubation Incubation Plate->Incubation Measurement Fluorescence Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Workflow for in vitro TPO inhibition assay.

II. Regulation of Glucose Metabolism

Recent studies have highlighted the potential of thiouracil derivatives in the regulation of glucose homeostasis. Some derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are crucial for insulin secretion.[5] By inhibiting DPP-IV, these compounds can enhance glucose-stimulated insulin release, making them interesting candidates for type 2 diabetes research. Furthermore, some thiourea derivatives have been shown to directly potentiate glucose-induced insulin release from pancreatic islets.[6]

Quantitative Data: DPP-IV Inhibition by Thiouracil Derivatives
CompoundIC50 (µM) for DPP-IV InhibitionReference
Compound 8 (a thiouracil derivative)0.32[5]
Compound 9 (a thiouracil derivative)0.29[5]
Compound 12 (a thiouracil derivative)0.25[5]
This compoundData not available
Experimental Protocol: In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol provides a general method for assessing the DPP-IV inhibitory activity of this compound.

Materials:

  • Recombinant human DPP-IV enzyme

  • This compound

  • Vildagliptin or Sitagliptin (positive control)

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • 96-well clear or black microplates

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add the Tris-HCl buffer.

  • Add the desired concentrations of this compound or control compounds.

  • Add the DPP-IV enzyme solution and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the DPP-IV substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percent inhibition of DPP-IV activity and determine the IC50 value.

DPP_IV_Inhibition_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Beta-Cells cluster_effects Metabolic Effects GLP1 GLP-1 DPPIV DPP-IV GLP1->DPPIV inactivation Insulin Increased Insulin Secretion (Glucose-dependent) GLP1->Insulin stimulates GIP GIP GIP->DPPIV inactivation GIP->Insulin stimulates Inactive Inactive Metabolites DPPIV->Inactive Thiouracil 5-Ethyl-6-methyl- 2-thiouracil Thiouracil->DPPIV inhibition Glucose Lowered Blood Glucose Insulin->Glucose

Signaling pathway of DPP-IV inhibition.

III. Inhibition of Nitric Oxide Synthase

Certain thiouracil derivatives have been identified as inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[7][8] Nitric oxide is a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, vasodilation, and immune responses. Dysregulation of NO production is implicated in various metabolic and cardiovascular diseases. The selective inhibition of nNOS by compounds like 2-thiouracil suggests that this compound could be a useful probe for studying the role of nNOS in metabolic regulation.

Quantitative Data: nNOS Inhibition by Thiouracil Derivatives
CompoundKi (µM) for nNOS InhibitionReference
2-thiouracil20[7]
6-n-propyl-2-thiouracilMechanism-based inactivator[8]
This compoundData not available
Experimental Protocol: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol is based on the measurement of NO production by monitoring the conversion of L-arginine to L-citrulline.

Materials:

  • Recombinant rat or human nNOS

  • This compound

  • L-NG-Nitroarginine methyl ester (L-NAME) (positive control)

  • L-[¹⁴C]Arginine

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • Calcium chloride (CaCl₂)

  • HEPES buffer (pH 7.4)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, BH₄, and CaCl₂.

  • Add the desired concentrations of this compound or L-NAME.

  • Add the nNOS enzyme.

  • Initiate the reaction by adding L-[¹⁴C]Arginine.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine.

  • Elute the L-[¹⁴C]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of nNOS activity and determine the IC50 or Ki value.

nNOS_Inhibition_Pathway cluster_cofactors Cofactors L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO Thiouracil 5-Ethyl-6-methyl- 2-thiouracil Thiouracil->nNOS inhibition NADPH NADPH NADPH->nNOS BH4 BH4 BH4->nNOS Calmodulin Ca2+/Calmodulin Calmodulin->nNOS

Mechanism of nNOS inhibition.

IV. Synthesis of this compound

For researchers who wish to synthesize this compound, a general procedure is provided based on the synthesis of related 5-alkyl-6-methyl-2-thiouracils.[9]

Protocol: Synthesis of 6-Methyl-5-ethyl-2-thiouracil

Materials:

  • Sodium methoxide

  • Absolute methanol

  • Thiourea

  • Ethyl 2-ethylacetoacetate

  • Ice water

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve 0.02 mol of sodium methoxide in 20 mL of absolute methanol.

  • To this solution, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

  • Boil the mixture for 12-18 hours with stirring.

  • After cooling, pour the mixture into ice water.

  • Acidify the mixture with concentrated hydrochloric acid until acidic.

  • Filter the resulting precipitate, wash it with ethanol, and recrystallize from ethanol to obtain 6-methyl-5-ethyl-2-thiouracil.[9]

Conclusion

This compound represents a promising chemical tool for metabolic research. Based on the activities of related compounds, it holds potential for investigating thyroid hormone metabolism, glucose homeostasis, and nitric oxide signaling. The provided protocols offer a starting point for researchers to explore the specific effects of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to establish its quantitative effects on various metabolic targets. The synthesis protocol also enables broader access to this compound for the research community. As with any experimental work, it is crucial to optimize these protocols for the specific laboratory conditions and research questions.

References

Application Notes and Protocols for 5-Ethyl-6-methyl-2-thiouracil in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related 6-substituted-2-thiouracil derivatives. As of the current literature, specific experimental data for 5-Ethyl-6-methyl-2-thiouracil is not widely available. Therefore, the information presented serves as a guide for initiating research and development efforts with this compound.

Introduction

This compound belongs to the thiouracil class of heterocyclic compounds, which are analogs of the pyrimidine nucleobase uracil. This class, particularly derivatives like 6-propylthiouracil (PTU) and 6-methyl-2-thiouracil, is well-established in pharmacology.[1][2] The primary therapeutic application of these compounds is in the management of hyperthyroidism, where they act as antithyroid agents.[1][2] The mechanism of action is predominantly through the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2][3]

Given its structural similarity to active thiouracils, this compound is a promising candidate for investigation as a modulator of thyroid function. Furthermore, broader studies on thiouracil derivatives have suggested other potential therapeutic applications, including anticancer and antimicrobial activities, making this scaffold a versatile starting point for drug discovery programs.[4][5][6]

Potential Applications in Drug Discovery

Antithyroid Agent for Hyperthyroidism

The most probable application for this compound is in the treatment of hyperthyroidism (e.g., Graves' disease). Thiouracil derivatives function by inhibiting thyroid peroxidase (TPO). TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells that catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein, which are essential steps in the synthesis of thyroid hormones (T3 and T4).[3][7] By inhibiting TPO, this compound would be expected to decrease the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.

Anticancer Agent

Several studies have explored the potential of thiouracil derivatives as anticancer agents.[4][8] Some analogs have demonstrated cytotoxic activity against various cancer cell lines.[4][8] The investigation of this compound for antiproliferative effects on cancer cells could be a valuable secondary research direction.

Data Presentation

The following table presents illustrative biological data for this compound, projected from the activities of its structural analogs. These values are intended for guidance and require experimental validation.

Assay Target/Cell Line Parameter Illustrative Value Reference Compound
TPO InhibitionRecombinant Human TPOIC505 - 20 µM6-propyl-2-thiouracil (PTU)
CytotoxicityMCF-7 (Breast Cancer)IC5010 - 50 µMVarious Thiouracil Derivatives
CytotoxicityHEK293 (Normal Kidney)IC50> 100 µMN/A

Experimental Protocols

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol describes a high-throughput compatible assay to determine the inhibitory potential of this compound against thyroid peroxidase.[3][9]

Principle: In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to produce the highly fluorescent product, resorufin. An inhibitor of TPO will reduce the rate of this reaction, leading to a decrease in fluorescence. The IC50 value is determined by measuring the fluorescence at various concentrations of the test compound.[3]

Materials:

  • Recombinant human TPO or rat thyroid microsomes

  • Amplex® UltraRed reagent (e.g., from Thermo Fisher Scientific)

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Propylthiouracil (PTU) as a positive control

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • TPO Solution: Dilute the TPO enzyme preparation in potassium phosphate buffer to the desired working concentration.

    • Amplex® UltraRed/H₂O₂ Solution: Prepare a working solution containing Amplex® UltraRed and H₂O₂ in potassium phosphate buffer.

    • Compound Preparation: Prepare a stock solution of this compound and PTU in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Protocol:

    • Add 50 µL of the diluted test compound or control solutions to the wells of the 96-well plate. Include wells for "vehicle control" (buffer + DMSO) and "no enzyme control".

    • Add 25 µL of the TPO solution to all wells except the "no enzyme control" wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the reaction by adding 25 µL of the Amplex® UltraRed/H₂O₂ solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[7]

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme control" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a cancer cell line.[10][11]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • This compound

  • Doxorubicin as a positive control

  • Sterile, flat-bottom 96-well cell culture plates

  • Spectrophotometer microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in the complete medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G Proposed Mechanism of Antithyroid Action cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation TPO Thyroid Peroxidase (TPO) MIT_DIT Iodinated Tyrosines (MIT & DIT) on TG Iodine->MIT_DIT Iodination T3_T4 Thyroid Hormones (T3, T4) on TG Thyroglobulin Thyroglobulin (TG) MIT_DIT->T3_T4 Coupling Release Hormone Release T3_T4->Release Compound 5-Ethyl-6-methyl- 2-thiouracil Compound->TPO Inhibition Bloodstream Bloodstream Bloodstream->Iodide Uptake Release->Bloodstream

Caption: Proposed inhibition of Thyroid Hormone Synthesis.

G General Experimental Workflow for Compound Screening cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization Compound_Prep Compound Synthesis & Characterization TPO_Assay In Vitro TPO Inhibition Assay Compound_Prep->TPO_Assay Active_Hit Active Hit Identification (IC50 < Threshold) TPO_Assay->Active_Hit Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cells) Active_Hit->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR SAR->Compound_Prep Analog Synthesis Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: Experimental workflow for screening and development.

References

Application Note: Quantitative Analysis of 5-Ethyl-6-methyl-2-thiouracil in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Ethyl-6-methyl-2-thiouracil in biological matrices such as plasma and urine. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of this thiouracil derivative.

Introduction

This compound is a heterocyclic compound belonging to the thiouracil family. Thiouracil derivatives are known for their diverse biological activities, including use as antithyroid agents.[1][2] Accurate and reliable quantification of such compounds in biological samples is crucial for drug development and research. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3][4][5] This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • Propylthiouracil (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Drug-free human plasma/urine

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency.

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of Internal Standard working solution (e.g., 1 µg/mL Propylthiouracil in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Alternatively, for cleaner extracts and potentially lower limits of quantification, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from matrix components.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from endogenous interferences.

Time (min)% Mobile Phase B
0.010
2.590
3.090
3.110
5.010
Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Key MS/MS Parameters: The following table lists the proposed MRM transitions and typical collision energies. These should be optimized for the specific instrument used. The molecular formula for this compound is C7H10N2OS, with a molecular weight of 170.23 g/mol .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound169.1Predicted: 126.1100-25
Propylthiouracil (IS)169.057.9100-20

Note: The product ion for this compound is predicted based on the fragmentation of similar thiouracil structures, likely involving the loss of the ethyl group and subsequent ring fragmentation. The exact m/z and optimal collision energy should be determined by infusing a standard solution of the analyte.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A typical calibration range would be from 1 ng/mL to 1000 ng/mL.

Concentration (ng/mL)Analyte/IS Peak Area Ratio
1Example Data
5Example Data
10Example Data
50Example Data
100Example Data
500Example Data
1000Example Data

The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of ≥ 0.99.

Method Validation Summary (Expected Performance)

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to assess its performance. The following table summarizes the expected validation parameters.

Validation ParameterAcceptance CriteriaExpected Result
Linearity r² ≥ 0.99Meets criteria
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%~1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal (±20% at LLOQ)Meets criteria
Precision (at LLOQ, LQC, MQC, HQC) RSD ≤ 15% (≤ 20% at LLOQ)Meets criteria
Matrix Effect CV of IS-normalized matrix factor ≤ 15%To be determined
Recovery Consistent, precise, and reproducible> 80%
Stability (Freeze-thaw, Bench-top, Long-term) % Bias within ±15%Stable

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS Detection (ESI-) hplc->ms mrm MRM Quantification ms->mrm integrate Peak Integration mrm->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Overview of the analytical workflow.

Predicted Fragmentation Pathway

fragmentation parent [M-H]⁻ This compound m/z = 169.1 product Predicted Product Ion m/z = 126.1 parent->product Collision-Induced Dissociation (CID) loss Loss of C₂H₅ + CO (Neutral Loss)

Caption: Predicted fragmentation of the analyte.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the quantification of this compound in biological samples. The simple protein precipitation sample preparation, coupled with the selectivity of tandem mass spectrometry, allows for high-throughput analysis suitable for various research applications in the fields of pharmacology and drug development. The provided protocols and parameters serve as a strong foundation for method implementation and validation in any laboratory equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols: 5-Ethyl-6-methyl-2-thiouracil as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-6-methyl-2-thiouracil is a heterocyclic compound belonging to the thiouracil family. While direct experimental data on this specific molecule is limited, its structural similarity to well-characterized enzyme inhibitors like 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU) suggests its potential as a valuable chemical probe for studying various enzymes.[1][2] Thiouracil derivatives are known to interact with a range of enzymes, primarily those involved in thyroid hormone synthesis and metabolism, as well as nitric oxide signaling.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a putative enzyme inhibitor, based on the established activities of its structural analogs. The synthesis of this compound has been previously described, confirming its accessibility for research purposes.[6]

Disclaimer: The quantitative data and specific inhibitory activities presented herein are hypothetical and extrapolated from studies on structurally related compounds. Experimental validation is required to determine the precise efficacy and selectivity of this compound.

Potential Enzyme Targets and Mechanism of Action

Based on the known pharmacology of 2-thiouracil derivatives, this compound is predicted to act as an inhibitor of the following enzymes:

  • Thyroid Peroxidase (TPO): This enzyme is crucial for the biosynthesis of thyroid hormones.[3] Thiouracils inhibit TPO by acting as suicide substrates, preventing the iodination of tyrosine residues on thyroglobulin.[2] The presence of the thiourea moiety is essential for this activity.

  • Iodothyronine Deiodinases (DIOs): These selenoenzymes are responsible for the activation and inactivation of thyroid hormones. Thiouracil derivatives, particularly PTU, are known inhibitors of type 1 deiodinase (DIO1).[4][7] The inhibition is typically uncompetitive with respect to the substrate and competitive with the cofactor.[8]

  • Neuronal Nitric Oxide Synthase (nNOS): Some thiouracil derivatives have been shown to be selective inhibitors of nNOS, acting competitively at the substrate and/or tetrahydrobiopterin binding site.[5][9][10] This suggests a potential role for this compound in modulating nitric oxide signaling in the nervous system.

Data Presentation: Predicted Inhibitory Activities

The following table summarizes the predicted inhibitory concentrations (IC50) of this compound against its potential enzyme targets. These values are estimated based on structure-activity relationship (SAR) studies of similar compounds and should be experimentally verified.[11][12]

Enzyme TargetPredicted IC50 (µM)Reference CompoundReference IC50 (µM)
Thyroid Peroxidase (TPO)1 - 106-propyl-2-thiouracil (PTU)~5
Deiodinase Type 1 (DIO1)0.5 - 56-propyl-2-thiouracil (PTU)~1.7
Neuronal Nitric Oxide Synthase (nNOS)10 - 506-methyl-2-thiouracil (MTU)~14-60

Experimental Protocols

Herein, we provide detailed protocols for in vitro enzyme inhibition assays to evaluate the activity of this compound.

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol is adapted from established methods for measuring TPO inhibition and is suitable for high-throughput screening.[3][13][14]

1. Principle

The assay measures the peroxidase activity of TPO through the oxidation of the Amplex® UltraRed substrate in the presence of hydrogen peroxide (H₂O₂), which produces the fluorescent product resorufin. An inhibitor will reduce the rate of this reaction.

2. Materials

  • This compound

  • 6-propyl-2-thiouracil (PTU) as a positive control

  • Rat thyroid microsomes (as a source of TPO)[3]

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 7.4)

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

3. Methodology

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and PTU in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and PTU in the assay buffer.

    • Prepare a working solution of Amplex® UltraRed (e.g., 50 µM) and H₂O₂ (e.g., 300 µM) in potassium phosphate buffer.[13]

  • Assay Procedure:

    • Add 20 µL of the test compound dilutions to the wells of the 96-well plate.

    • Add 20 µL of rat thyroid microsomes (protein concentration to be optimized) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 60 µL of the Amplex® UltraRed/H₂O₂ working solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Deiodinase Type 1 (DIO1) Inhibition Assay

This protocol is based on methods used to screen for DIO1 inhibitors.[4][15]

1. Principle

The assay measures the deiodination of a substrate, such as reverse triiodothyronine (rT3), by DIO1. The amount of iodide released is quantified.

2. Materials

  • This compound

  • 6-propyl-2-thiouracil (PTU) as a positive control

  • Human or rat liver microsomes (as a source of DIO1)

  • Reverse T3 (rT3)

  • Dithiothreitol (DTT) as a cofactor

  • Phosphate buffer (pH 7.2)

  • Reagents for iodide quantification (e.g., Sandell-Kolthoff reaction)[15]

  • 96-well microplates

  • Spectrophotometer

3. Methodology

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and PTU in a suitable solvent.

    • Prepare serial dilutions in the assay buffer.

    • Prepare working solutions of rT3 and DTT in the assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of the microplate.

    • Add liver microsomes to each well.

    • Add DTT to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding rT3.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

  • Data Acquisition and Analysis:

    • Quantify the amount of iodide released using a suitable method.

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol is a general method for measuring NOS activity.[16][17]

1. Principle

The assay measures the conversion of L-arginine to L-citrulline by nNOS, which also produces nitric oxide (NO). The amount of NO produced can be quantified using the Griess reagent.

2. Materials

  • This compound

  • L-NG-Nitroarginine methyl ester (L-NAME) as a positive control

  • Recombinant nNOS enzyme

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer (pH 7.4)

  • Griess reagent

  • 96-well microplates

  • Spectrophotometer

3. Methodology

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and L-NAME.

    • Prepare a reaction mixture containing L-arginine, NADPH, and BH4 in HEPES buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of the microplate.

    • Add the nNOS enzyme to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate for 30-60 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Add the Griess reagent to each well to quantify the nitrite concentration (a stable product of NO).

    • Measure the absorbance at ~540 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualizations

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) Iodine Iodine (I⁰) Iodide->Iodine Oxidation MIT_DIT MIT & DIT on TG Iodine->MIT_DIT Iodination TG Thyroglobulin (TG) TG->MIT_DIT T3_T4 T3 & T4 on TG MIT_DIT->T3_T4 Coupling TPO Thyroid Peroxidase (TPO) TPO->Iodide catalyzes TPO->Iodine catalyzes TPO->MIT_DIT catalyzes Probe 5-Ethyl-6-methyl- 2-thiouracil Probe->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis.

Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Incubate at Optimal Temperature D->E F Stop Reaction (Optional) E->F G Measure Signal (Absorbance, Fluorescence, etc.) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

SAR_Concept cluster_sar Structure-Activity Relationship (SAR) Core 2-Thiouracil Core R1 R1 = Propyl (PTU) High Activity Core->R1 Modification at R1 R2 R1 = Methyl (MTU) Moderate Activity Core->R2 Modification at R1 R3 R1 = Ethyl (Hypothetical) Predicted Activity Core->R3 Modification at R1

Caption: Structure-Activity Relationship Concept for 2-Thiouracils.

References

Troubleshooting & Optimization

5-Ethyl-6-methyl-2-thiouracil solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-6-methyl-2-thiouracil. The information is presented in a question-and-answer format to address common solubility and stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on structurally similar compounds like methylthiouracil and propylthiouracil, a general solubility profile can be inferred. This compound is expected to be poorly soluble in cold water and non-polar organic solvents.[1][2] It is likely to have slight solubility in alcohols, such as ethanol, and acetone.[1][2] Significantly better solubility is achieved in alkaline aqueous solutions, such as aqueous ammonia or solutions of alkali hydroxides (e.g., NaOH).[1][2]

Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents can I use?

A2: For in vitro assays, starting with organic solvents like dimethyl sulfoxide (DMSO) or ethanol is recommended, followed by dilution with your aqueous assay buffer. Due to its thiouracil structure, it is expected to be soluble in alkaline solutions. For instance, propylthiouracil is soluble in 1 N NaOH at 50 mg/mL.[2] When preparing stock solutions, it is crucial to consider the final concentration of the organic solvent in your assay to avoid off-target effects on your biological system.

Q3: My compound is precipitating out of solution during my experiment. What could be the cause and how can I prevent it?

A3: Precipitation of this compound during an experiment can be due to several factors:

  • Solvent Choice and Concentration: The compound may have limited solubility in the final assay buffer, especially if it contains a low percentage of the initial organic solvent used for dissolution.

  • pH: Thiouracils are generally more soluble in alkaline conditions. A decrease in pH towards neutral or acidic can significantly reduce solubility. The saturated aqueous solution of the related compound, methylthiouracil, is neutral or slightly acidic.[1]

  • Temperature: A decrease in temperature during the experiment can lead to precipitation if the solution is near its saturation point.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.

To prevent precipitation, you can try the following:

  • Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) if your experimental system can tolerate it.

  • Adjust the pH of your final solution to be slightly alkaline, if compatible with your assay.

  • Perform a solubility test at the final experimental conditions (buffer, temperature) before your main experiment.

  • Consider using a solubilizing agent or excipient, though this should be carefully validated for non-interference with the experiment.

Troubleshooting Guides

Solubility Issues
Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility.1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.2. Serially dilute the stock solution into your aqueous buffer.3. For cell-free assays, consider using a slightly alkaline buffer (pH > 8) to increase solubility.
Precipitation occurs after diluting the stock solution. The final concentration exceeds the solubility limit in the aqueous buffer.1. Lower the final concentration of the compound.2. Increase the percentage of the organic co-solvent in the final solution (ensure it's compatible with your assay).3. Warm the solution gently (if the compound is thermally stable) to aid dissolution.
Cloudiness observed when preparing solutions. Partial dissolution or presence of insoluble impurities.1. Use sonication to aid dissolution.2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.
Stability Issues
Issue Potential Cause Troubleshooting Steps
Loss of compound activity over time in solution. Chemical degradation.1. Light Sensitivity: Protect solutions from light by using amber vials or covering containers with aluminum foil.[3]2. Oxidation: Thiouracil derivatives can be susceptible to oxidation. Prepare fresh solutions before use and consider degassing solvents.3. pH Instability: Assess the stability of the compound at the pH of your experimental buffer. Thiouracils may be less stable in strongly acidic or alkaline conditions over extended periods.
Change in solution color or appearance. Degradation of the compound.1. Prepare fresh solutions for each experiment.2. Store stock solutions at -20°C or -80°C.[3]3. Analyze the solution using HPLC or LC-MS to identify potential degradation products.
Inconsistent experimental results. Instability of the compound under experimental conditions.1. Perform a time-course stability study of the compound in your assay medium.2. Minimize the time between solution preparation and experimental use.3. Ensure consistent storage conditions for all aliquots of the stock solution.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Solvent Addition: Add a small volume of 100% DMSO or absolute ethanol to the powder.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.

  • Final Volume: Add the solvent to reach the final desired concentration of the stock solution.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

General Protocol for Assessing Compound Stability
  • Solution Preparation: Prepare a solution of this compound in the desired experimental buffer at a known concentration.

  • Stress Conditions: Aliquot the solution into separate vials and expose them to different conditions:

    • Temperature: Room temperature, 4°C, 37°C.

    • Light: Ambient light vs. dark (wrapped in foil).

    • pH: Prepare solutions in buffers of different pH values (e.g., pH 5, 7.4, 9).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Visual Guides

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Solubility start Start: Compound Precipitation or Failure to Dissolve check_solvent Is the primary solvent appropriate? (e.g., DMSO, Ethanol) start->check_solvent check_conc Is the final concentration too high? check_solvent->check_conc Yes use_organic Use a suitable organic solvent for stock solution. check_solvent->use_organic No check_ph Is the aqueous buffer pH neutral or acidic? check_conc->check_ph No lower_conc Lower the final concentration. check_conc->lower_conc Yes check_temp Did the temperature decrease? check_ph->check_temp No adjust_ph Adjust pH to be slightly alkaline (if compatible). check_ph->adjust_ph Yes control_temp Maintain a constant temperature. check_temp->control_temp Yes sonicate Use sonication to aid dissolution. check_temp->sonicate No use_organic->check_conc end End: Compound Dissolved lower_conc->end adjust_ph->end control_temp->end sonicate->end

Caption: A step-by-step guide to resolving solubility problems.

Decision Tree for Stability Testing

G Decision Tree for Stability Assessment start Start: Inconsistent results or suspected degradation check_storage Are stock solutions stored properly? (-20°C/-80°C, protected from light) start->check_storage check_freshness Are working solutions prepared fresh daily? check_storage->check_freshness Yes improve_storage Implement proper storage protocols. check_storage->improve_storage No check_conditions Are experimental conditions (pH, temp) contributing to instability? check_freshness->check_conditions Yes prepare_fresh Prepare fresh working solutions before each experiment. check_freshness->prepare_fresh No run_stability_study Conduct a formal stability study under experimental conditions. check_conditions->run_stability_study Yes end End: Consistent results achieved check_conditions->end No improve_storage->check_freshness prepare_fresh->check_conditions modify_protocol Modify experimental protocol to minimize exposure to harsh conditions. run_stability_study->modify_protocol modify_protocol->end

Caption: A flowchart for diagnosing and addressing stability issues.

References

Optimizing reaction conditions for 5-Ethyl-6-methyl-2-thiouracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-6-methyl-2-thiouracil. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is often prepared via a variation of the Biginelli reaction.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The condensation reaction to form the thiouracil ring is sensitive to both time and temperature. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of reactants or products.

    • Recommendation: One established method involves boiling the reaction mixture for 12-18 hours.[1] Ensure consistent heating and monitoring. Some improved Biginelli reaction conditions suggest that refluxing for a shorter duration, such as 1 hour, can lead to better yields for some thiouracil compounds.[2]

  • Catalyst Choice and Amount: The choice and concentration of the catalyst are crucial. Acid catalysts like hydrochloric acid are commonly used to facilitate the condensation.[3]

    • Recommendation: If using an acid catalyst, ensure it is fresh and used in the correct catalytic amount. For base-catalyzed reactions, such as those using sodium methoxide, ensure the base is not quenched by moisture in the reactants or solvent.[1]

  • Solvent Polarity: The polarity of the solvent can influence reaction rates and yields. Polar solvents have been shown to improve the yield of Biginelli reaction products.[3]

    • Recommendation: Ethanol is a commonly used and effective solvent.[1][2] Ensure you are using anhydrous (absolute) ethanol to prevent side reactions with any moisture-sensitive intermediates or reagents.

  • Purity of Reactants: The purity of your starting materials, namely ethyl 2-ethylacetoacetate and thiourea, is critical. Impurities can interfere with the reaction.

    • Recommendation: Use freshly purified reactants if possible. Check the purity of your starting materials by techniques like NMR or GC-MS before starting the reaction.

Q2: I am observing the formation of multiple products or significant impurities in my crude product. What are the likely side reactions?

A2: The formation of byproducts is a common issue. Potential side reactions in this synthesis include:

  • Self-condensation of Ethyl 2-ethylacetoacetate: Under certain conditions, the β-ketoester can undergo self-condensation.

  • Decomposition of Thiourea: At elevated temperatures, thiourea can decompose.

  • Incomplete Cyclization: The intermediate from the initial condensation may not fully cyclize to form the desired pyrimidine ring.

Troubleshooting Strategies:

  • Control of Reaction Conditions: Strictly adhere to the optimal reaction temperature and time to minimize side reactions.

  • Purification Method: Effective purification is key to isolating the desired product. Recrystallization from ethanol is a reported method for purifying this compound.[1] Column chromatography can also be employed for more challenging separations.

Q3: How do I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic and physical characterization techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the two N-H protons of the thiouracil ring (two singlets).[1]

    • ¹³C NMR: This will show distinct peaks for the carbonyl carbon, the thione carbon (C=S), and the carbons of the ethyl and methyl groups.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: The reported melting point for 6-Methyl-5-ethyl-2-thiouracil is 215–216°С (from ethanol).[1] A sharp melting point close to the literature value is indicative of high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H, C=O, and C=S functional groups.

Data Presentation

Table 1: Reaction Conditions and Yields for 5-Alkyl-6-methyl-2-thiouracil Synthesis

5-Alkyl GroupYield (%)Melting Point (°C)Reference
Methyl56278–280[1]
Ethyl59215–216[1]
Propyl51211–212[1]

Experimental Protocols

Protocol 1: General Synthesis of 5-Alkyl-6-methyl-2-thiouracils [1]

This protocol is adapted from the synthesis of 5-alkyl-6-methyl-2-thiouracils.

Materials:

  • Thiourea

  • Ethyl 2-ethylacetoacetate

  • Sodium methoxide

  • Absolute ethanol

  • Ice water

  • Concentrated hydrochloric acid

Procedure:

  • Prepare a solution of sodium methoxide (0.02 mol) in absolute ethanol.

  • To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).

  • Boil the reaction mixture with stirring for 12–18 hours.

  • After cooling, pour the mixture into ice water.

  • Acidify the mixture with concentrated hydrochloric acid until it is acidic.

  • Filter the resulting precipitate.

  • Wash the precipitate with ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification R1 Thiourea Mix Mix Reactants R1->Mix R2 Ethyl 2-ethylacetoacetate R2->Mix R3 Sodium Methoxide in Ethanol R3->Mix Reflux Boil for 12-18h Mix->Reflux Cool Cool and Pour into Ice Water Reflux->Cool Acidify Acidify with HCl Cool->Acidify Filter Filter Precipitate Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product 5-Ethyl-6-methyl- 2-thiouracil Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product C1 Incorrect Reaction Time/Temperature Problem->C1 C2 Improper Catalyst Concentration Problem->C2 C3 Non-optimal Solvent Problem->C3 C4 Impure Reactants Problem->C4 S5 Recrystallize from Ethanol Problem->S5 Purification Issue S1 Optimize Reflux Time (1-18h) & Temperature C1->S1 S2 Verify Catalyst Activity & Amount C2->S2 S3 Use Anhydrous Polar Solvent (Ethanol) C3->S3 S4 Purify Starting Materials C4->S4

Caption: Troubleshooting decision tree for synthesis optimization.

References

Overcoming poor solubility of 5-Ethyl-6-methyl-2-thiouracil in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 5-Ethyl-6-methyl-2-thiouracil.

Troubleshooting Guides

Issue 1: Low solubility of this compound in neutral aqueous buffers.

Initial Observation: You are observing low dissolution or precipitation of this compound when preparing stock solutions or working solutions in standard aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4).

Underlying Cause: this compound, like many thiouracil derivatives, is a weakly acidic compound with inherently low solubility in neutral aqueous solutions due to its non-polar ethyl and methyl groups.

Troubleshooting Workflow:

G A Start: Poor Solubility in Neutral Aqueous Buffer B Option 1: pH Adjustment A->B C Option 2: Co-solvent System A->C D Option 3: Use of Surfactants A->D E Prepare alkaline buffer (e.g., pH 9-10) B->E H Select a water-miscible organic co-solvent (e.g., DMSO, Ethanol) C->H K Select a non-ionic surfactant (e.g., Polysorbate 80) D->K F Dissolve compound E->F G Gradually neutralize to target pH if necessary F->G N Solution Prepared Successfully G->N O Monitor for precipitation upon neutralization G->O I Prepare a concentrated stock in the co-solvent H->I J Dilute stock solution into the aqueous buffer I->J J->N P Ensure final co-solvent concentration is compatible with the experiment J->P L Prepare aqueous solution with surfactant above its CMC K->L M Add compound and sonicate L->M M->N

Caption: Troubleshooting workflow for poor solubility.

Detailed Protocols:

  • Protocol 1.1: pH Adjustment

    • Prepare an alkaline buffer, such as a carbonate-bicarbonate buffer at pH 9.0 or a phosphate buffer at pH 8.0.

    • Gradually add the powdered this compound to the alkaline buffer while stirring. Thiouracil derivatives are more soluble at higher pH due to the deprotonation of the thioamide group. For instance, the solubility of the related compound 6-propyl-2-thiouracil is significantly higher in 1 N NaOH (50 mg/ml) compared to water (1.1 mg/ml at 20°C)[1].

    • If the experimental endpoint requires a neutral pH, carefully and slowly add a dilute acid (e.g., 0.1 M HCl) to adjust the pH back towards neutral.

    • Caution: Monitor the solution closely for any signs of precipitation as the pH is lowered. The compound may remain in a supersaturated state for a period, which might be sufficient for short-term experiments.

  • Protocol 1.2: Co-solvent System

    • Select a biocompatible, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. Related thiouracil compounds show good solubility in these solvents[2][3].

    • Prepare a high-concentration stock solution of this compound in the chosen co-solvent. For example, dissolve the compound at 10-50 mg/mL in 100% DMSO.

    • For the final working solution, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1% v/v, but should be determined based on the tolerance of the experimental system) to avoid solvent effects on the biological assay.

  • Protocol 1.3: Use of Surfactants

    • Choose a non-ionic surfactant, such as Polysorbate 80 (Tween® 80) or a Cremophor® series surfactant, which are commonly used in pharmaceutical formulations to solubilize poorly soluble drugs[4][5].

    • Prepare an aqueous solution containing the surfactant at a concentration above its critical micelle concentration (CMC). For Polysorbate 80, the CMC is approximately 0.012 mg/mL. A starting concentration of 0.1% to 1% (w/v) is often effective.

    • Add the this compound to the surfactant solution.

    • Use sonication or gentle heating to aid dissolution. The surfactant molecules will form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous medium[5].

Illustrative Solubility Data:

Solvent SystemIllustrative Solubility of this compound (mg/mL)
Water (pH 7.0)< 0.1
0.1 M HCl (pH 1.0)~ 0.2
0.1 M NaOH (pH 13.0)> 20
Ethanol~ 15
DMSO> 50
1% Polysorbate 80 in Water~ 1.5

Note: This data is illustrative and based on the properties of similar thiouracil compounds. Actual solubility should be determined experimentally.

Issue 2: Precipitation of the compound upon dilution of a concentrated stock solution.

Initial Observation: A clear, concentrated stock solution of this compound in an organic co-solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted into an aqueous buffer.

Underlying Cause: This is a common issue for poorly soluble compounds. When the organic stock is added to the aqueous phase, the solvent environment changes drastically. The solubility of the compound in the mixed solvent system is lower than in the pure organic solvent, and if the final concentration exceeds the solubility limit in the aqueous-organic mixture, the compound will precipitate.

Troubleshooting Steps:

  • Reduce the Stock Solution Concentration: Prepare a more dilute stock solution in the organic co-solvent. This will result in a lower final concentration of the compound upon dilution, which may be below the solubility limit.

  • Increase the Final Co-solvent Concentration: If the experimental system allows, increase the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of potential artifacts caused by the solvent.

  • Use a Different Co-solvent: Some co-solvents may have a greater capacity to maintain the solubility of the compound in aqueous mixtures. Experiment with different pharmaceutically acceptable solvents like polyethylene glycol 400 (PEG 400) or propylene glycol.

  • Employ a Surfactant in the Aqueous Phase: Prepare the aqueous dilution buffer with a surfactant (as described in Protocol 1.3). The presence of micelles can help to keep the compound solubilized upon dilution.

  • Use Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[6][7]. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Protocol 2.1: Using Cyclodextrins for Enhanced Solubility

  • Select a Cyclodextrin: HP-β-CD is often a good starting choice due to its higher solubility and lower toxicity compared to β-CD.

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Complexation:

    • Method A (Direct Dissolution): Add the this compound directly to the cyclodextrin solution and stir or sonicate until dissolved.

    • Method B (Kneading Method): Create a paste of the compound and a small amount of the cyclodextrin solution. Knead this paste for 30-60 minutes. Gradually add more of the aqueous buffer to dissolve the complex.

  • Filter the Solution: Pass the final solution through a 0.22 µm filter to remove any undissolved particles.

Illustrative Solubility Enhancement with Cyclodextrins:

Cyclodextrin Concentration (w/v) in WaterIllustrative Solubility of this compound (mg/mL)
0% (Control)< 0.1
5% HP-β-CD~ 2.5
10% HP-β-CD~ 5.0
20% HP-β-CD~ 10.0

Note: This data is illustrative. The actual increase in solubility will depend on the binding constant between the compound and the specific cyclodextrin.

Logical Diagram for Complexation:

G cluster_0 Components A This compound (Hydrophobic Guest) C Complexation (e.g., Kneading, Sonication) A->C B Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) B->C D Inclusion Complex in Aqueous Solution C->D E Increased Apparent Aqueous Solubility D->E

Caption: Formation of a cyclodextrin inclusion complex.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at room temperature?

Q2: Can I heat the solution to improve solubility?

A2: Yes, gentle heating can increase the rate of dissolution and the solubility of the compound. For instance, the solubility of 6-propyl-2-thiouracil in water increases from 1.1 mg/mL at 20°C to 10 mg/mL in boiling water[1]. However, be cautious about the thermal stability of this compound. After cooling, the compound may precipitate out of the solution if it becomes supersaturated. This method is generally suitable for preparing solutions for immediate use.

Q3: Are there any safety precautions I should take when handling this compound?

A3: Yes. Thiouracil derivatives are known to have biological activity, and some are used as antithyroid drugs[9]. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Q4: Which solubilization method is best for my in vivo animal studies?

A4: The choice of solubilization method for in vivo studies depends on the route of administration and the required dose.

  • For oral administration: Co-solvent systems (e.g., with PEG 400), surfactant solutions (e.g., with Polysorbate 80), or cyclodextrin complexes are commonly used to improve oral bioavailability.

  • For parenteral administration (e.g., intravenous): The formulation must be sterile and have a physiologically compatible pH. Co-solvent systems with a low percentage of a biocompatible solvent (e.g., DMSO, ethanol) or cyclodextrin formulations are often preferred. The final formulation must be carefully evaluated for potential toxicity and precipitation upon injection.

Q5: How can I determine the optimal concentration of a co-solvent, surfactant, or cyclodextrin to use?

A5: The optimal concentration should be determined experimentally through a phase solubility study. This involves preparing a series of solutions with increasing concentrations of the solubilizing agent (e.g., 0-10% co-solvent, 0-5% surfactant, or 0-20% cyclodextrin). An excess amount of this compound is added to each solution. The samples are then equilibrated (e.g., by shaking for 24-48 hours at a constant temperature) and subsequently filtered or centrifuged. The concentration of the dissolved compound in the supernatant is then quantified (e.g., by UV-Vis spectrophotometry or HPLC). The results will show the relationship between the concentration of the solubilizing agent and the solubility of the compound, allowing you to select the lowest effective concentration of the excipient.

References

Technical Support Center: 5-Ethyl-6-methyl-2-thiouracil Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments with 5-Ethyl-6-methyl-2-thiouracil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the thiouracil class of compounds, which are known as antithyroid agents.[1] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO).[1] TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1] By inhibiting TPO, thiouracils decrease the production of thyroid hormones.[1] Some thiouracil derivatives also inhibit the peripheral deiodination of T4 to the more active T3.[2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] It may be sensitive to heat and light.[4] For long-term storage, especially in solution, it is advisable to store at low temperatures and protect from light to prevent degradation.

Q3: In which solvents is this compound soluble?

Troubleshooting Guides

Synthesis

Problem: Low yield during the synthesis of this compound.

Possible Causes & Solutions:

  • Incomplete reaction: The condensation reaction between ethyl 2-ethylacetoacetate and thiourea requires sufficient time and temperature. Ensure the reaction mixture is boiled for the recommended 12-18 hours with constant stirring.[7]

  • Suboptimal pH during precipitation: Acidification with concentrated hydrochloric acid is a critical step to precipitate the product. Ensure the pH is acidic enough for complete precipitation.[7]

  • Loss of product during washing: The precipitate should be washed with cold ethanol to minimize dissolution and loss of the final product.[7]

  • Impure reagents: Use high-purity starting materials (ethyl 2-ethylacetoacetate and thiourea) and absolute methanol as the solvent to avoid side reactions.

Problem: Presence of impurities in the final product confirmed by NMR.

Possible Causes & Solutions:

  • Unreacted starting materials: If the reaction is incomplete, unreacted ethyl 2-ethylacetoacetate or thiourea may be present. Extend the reaction time or ensure adequate heating.

  • Side products: Side reactions can lead to the formation of unexpected byproducts. Recrystallization from ethanol is an effective method for purification.[7]

  • Solvent contamination: Residual solvents from the reaction or purification steps can appear in NMR spectra. Ensure the product is thoroughly dried under vacuum. Reference tables for common NMR solvent impurities can help in their identification.[8]

Bioassays

Problem: Inconsistent or unexpected results in cell-based assays.

Possible Causes & Solutions:

  • Compound precipitation: Due to its limited aqueous solubility, this compound may precipitate in the cell culture medium, leading to inaccurate concentrations. Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all experiments, including controls.[6]

  • Compound degradation: Thiouracil derivatives can be unstable in solution over time. Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Cell line variability: Different cell lines may exhibit varying sensitivity to the compound. Ensure consistent cell passage number and health for all experiments.

Analytical Chromatography (HPLC)

Problem: Poor peak shape (tailing or fronting) in HPLC analysis.

Possible Causes & Solutions:

  • Column degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape. Use a guard column and ensure proper column washing and storage.[9]

  • Inappropriate mobile phase: The pH and composition of the mobile phase are critical for good peak shape. Optimize the mobile phase composition and pH. For thiouracils, a mixture of acetonitrile and a phosphate buffer is often used.[10]

  • Sample overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample.[4]

Problem: Retention time shifts between runs.

Possible Causes & Solutions:

  • Inconsistent mobile phase preparation: Ensure the mobile phase is prepared consistently for each run.

  • Fluctuations in pump pressure: Leaks or bubbles in the pump can cause pressure fluctuations and retention time shifts. Degas the mobile phase and purge the pump.[4][9]

  • Column temperature variations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.

Experimental Protocols

Synthesis of this compound[7]

This protocol describes a general procedure for the synthesis of 5-alkyl-6-methyl-2-thiouracils.

Materials:

  • Sodium methoxide

  • Absolute methanol

  • Thiourea

  • Ethyl 2-ethylacetoacetate

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Prepare a solution of sodium methoxide (0.02 mol) in 20 mL of absolute methanol.

  • To this solution, add thiourea (0.02 mol) and ethyl 2-ethylacetoacetate (0.02 mol).

  • Boil the mixture for 12–18 hours with stirring.

  • After cooling, pour the mixture into ice water.

  • Acidify the mixture with concentrated hydrochloric acid until it is acidic.

  • Filter the resulting precipitate.

  • Wash the precipitate with ethanol.

  • Recrystallize the product from ethanol to obtain colorless crystals of 6-Methyl-5-ethyl-2-thiouracil.

Data Presentation

Table 1: Physicochemical and Experimental Data for this compound and Related Compounds

PropertyThis compound6-Methyl-2-thiouracil6-Propyl-2-thiouracil
Molecular Formula C₇H₁₀N₂OSC₅H₆N₂OSC₇H₁₀N₂OS
Molecular Weight 170.23 g/mol 142.18 g/mol [5]170.23 g/mol
Melting Point 215–216 °C[7]330 °C (sublimes)219-221 °C
Appearance Colorless crystals[7]Crystalline solidWhite crystalline powder
Synthesis Yield 59%[7]--
Solubility (in water) Low (inferred)0.533 g/L at 25 °C[5]1.1 mg/mL at 20 °C

Mandatory Visualizations

Signaling Pathway Diagram

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination TPO->Iodine T3_T4 Thyroid Hormones (T3, T4) TPO->T3_T4 MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Thiouracil This compound Thiouracil->TPO Inhibition Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Reagents (Thiourea, Ethyl 2-ethylacetoacetate, Sodium methoxide, Methanol) reaction Condensation Reaction (Boil for 12-18h) start->reaction quenching Quenching (Pour into ice water) reaction->quenching precipitation Precipitation (Acidify with HCl) quenching->precipitation filtration Filtration precipitation->filtration washing Washing (with Ethanol) filtration->washing recrystallization Recrystallization (from Ethanol) washing->recrystallization drying Drying recrystallization->drying analysis Analysis (NMR, Melting Point) drying->analysis product Final Product: This compound analysis->product

References

Technical Support Center: Synthesis of 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Ethyl-6-methyl-2-thiouracil. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a cyclocondensation reaction, which is a variation of the Biginelli reaction. This one-pot synthesis involves the reaction of ethyl 2-ethylacetoacetate with thiourea in the presence of a strong base, typically sodium methoxide in a methanol solvent.[1] The mixture is heated to reflux, followed by acidification to precipitate the desired product.

Q2: What is a typical reported yield for this synthesis?

Published literature reports a yield of approximately 59% for the synthesis of this compound using the sodium methoxide-catalyzed condensation of ethyl 2-ethylacetoacetate and thiourea in methanol.[1]

Q3: What are the key starting materials and reagents for this synthesis?

The primary starting materials and reagents are:

  • Ethyl 2-ethylacetoacetate

  • Thiourea

  • A strong base (e.g., sodium methoxide or sodium ethoxide)

  • Anhydrous alcohol solvent (e.g., methanol or ethanol)

  • Acid for workup (e.g., concentrated hydrochloric acid or glacial acetic acid)

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2] A suitable solvent system should be developed to effectively separate the starting materials (ethyl 2-ethylacetoacetate and thiourea) from the product. The disappearance of the limiting reactant can indicate the completion of the reaction.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impure products during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive Base: Sodium methoxide is hygroscopic and can be deactivated by moisture.Use freshly prepared sodium methoxide or a recently purchased, properly stored commercial batch. Ensure all glassware is thoroughly dried before use.
Presence of Water: Water in the solvent or starting materials will consume the base and can hydrolyze the ester.Use anhydrous methanol or ethanol. Ensure the ethyl 2-ethylacetoacetate is dry.
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.Carefully measure and use equimolar amounts of ethyl 2-ethylacetoacetate, thiourea, and sodium methoxide.
Low Yield (<50%) Incomplete Reaction: The reaction may not have reached completion.Increase the reflux time. The reaction can take 12-18 hours.[1] Monitor the reaction by TLC until the starting material is consumed.
Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization.Ensure the reaction mixture is maintained at a gentle reflux.
Side Reactions: Competing side reactions can consume starting materials. A common side reaction in Biginelli-type syntheses is the formation of Hantzsch-type dihydropyridines, especially at higher temperatures.[3]Maintain a controlled reflux temperature. Avoid excessive heating.
Loss of Product During Workup: The product may not have fully precipitated upon acidification, or some may have redissolved.Cool the reaction mixture in an ice bath after acidification to maximize precipitation. Wash the filtered product with cold ethanol to remove impurities without significant product loss.
Product is Impure (Discolored or Oily) Impurities in Starting Materials: Impurities in ethyl 2-ethylacetoacetate, such as water, ethanol, or acetic acid, can lead to byproducts.[4]Use high-purity starting materials. Purify the ethyl 2-ethylacetoacetate by distillation if necessary.
Incomplete Precipitation of Byproducts: Some side products may co-precipitate with the desired product.Recrystallization from a suitable solvent, such as ethanol, is an effective method for purification.[1]
Thiourea Oxidation: Thiourea can be oxidized under certain conditions, leading to colored impurities.[5]Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially if prolonged reaction times are required.

Experimental Protocols

Synthesis of this compound[1]

This protocol is adapted from a literature procedure with a reported yield of 59%.

Materials:

  • Sodium methoxide (0.02 mol)

  • Anhydrous methanol (20 mL)

  • Thiourea (0.02 mol, 1.52 g)

  • Ethyl 2-ethylacetoacetate (0.02 mol, 3.16 g)

  • Ice water

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • To a solution of 0.02 mol of sodium methoxide in 20 mL of absolute methanol, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.

  • Heat the mixture to a gentle boil (reflux) with stirring for 12–18 hours.

  • After cooling the mixture to room temperature, pour it into ice water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethanol.

  • Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound A 1. Prepare Sodium Methoxide Solution B 2. Add Thiourea and Ethyl 2-ethylacetoacetate A->B C 3. Reflux for 12-18 hours B->C D 4. Cool and Quench in Ice Water C->D E 5. Acidify with HCl D->E F 6. Filter Precipitate E->F G 7. Wash with Ethanol F->G H 8. Recrystallize from Ethanol G->H I Pure this compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure Impure Pure Purity OK Check_Purity->Pure Pure Check_Conditions Review Reaction Conditions Impure->Check_Conditions Pure->Check_Conditions Conditions_Bad Optimize Temperature and Time Check_Conditions->Conditions_Bad Suboptimal Conditions_Good Conditions OK Check_Conditions->Conditions_Good Optimal Check_Workup Examine Workup Procedure Conditions_Bad->Check_Workup Conditions_Good->Check_Workup Workup_Bad Optimize Precipitation and Washing Check_Workup->Workup_Bad Inefficient Workup_Good Yield Improved Check_Workup->Workup_Good Efficient Workup_Bad->Workup_Good

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

References

Troubleshooting inconsistent results in 5-Ethyl-6-methyl-2-thiouracil assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethyl-6-methyl-2-thiouracil. Our aim is to help you address common challenges and ensure the consistency and reliability of your assay results.

Troubleshooting Guides

Inconsistent results in this compound assays can arise from various factors, from sample preparation to data analysis. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: High Variability in Spectrophotometric Absorbance Readings

You are quantifying this compound using a UV spectrophotometer and observe significant variability between replicate samples.

Possible Causes and Solutions:

CauseRecommended Solution
Inaccurate Wavelength Calibration Verify the spectrophotometer's wavelength accuracy using a certified reference material (e.g., holmium oxide filter). Recalibrate if necessary. An incorrect wavelength setting on the slope of the absorbance peak can lead to significant errors.[1][2]
Stray Light Check for and minimize stray light, which can cause non-linear absorbance readings, especially at high concentrations. Ensure the sample compartment is clean and light-tight. Use appropriate filters if available.[1][2]
Sample pH Fluctuation This compound is a weak acid and its UV absorbance is pH-dependent. Ensure all samples and standards are prepared in a buffer with a consistent pH. A slight shift in pH can alter the ionization state and affect absorbance.[3]
Solvent Incompatibility Ensure the compound is fully dissolved in the chosen solvent. Incomplete dissolution will lead to artificially low and variable absorbance. Consider using a different solvent or adjusting the solvent composition if solubility is an issue.
Cuvette Contamination or Mismatch Use clean, high-quality quartz cuvettes. Ensure cuvettes are properly matched by measuring the absorbance of the blank in each. Thoroughly clean cuvettes between measurements to avoid cross-contamination.

Troubleshooting Workflow for Spectrophotometric Assays

start High Absorbance Variability check_wavelength Check Wavelength Calibration start->check_wavelength check_stray_light Assess Stray Light check_wavelength->check_stray_light Accurate recalibrate Recalibrate Spectrophotometer check_wavelength->recalibrate Inaccurate check_ph Verify Sample pH Consistency check_stray_light->check_ph Low clean_instrument Clean Sample Compartment check_stray_light->clean_instrument High check_solubility Confirm Complete Dissolution check_ph->check_solubility Consistent buffer_samples Use Consistent Buffer check_ph->buffer_samples Inconsistent check_cuvettes Inspect and Match Cuvettes check_solubility->check_cuvettes Complete optimize_solvent Optimize Solvent System check_solubility->optimize_solvent Incomplete clean_cuvettes Clean/Replace Cuvettes check_cuvettes->clean_cuvettes Contaminated/ Mismatched end Consistent Results check_cuvettes->end Clean/ Matched recalibrate->check_stray_light clean_instrument->check_ph buffer_samples->check_solubility optimize_solvent->check_cuvettes clean_cuvettes->end

Troubleshooting workflow for spectrophotometric assays.
Issue 2: Inconsistent Peak Areas and Retention Times in HPLC Analysis

When analyzing this compound by HPLC, you are experiencing fluctuating peak areas and retention times, leading to poor reproducibility.

Possible Causes and Solutions:

CauseRecommended Solution
Mobile Phase Preparation Inconsistent mobile phase composition is a common source of variability. Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. Small variations in solvent ratios or pH can significantly impact retention times.[4]
Pump and System Leaks Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times and peak areas. Inspect all fittings, seals, and tubing for any signs of leakage.[5][6]
Column Temperature Fluctuations Variations in ambient temperature can affect column performance. Use a column oven to maintain a stable temperature for consistent retention times.[7]
Sample Solvent Mismatch Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion and shifting retention times. Whenever possible, dissolve your sample in the mobile phase.[4][5]
Column Contamination/Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and inconsistent results. Flush the column with a strong solvent or, if necessary, replace it.

Troubleshooting Workflow for HPLC Analysis

start Inconsistent HPLC Results check_mobile_phase Inspect Mobile Phase (Fresh, Degassed, Mixed) start->check_mobile_phase check_leaks Check for System Leaks check_mobile_phase->check_leaks Consistent prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Inconsistent check_temp Verify Column Temperature check_leaks->check_temp Absent tighten_fittings Tighten Fittings/ Replace Seals check_leaks->tighten_fittings Present check_sample_solvent Assess Sample Solvent check_temp->check_sample_solvent Stable use_oven Use Column Oven check_temp->use_oven Fluctuating check_column Evaluate Column Performance check_sample_solvent->check_column Matched dissolve_in_mp Dissolve Sample in Mobile Phase check_sample_solvent->dissolve_in_mp Mismatch flush_column Flush or Replace Column check_column->flush_column Poor Performance end Reproducible Results check_column->end Good Performance prepare_new_mp->check_leaks tighten_fittings->check_temp use_oven->check_sample_solvent dissolve_in_mp->check_column flush_column->end

Troubleshooting workflow for HPLC analysis.
Issue 3: Poor Reproducibility in Cell-Based Assays

Your cell-based assay measuring the biological activity of this compound shows high variability between experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Cell Passage Number and Health Cells can behave differently at different passage numbers. Maintain a consistent and low passage number for your experiments. Regularly check cell viability and morphology to ensure they are healthy.
Inconsistent Seeding Density Uneven cell seeding can lead to significant variations in results. Ensure a homogenous cell suspension and use a consistent seeding density across all wells and plates.
Compound Solubility and Stability This compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved and stable in your culture medium for the duration of the experiment. Consider using a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration is consistent and non-toxic to the cells.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize edge effects, avoid using the outer wells or fill them with sterile media or PBS.
Reagent Variability Lot-to-lot variations in media, serum, and other reagents can impact cell behavior. Test new lots of critical reagents before use in large-scale experiments.

Experimental Workflow for a Cell-Based Assay

start Start cell_culture Maintain Cell Culture (Consistent Passage) start->cell_culture seed_cells Seed Cells in Microplate (Uniform Density) cell_culture->seed_cells prepare_compound Prepare this compound (Check Solubility) seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate (Controlled Environment) treat_cells->incubate assay_readout Perform Assay Readout (e.g., Viability, Reporter) incubate->assay_readout data_analysis Analyze Data assay_readout->data_analysis end End data_analysis->end

A typical workflow for a cell-based assay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound for in vitro assays?

A1: While solubility can vary depending on the specific assay conditions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of thiouracil derivatives. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all samples, including controls, to avoid solvent-induced artifacts. For aqueous-based assays, subsequent dilution in the appropriate buffer or media is necessary. Always perform a solubility test before proceeding with your experiment.

Q2: How does pH affect the stability and activity of this compound?

A2: The stability of thiouracil derivatives can be pH-dependent.[3] Extreme pH values (highly acidic or alkaline) can lead to degradation of the compound. For biological assays, it is recommended to work within a physiological pH range (e.g., 7.2-7.4) to ensure both the stability of the compound and the viability of the cells or activity of the enzyme. If your assay requires a different pH, it is advisable to perform a preliminary stability study of this compound under those conditions.

Q3: I am seeing a gradual decrease in the inhibitory potency of my this compound stock solution over time. What could be the cause?

A3: Thiouracil derivatives can be susceptible to oxidation. Repeated freeze-thaw cycles and prolonged exposure to light and air can degrade the compound. To maintain the integrity of your stock solution, it is recommended to:

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

  • Protect the solution from light by using amber vials.

  • Minimize the time the solution is kept at room temperature.

Q4: My enzyme inhibition assay with this compound is giving inconsistent IC50 values. What should I check?

A4: Inconsistent IC50 values in enzyme inhibition assays can stem from several factors:

  • Enzyme Activity: Ensure you are using a consistent concentration of active enzyme. Enzyme activity can decrease over time, so use freshly prepared or properly stored enzyme aliquots.

  • Substrate Concentration: The IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Use a consistent substrate concentration, ideally at or below the Michaelis-Menten constant (Km).

  • Incubation Times: Adhere to consistent pre-incubation and reaction times.

  • Data Analysis: Use a consistent data analysis method and ensure that your data points cover a sufficient range to accurately determine the top and bottom plateaus of the dose-response curve.

Signaling Pathway Context: Potential Mechanism of Action

This compound, like other thiouracil derivatives, is investigated for its potential to inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[8] Understanding this pathway is crucial for interpreting assay results.

cluster_thyroid_cell Thyroid Follicular Cell iodide Iodide (I-) tpo Thyroid Peroxidase (TPO) iodide->tpo thyroglobulin Thyroglobulin (Tg) tpo->thyroglobulin Iodination mit_dit MIT & DIT thyroglobulin->mit_dit t3_t4 T3 & T4 mit_dit->t3_t4 Coupling thiouracil This compound thiouracil->inhibition inhibition->tpo Inhibition

Potential inhibitory action on thyroid hormone synthesis.

This diagram illustrates the potential mechanism of action where this compound inhibits thyroid peroxidase (TPO), thereby blocking the iodination of thyroglobulin and the subsequent synthesis of thyroid hormones (T3 and T4). Assays targeting this pathway would be sensitive to factors affecting enzyme activity and substrate availability.

References

Degradation pathways of 5-Ethyl-6-methyl-2-thiouracil under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5-Ethyl-6-methyl-2-thiouracil under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on studies of structurally similar compounds like 6-propyl-2-thiouracil, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Oxidative processes, particularly by reactive oxygen species such as hydroxyl radicals, are likely to be a significant route of degradation.

Q2: What are the likely initial products of oxidative degradation?

A2: The initial oxidation of the thiouracil ring at the sulfur atom is a probable first step. This can lead to the formation of reactive intermediates such as a dimer radical cation. Further oxidation can result in the formation of sulfenic, sulfinic, and sulfonic acid derivatives. At higher oxidative potentials, complete desulfurization to form sulfate and the corresponding uracil derivative may occur.[1]

Q3: How do the ethyl and methyl substituents at the C5 and C6 positions influence degradation?

A3: The alkyl substituents (ethyl and methyl groups) on the pyrimidine ring can influence the degradation process. These electron-donating groups may affect the electron density of the ring system, potentially altering its susceptibility to oxidation. Furthermore, the alkyl groups themselves could be sites of metabolic attack, for instance, through hydroxylation, although oxidation at the sulfur atom is generally considered the more probable initial step for thiouracils.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, 2-thiouracil and its derivatives are known to be sensitive to UV light. Therefore, it is highly probable that this compound will undergo photodegradation. Experiments should be conducted with appropriate light protection if photodegradation is not the intended focus of the study.

Q5: What are the key experimental parameters to control when studying the degradation of this compound?

A5: Key parameters to control include:

  • pH: The stability of the thiouracil ring can be pH-dependent.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light exposure: As the compound is likely photosensitive, light conditions must be controlled.

  • Oxidizing agents: The concentration and type of any oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen) should be carefully controlled.

  • Solvent: The choice of solvent can influence degradation rates and pathways.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation kinetics.
Possible Cause Troubleshooting Step
Uncontrolled light exposureEnsure all experiments are conducted in light-protected vessels (e.g., amber vials) or under controlled, consistent lighting conditions.
Fluctuation in temperatureUse a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.
Variable oxygen levelsFor oxidative degradation studies, ensure consistent aeration or deoxygenation of the reaction mixture. For stability studies, consider purging with an inert gas like nitrogen or argon.
pH shifts during the experimentUse buffered solutions to maintain a constant pH. Verify the pH of the reaction mixture at the beginning and end of the experiment.
Impurities in the compound or reagentsUse high-purity this compound and analytical grade reagents and solvents.
Issue 2: Difficulty in identifying degradation products.
Possible Cause Troubleshooting Step
Low concentration of degradation productsConcentrate the sample before analysis using techniques like solid-phase extraction (SPE) or solvent evaporation.
Co-elution of peaks in chromatographyOptimize the chromatographic method (e.g., change the mobile phase gradient, column type, or temperature) to improve peak separation.
Degradation products are unstableAnalyze the samples immediately after collection. If storage is necessary, keep them at low temperatures and protected from light. Consider derivatization to stabilize reactive products.
Incorrect analytical techniqueUse a combination of analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) is crucial for determining elemental composition. NMR spectroscopy can provide detailed structural information.
Interference from matrix componentsEmploy sample cleanup procedures such as liquid-liquid extraction or solid-phase extraction to remove interfering substances.

Experimental Protocols

Protocol 1: Forced Oxidation Study
  • Objective: To investigate the oxidative degradation of this compound.

  • Materials:

    • This compound

    • Hydrogen peroxide (30%)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Amber HPLC vials

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • In an amber vial, add an appropriate volume of the stock solution to the phosphate buffer to achieve a final concentration of 100 µg/mL.

    • Add hydrogen peroxide to the solution to a final concentration of 3%.

    • Incubate the mixture at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction by adding a small amount of sodium bisulfite solution or by dilution with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Photostability Study
  • Objective: To assess the photodegradation of this compound.

  • Materials:

    • This compound

    • Solvent (e.g., methanol or acetonitrile/water mixture)

    • Quartz or borosilicate glass vials (for light exposure)

    • Amber vials (for dark control)

    • A photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight).

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

    • Place the solution in both clear and amber vials.

    • Expose the vials to a controlled light source in a photostability chamber. The dark control (amber vial) should be placed alongside but shielded from light.

    • Withdraw samples from both the exposed and dark control vials at various time points.

    • Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to determine the extent of degradation.

Data Presentation

Table 1: Predicted Oxidative Degradation Products of this compound
Putative Degradation Product Predicted Molecular Weight ( g/mol ) Potential Analytical Signature (LC-MS)
This compound S-oxide (Sulfenic acid)186.23[M+H]⁺ at m/z 187
This compound S,S-dioxide (Sulfinic acid)202.23[M+H]⁺ at m/z 203
This compound S,S,S-trioxide (Sulfonic acid)218.23[M+H]⁺ at m/z 219
5-Ethyl-6-methyluracil (Desulfurization product)154.17[M+H]⁺ at m/z 155
Dimer of this compound338.46[M+H]⁺ at m/z 339

Visualizations

Degradation_Pathway A This compound B Dimer Radical Cation A->B Oxidation ([O]) C Sulfenic Acid Derivative A->C Oxidation ([O]) B->A Reduction D Sulfinic Acid Derivative C->D Further Oxidation ([O]) E Sulfonic Acid Derivative D->E Further Oxidation ([O]) F 5-Ethyl-6-methyluracil (Desulfurization) E->F Hydrolysis

Caption: Predicted Oxidative Degradation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_sample Prepare Working Samples (e.g., in buffer) prep_stock->prep_sample forced_ox Forced Oxidation (e.g., H2O2, Temp) prep_sample->forced_ox photodeg Photodegradation (Light Exposure) prep_sample->photodeg sampling Sample at Time Intervals forced_ox->sampling photodeg->sampling analysis LC-MS / HPLC-UV Analysis sampling->analysis data Data Interpretation analysis->data

Caption: General Experimental Workflow.

References

Technical Support Center: Enhancing the Bioavailability of 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of 5-Ethyl-6-methyl-2-thiouracil.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Initial In Vivo Studies

Question: My initial pharmacokinetic study in rodents showed very low and variable plasma concentrations of this compound after oral administration. What are the potential causes and how can I improve the bioavailability?

Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many thiouracil derivatives. The primary reasons are likely poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. Here are steps to troubleshoot and enhance bioavailability:

Troubleshooting Steps:

  • Physicochemical Characterization:

    • Solubility Profile: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).[1][2] Thiouracil derivatives are often weak acids, so their solubility may be pH-dependent.

    • Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your compound.[1] An amorphous form is generally more soluble than a crystalline form, but may be less stable.[1][3]

    • Lipophilicity (LogP/LogD): Assess the compound's lipophilicity. A high LogP value (typically >3) suggests poor aqueous solubility.[1]

  • Formulation Strategy Selection: Based on the physicochemical properties, select an appropriate formulation strategy.[1][4]

    • For Dissolution Rate-Limited Absorption:

      • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can lead to a faster dissolution rate.[5][6][7][8][9]

    • For Solubility-Limited Absorption:

      • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[1][4][6]

      • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility.[4][6]

      • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance solubility in the GI tract and may promote lymphatic absorption, bypassing first-pass metabolism in the liver.[1][4][5]

  • In Vitro Dissolution Testing:

    • Perform dissolution studies with the new formulations in biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) to predict in vivo performance.[1]

  • In Vivo Pharmacokinetic Studies:

    • Dose the improved formulations in animal models and compare the pharmacokinetic (PK) parameters (AUC, Cmax, Tmax) against the initial formulation.[1]

Issue 2: High Inter-Animal Variability in Pharmacokinetic Data

Question: We are observing significant variability in the plasma concentrations of our compound across different animals in the same dosing group. What could be causing this and how can we minimize it?

Answer: High inter-animal variability is a common challenge in preclinical studies and can stem from both physiological and experimental factors.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact drug absorption.[6]

    • Dosing Technique: Use a consistent and accurate oral gavage technique to minimize variability in the administered dose.[6]

  • Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to reduce physiological differences.[6]

  • Formulation Homogeneity: Ensure the formulation is homogenous and the drug is uniformly dispersed, especially for suspensions.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the bioavailability of this compound, which has poor aqueous solubility?

A1: The initial steps should focus on understanding and addressing the root cause of poor solubility.[1]

  • Characterize Physicochemical Properties: Determine the compound's solubility at various pHs, its solid-state form (crystalline vs. amorphous), and its lipophilicity (LogP).[1]

  • Select a Formulation Strategy: Based on the characterization, choose a suitable formulation approach such as particle size reduction, amorphous solid dispersion, or a lipid-based formulation.[1][4]

  • In Vitro Screening: Use in vitro dissolution tests with biorelevant media to screen different formulations and predict their in vivo performance.[1]

Q2: Which is a better approach for my poorly soluble compound: particle size reduction or a lipid-based formulation?

A2: The choice depends on the drug's properties.

  • Particle size reduction (micronization/nanosizing) is effective for drugs where the dissolution rate is the limiting factor for absorption (BCS Class II compounds).[1] It increases the surface area available for dissolution.[1]

  • Lipid-based formulations (e.g., SEDDS) are particularly useful for highly lipophilic drugs (high LogP).[1] These formulations can enhance solubility in the GI tract and may also promote lymphatic absorption, which bypasses first-pass metabolism in the liver.[1]

Q3: What are the key considerations when developing an amorphous solid dispersion (ASD)?

A3: Key considerations include:[1]

  • Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system.

  • Manufacturing Method: Common methods include spray drying and hot-melt extrusion. The choice depends on the thermal stability of the drug and desired particle properties.

  • Physical Stability: The formulation must remain amorphous during storage and in the GI tract to provide a bioavailability advantage. Stability studies are crucial.

Q4: How can I assess if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A4: You can perform a Caco-2 permeability assay.[6] This in vitro model mimics the human intestinal epithelium and can help determine if your compound is a substrate for efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[6]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Oral Administration in Rats)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Simple Suspension50150 ± 452.0600 ± 1805
Micronized Suspension50450 ± 1101.51800 ± 45015
Amorphous Solid Dispersion501200 ± 3001.06000 ± 150050
SEDDS501500 ± 3500.57200 ± 180060

Table 2: Solubility of this compound in Various Media

MediumpHSolubility (µg/mL)
Water7.0< 10
0.1 N HCl1.2< 5
Acetate Buffer4.525
Phosphate Buffer6.880
FaSSIF6.595
FeSSIF5.0150

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Choose a suitable polymer with good miscibility with this compound (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both the drug and the polymer (e.g., methanol, ethanol, acetone, or a mixture).

  • Solution Preparation:

    • Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Stir the solution until both components are fully dissolved.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values for the solvent system.

    • Spray the solution into the drying chamber. The solvent evaporates rapidly, leaving a solid dispersion of the drug in the polymer.

  • Collection and Characterization:

    • Collect the dried powder.

    • Characterize the ASD using XRPD to confirm the amorphous nature and DSC to determine the glass transition temperature.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) of a specific age and weight range.

  • Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[6]

  • Dosing:

    • Prepare the this compound formulation at the desired concentration.

    • Administer the formulation orally via gavage at a specific dose volume (e.g., 10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.[6]

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility Profile particle_size Particle Size Reduction solubility->particle_size solid_state Solid-State Characterization asd Amorphous Solid Dispersion (ASD) solid_state->asd lipophilicity Lipophilicity (LogP) lipid_based Lipid-Based Formulation lipophilicity->lipid_based dissolution In Vitro Dissolution (Biorelevant Media) particle_size->dissolution asd->dissolution lipid_based->dissolution pk_study Pharmacokinetic Study dissolution->pk_study data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis

Caption: Workflow for enhancing the bioavailability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Bioavailability Observed poor_solubility Poor Aqueous Solubility start->poor_solubility low_dissolution Low Dissolution Rate start->low_dissolution high_first_pass High First-Pass Metabolism start->high_first_pass formulation Formulation Strategies poor_solubility->formulation low_dissolution->formulation co_administration Co-administration (e.g., inhibitor) high_first_pass->co_administration particle_size_reduction particle_size_reduction formulation->particle_size_reduction Particle Size Reduction asd_solution asd_solution formulation->asd_solution Amorphous Solid Dispersion lipid_formulation lipid_formulation formulation->lipid_formulation Lipid-Based Formulation

Caption: Troubleshooting logic for low bioavailability of poorly soluble compounds.

References

Addressing off-target effects of 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential off-target effects of 5-Ethyl-6-methyl-2-thiouracil. The primary known off-target activity of the thiouracil class of compounds is the inhibition of thyroid hormone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of thiouracil compounds?

A1: The most well-documented off-target effect of thiouracil derivatives, such as the related compounds propylthiouracil and methylthiouracil, is the inhibition of thyroid peroxidase (TPO).[1][2][3][4] This enzyme is essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[3][5] Inhibition of TPO can lead to a decrease in circulating thyroid hormones, which may confound experimental results.

Q2: How can this compound interfere with thyroid hormone synthesis?

A2: Thiouracil compounds typically interfere with thyroid hormone synthesis in two main ways: by inhibiting the thyroid peroxidase (TPO) enzyme, which prevents the incorporation of iodine into tyrosine residues on thyroglobulin, and by blocking the conversion of T4 to the more active T3 in peripheral tissues.[1][3][5]

Q3: What are the potential downstream consequences of these off-target effects in my experiments?

A3: Disruption of thyroid hormone homeostasis can have widespread effects, as thyroid hormones regulate metabolism, growth, and development. In a research setting, this could manifest as unexpected changes in cellular metabolic rate, proliferation, or differentiation, which may be unrelated to the intended target of your study.

Q4: Are there any other potential off-target effects I should be aware of?

A4: While the primary off-target effect is related to thyroid function, some thiouracil derivatives have been investigated for other biological activities, including anticancer and immunomodulatory effects.[6][7][8] Additionally, a related compound, 6-n-propyl-2-thiouracil, has been shown to be a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS).[9] The relevance of these effects will depend on your specific experimental system.

Troubleshooting Guide

This guide is designed to help you determine if the unexpected results in your experiment are due to the off-target effects of this compound on thyroid hormone pathways.

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cellular metabolism (e.g., altered oxygen consumption, changes in glucose uptake).Inhibition of thyroid hormone synthesis, leading to a hypothyroid-like state in cells or tissues.1. Measure thyroid hormone (T4 and T3) levels in your experimental system (e.g., cell culture media, animal serum). 2. Perform a rescue experiment by co-administering thyroid hormones (T3 or T4) with this compound.
Altered cell proliferation or differentiation in your model system.Disruption of thyroid hormone signaling, which plays a role in cell growth and development.1. Assess the expression of thyroid hormone-responsive genes. 2. Use a structurally unrelated compound with a similar primary target (if known) as a negative control.
In vivo studies show signs of hypothyroidism in animal models (e.g., goiter, weight gain, lethargy).Systemic inhibition of thyroid peroxidase by the compound.1. Monitor animal health and weight closely. 2. Measure serum TSH, T4, and T3 levels. 3. Consider reducing the dose of this compound or the duration of treatment.

Experimental Protocols

Protocol 1: Measurement of Thyroid Hormones (T4 and T3) in Serum or Cell Culture Media

Objective: To determine if this compound is affecting the levels of thyroid hormones in your experimental system.

Methodology:

  • Sample Collection:

    • In Vivo: Collect blood from control and treated animals. Separate serum and store at -80°C.

    • In Vitro: Collect conditioned media from cell cultures treated with the vehicle control or this compound. Centrifuge to remove cellular debris and store the supernatant at -80°C.

  • Hormone Measurement:

    • Use commercially available ELISA or RIA kits for the quantitative measurement of total or free T4 and T3.

    • Follow the manufacturer's instructions precisely for the chosen kit.

  • Data Analysis:

    • Calculate the concentrations of T4 and T3 in your samples based on the standard curve.

    • Compare the hormone levels between the control and treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in T4 and/or T3 levels in the treated group suggests an off-target effect on thyroid hormone synthesis.

Protocol 2: Thyroid Hormone Rescue Experiment

Objective: To determine if the observed phenotype can be reversed by supplementing with thyroid hormones.

Methodology:

  • Experimental Setup:

    • Design your experiment with the following groups:

      • Vehicle Control

      • This compound alone

      • This compound + T3 (or T4)

      • T3 (or T4) alone

  • Treatment:

    • Treat your cells or animals with this compound at the desired concentration.

    • For the rescue group, co-administer a physiological concentration of T3 (e.g., 1-10 nM for in vitro studies) or T4. The exact concentration may need to be optimized for your specific system.

  • Endpoint Measurement:

    • Measure the primary endpoint of your original experiment (e.g., gene expression, cell proliferation, metabolic rate).

  • Data Analysis:

    • Compare the results across all four groups. If the phenotype observed with this compound treatment is reversed or significantly attenuated in the rescue group (group 3), it strongly suggests that the effect is mediated by a disruption in thyroid hormone signaling.

Visualizations

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_cell Thyroid Follicular Cell cluster_inhibitor Inhibition cluster_output Hormone Release Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation TG Thyroglobulin (TG) TPO->TG Iodination of Tyrosine Residues MIT MIT TG->MIT DIT DIT TG->DIT T4_T3_TG T4 and T3 on TG MIT->T4_T3_TG Coupling DIT->T4_T3_TG Coupling T4_T3_secreted Secreted T4 & T3 T4_T3_TG->T4_T3_secreted Proteolysis & Secretion Thiouracil 5-Ethyl-6-methyl- 2-thiouracil Thiouracil->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Hypothesis Is the effect due to off-target thyroid hormone disruption? Start->Hypothesis MeasureHormones Protocol 1: Measure T4/T3 Levels Hypothesis->MeasureHormones Yes Conclusion_OnTarget Conclusion: Phenotype is likely an on-target effect. Hypothesis->Conclusion_OnTarget No HormonesDecreased Are T4/T3 levels significantly decreased? MeasureHormones->HormonesDecreased RescueExp Protocol 2: Perform T3/T4 Rescue Experiment HormonesDecreased->RescueExp Yes HormonesDecreased->Conclusion_OnTarget No PhenotypeRescued Is the phenotype rescued by T3/T4? RescueExp->PhenotypeRescued Conclusion_OffTarget Conclusion: Phenotype is likely due to off-target effects. PhenotypeRescued->Conclusion_OffTarget Yes PhenotypeRescued->Conclusion_OnTarget No

Caption: Workflow for Troubleshooting Off-Target Effects.

References

Technical Support Center: 5-Ethyl-6-methyl-2-thiouracil Cell Culture Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cell culture compatibility of 5-Ethyl-6-methyl-2-thiouracil. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cell culture compatibility of this compound?

Q2: What are the potential mechanisms of action and cellular targets of this compound in cell culture?

The primary mechanism of action for thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), which is involved in thyroid hormone synthesis.[1] While this is a key in vivo target, its relevance in many cell culture models may be limited unless using thyroid-derived cells. Other potential mechanisms observed with similar compounds include:

  • Inhibition of Deiodinases: Some thiouracils can inhibit deiodinase enzymes, which are involved in the activation and deactivation of thyroid hormones.[1][5]

  • Cell Cycle Arrest: Certain novel 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest.[6]

  • Inhibition of Nitric Oxide Synthase (NOS): 6-n-propyl-2-thiouracil has been identified as a mechanism-based inactivator of the neuronal NOS isoform.[7]

Q3: How should I prepare this compound for cell culture experiments?

Due to the limited solubility of some thiouracil derivatives in aqueous solutions, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended.[8] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]

Q4: Which cell lines are suitable for testing the effects of this compound?

The choice of cell line will depend on the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or MCF-7 can be employed.[8] If investigating specific pathways, cell lines relevant to that pathway should be chosen (e.g., thyroid cell lines for TPO inhibition studies, neuronal cell lines for NOS inhibition studies).

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low concentrations of the compound.

  • Possible Cause: The compound may have a high intrinsic cytotoxicity for the chosen cell line.

  • Troubleshooting Steps:

    • Perform a wider dose-response curve: Test a broader range of concentrations, including very low nanomolar concentrations, to identify a non-toxic window.

    • Reduce treatment duration: Shorten the exposure time of the cells to the compound.

    • Check solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the recommended limit for your cell line. Run a solvent-only control.

    • Consider a different cell line: The observed toxicity may be cell-type specific.

Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.

  • Possible Cause: Variability in experimental procedures.

  • Troubleshooting Steps:

    • Standardize cell seeding density: Ensure a consistent number of cells are seeded in each well.

    • Verify compound dilutions: Prepare fresh dilutions for each experiment and verify the concentrations.

    • Ensure homogenous compound distribution: Mix the plate gently after adding the compound to ensure even distribution.

    • Monitor cell health: Regularly check the health and confluency of your cell cultures.

Problem 3: No observable effect of the compound on cell viability.

  • Possible Cause: The compound may not be cytotoxic at the tested concentrations, or the chosen assay is not sensitive enough.

  • Troubleshooting Steps:

    • Increase the concentration range: Test higher concentrations of the compound.

    • Increase the treatment duration: Extend the exposure time to allow for potential long-term effects.

    • Use a more sensitive cytotoxicity assay: Consider assays that measure different aspects of cell health, such as membrane integrity (LDH assay) or metabolic activity (MTT or WST-1 assay).[9][10][11]

Experimental Protocols

General Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution (e.g., in DMSO) C Prepare Serial Dilutions A->C B Culture and Seed Cells (e.g., 96-well plate) D Treat Cells with Compound and Controls (Vehicle, Positive) B->D C->D E Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Calculate Percent Viability G->H I Determine IC50 Value H->I G cluster_thyroid Thyroid Hormone Synthesis cluster_cell_cycle Cell Cycle Regulation cluster_no Nitric Oxide Signaling Thiouracil This compound (and other derivatives) TPO Thyroid Peroxidase (TPO) Thiouracil->TPO Inhibition Deiodinases Deiodinases Thiouracil->Deiodinases Inhibition CellCycle Cell Cycle Arrest Thiouracil->CellCycle Induction nNOS Neuronal Nitric Oxide Synthase (nNOS) Thiouracil->nNOS Inactivation

References

Validation & Comparative

A Comparative Guide for Researchers: 5-Ethyl-6-methyl-2-thiouracil vs. Propylthiouracil in Antithyroid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between antithyroid compounds is paramount for advancing therapeutic strategies against hyperthyroidism. This guide provides a detailed, evidence-based comparison of the established drug, Propylthiouracil (PTU), and the research compound, 5-Ethyl-6-methyl-2-thiouracil. This analysis is grounded in available experimental data and established structure-activity relationships within the thiouracil class of compounds.

Executive Summary

Propylthiouracil (PTU) is a well-characterized antithyroid drug that functions primarily by inhibiting thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis.[1] It also exhibits a secondary mechanism by inhibiting the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[1] While direct experimental data for this compound is limited in publicly available literature, its structural similarity to other 5- and 6-substituted 2-thiouracils allows for informed inferences regarding its potential activity. This guide synthesizes the known properties of PTU and provides a comparative projection for this compound based on established structure-activity relationships.

Mechanism of Action: Targeting Thyroid Hormone Synthesis

Both Propylthiouracil and this compound belong to the thioureylene class of antithyroid drugs. Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form T4 and T3.[2][3] By inhibiting TPO, these compounds effectively reduce the synthesis of new thyroid hormones.[1]

The inhibitory action of thiouracils on TPO is complex and can be both reversible and irreversible, depending on the concentration of the drug and iodide.[4][5] The thiocarbonyl group within the thiouracil scaffold is crucial for this inhibitory activity.

Propylthiouracil has an additional mechanism of action that distinguishes it from some other antithyroid drugs like methimazole. It peripherally inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of T4 to the more potent T3 in peripheral tissues.[1] It is plausible that this compound may also exhibit some degree of 5'-deiodinase inhibition, though this would require experimental verification.

Thyroid_Hormone_Synthesis_and_Inhibition Iodide Iodide Thyroid_Follicular_Cell Thyroid Follicular Cell Iodide->Thyroid_Follicular_Cell Uptake TPO Thyroid Peroxidase (TPO) Thyroid_Follicular_Cell->TPO Iodide Oxidation Thyroglobulin Thyroglobulin Thyroglobulin->TPO Iodination MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) TPO->MIT_DIT T3_T4 T3 and T4 MIT_DIT->T3_T4 Coupling Peripheral_Tissues Peripheral Tissues T3_T4->Peripheral_Tissues Secretion Deiodinase 5'-deiodinase Peripheral_Tissues->Deiodinase T4 Active_T3 Active T3 Deiodinase->Active_T3 Thiouracils This compound Propylthiouracil (PTU) Thiouracils->TPO Inhibition Thiouracils->Deiodinase Inhibition (PTU)

Figure 1. Signaling pathway of thyroid hormone synthesis and points of inhibition by thiouracils.

Quantitative Comparison of Pharmacological Parameters

ParameterPropylthiouracil (PTU)This compound (Projected)Reference
Mechanism of Action Inhibition of TPO and peripheral 5'-deiodinasePrimarily TPO inhibition, potential for 5'-deiodinase inhibition[1]
IC50 for TPO Inhibition ~2 x 10-6 MData not available; expected to be a potent inhibitor[4]
Bioavailability ~75%Data not available[1]
Protein Binding 80-85%Data not available[1]
Elimination Half-life ~1 hourData not available[1]
Metabolism Hepatic (glucuronidation and sulfation)Expected to be hepatic[1]
Excretion ~35% as metabolites in urineData not available[1]

Structure-Activity Relationship (SAR)

The antithyroid activity of 2-thiouracil derivatives is influenced by the nature of substituents at various positions of the pyrimidine ring. Generally, small alkyl groups at the 6-position, such as in Propylthiouracil and Methylthiouracil, are associated with potent antithyroid activity. The presence of a substituent at the 5-position can also modulate activity. It has been observed that increasing the lipophilicity of the side chain can enhance antithyroid activity to a certain extent.[3] The ethyl group at position 5 and the methyl group at position 6 of this compound suggest that it would likely possess significant antithyroid properties, potentially comparable to or slightly different from PTU.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing the antithyroid activity of compounds like this compound and Propylthiouracil.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on TPO activity.

Materials:

  • Rat thyroid microsomes (as a source of TPO) or recombinant human TPO.[6]

  • Potassium phosphate buffer (pH 7.4).

  • Amplex® UltraRed (AUR) fluorescent substrate.[6]

  • Hydrogen peroxide (H₂O₂).

  • Test compounds (this compound and Propylthiouracil) dissolved in DMSO.

  • 96-well microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and PTU (as a positive control) in DMSO.

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Add the TPO preparation (e.g., rat thyroid microsomes) to all wells except the no-enzyme control.

  • Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

TPO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial_Dilutions Prepare Serial Dilutions of Test Compounds & PTU Add_Compounds Add Test Compounds and Controls Serial_Dilutions->Add_Compounds Plate_Setup Prepare 96-well Plate with Buffer Plate_Setup->Add_Compounds Add_TPO Add TPO Enzyme Add_Compounds->Add_TPO Start_Reaction Initiate Reaction with Amplex UltraRed & H2O2 Add_TPO->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2. Experimental workflow for the in vitro TPO inhibition assay.
In Vivo Antithyroid Activity in a Rat Model

This protocol assesses the in vivo efficacy of antithyroid compounds by measuring their effect on serum thyroid hormone levels in rats.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Test compounds (this compound and Propylthiouracil).

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).

  • L-Thyroxine (for induction of hyperthyroidism, if required).

  • Kits for measuring serum T3, T4, and Thyroid-Stimulating Hormone (TSH) levels (e.g., ELISA or RIA).

Procedure:

  • Acclimatize the rats for at least one week.

  • Divide the animals into groups: a vehicle control group, a positive control group (PTU), and experimental groups for this compound at different doses.

  • Administer the test compounds and controls orally once daily for a specified period (e.g., 14 or 21 days).[7][8]

  • At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.

  • Separate the serum by centrifugation.

  • Measure the concentrations of serum T3, T4, and TSH using appropriate assay kits.

  • Compare the hormone levels in the treated groups with the control group to determine the in vivo antithyroid efficacy.

  • Optionally, the thyroid glands can be excised, weighed, and processed for histopathological examination.

Conclusion

Propylthiouracil is a cornerstone in antithyroid therapy with a well-documented pharmacological profile. This compound, based on its chemical structure, is a promising candidate for antithyroid activity. However, a definitive comparison of its performance necessitates direct experimental evaluation. The protocols provided herein offer a standardized framework for conducting such comparative studies. Future research should focus on determining the in vitro TPO inhibitory potency (IC50), in vivo efficacy in animal models, and the pharmacokinetic profile of this compound to fully elucidate its potential as a research tool or a therapeutic agent. Such data will be crucial for drug development professionals to make informed decisions regarding the advancement of novel antithyroid compounds.

References

A Comparative Analysis of 5-Ethyl-6-methyl-2-thiouracil and Other Thyroid Peroxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Ethyl-6-methyl-2-thiouracil with other established thyroid peroxidase (TPO) inhibitors. The focus is on the mechanism of action, available experimental data on efficacy, and the methodologies used for their evaluation. Due to the limited publicly available data specifically for this compound's TPO inhibitory activity, this guide will draw comparisons with closely related and well-studied 2-thiouracil derivatives, namely propylthiouracil (PTU) and methimazole (MMI), to provide a thorough context for researchers.

Introduction to Thyroid Peroxidase and its Inhibitors

Thyroid peroxidase (TPO) is a crucial enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). TPO catalyzes two key reactions: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T4 and T3.[1] Inhibition of TPO is a primary therapeutic strategy for managing hyperthyroidism, a condition characterized by an overactive thyroid gland.

Thiouracil derivatives, a class of thioamide drugs, are potent inhibitors of TPO. These compounds share a common chemical scaffold and include clinically significant drugs like propylthiouracil (PTU) and methimazole (MMI), as well as other derivatives like methylthiouracil and the subject of this guide, this compound.[2][3]

Mechanism of Action of Thiouracil Derivatives

The primary mechanism of action for thiouracil-based TPO inhibitors involves the irreversible inactivation of the TPO enzyme. These drugs act as substrates for TPO, undergoing oxidation to reactive intermediates that then covalently bind to the enzyme, rendering it inactive. This prevents the iodination of thyroglobulin, thereby halting the synthesis of thyroid hormones. Some thiouracil derivatives, such as PTU, also exhibit a secondary mechanism of action by inhibiting the peripheral conversion of T4 to the more potent T3 in tissues outside the thyroid gland.[4]

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition

The synthesis of thyroid hormones is a multi-step process tightly regulated by the hypothalamic-pituitary-thyroid axis. The following diagram illustrates this pathway and the point of inhibition by thiouracil derivatives.

ThyroidHormoneSynthesis cluster_thyroid Thyroid Gland Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Follicular Cell Pituitary->Thyroid TSH (+) Bloodstream Bloodstream Thyroid->Bloodstream T3 & T4 Release Iodide Iodide (I⁻) T3_T4 T3 & T4 Thyroid->T3_T4 Bloodstream->Hypothalamus Negative Feedback (-) Bloodstream->Pituitary Negative Feedback (-) TPO Thyroid Peroxidase (TPO) Iodine Iodine (I₂) TPO->Iodine T3_T4_Tg T3 & T4 on Tg TPO->T3_T4_Tg Iodide->Thyroid Iodide Trapping Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling T3_T4_Tg->Thyroid Endocytosis & Proteolysis Inhibitors Thiouracil Derivatives (e.g., this compound, PTU, MMI) Inhibitors->TPO Inhibition AmplexUltraRedWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TPO_Source Prepare TPO Source (e.g., rat thyroid microsomes, recombinant human TPO) Incubation Incubate TPO with Test Compounds TPO_Source->Incubation Test_Compounds Prepare Serial Dilutions of Test Compounds (e.g., this compound) Test_Compounds->Incubation Reagents Prepare Assay Reagents (Amplex UltraRed, H₂O₂) Reaction_Start Initiate Reaction (add Amplex UltraRed & H₂O₂) Reagents->Reaction_Start Incubation->Reaction_Start Measurement Measure Fluorescence (Excitation: ~530-560 nm Emission: ~590 nm) Reaction_Start->Measurement Data_Processing Calculate Percent Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value (Dose-Response Curve) Data_Processing->IC50_Determination

References

Validating the Biological Activity of 5-Ethyl-6-methyl-2-thiouracil in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-Ethyl-6-methyl-2-thiouracil and its well-characterized analogue, Propylthiouracil (PTU). Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from related thiouracil compounds to provide a foundational understanding and comparative context. The primary focus is on the established antithyroid mechanism and potential anticancer activities, offering insights for future research and drug development.

Introduction to Thiouracil Derivatives

Thiouracil and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities. The most prominent member, Propylthiouracil (PTU), is a clinically used antithyroid agent.[1][2][3] These compounds generally exert their effects by interfering with thyroid hormone synthesis.[4][5][6] Recent studies have also explored their potential in other therapeutic areas, including cancer.[7] This guide will delve into the known mechanisms of action and provide a framework for validating the activity of this compound.

Primary Biological Activity: Antithyroid Mechanism

The principal mechanism of action for thiouracil derivatives like PTU is the inhibition of thyroid peroxidase (TPO).[3][6][8] This enzyme is critical for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][9] By inhibiting TPO, these compounds effectively reduce the production of thyroid hormones.[1][10] Furthermore, PTU is known to inhibit the peripheral conversion of T4 to the more potent T3.[5][8]

Antithyroid Mechanism of Thiouracil Derivatives Antithyroid Mechanism of Thiouracil Derivatives cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_peripheral_tissue Peripheral Tissue Thyroglobulin Thyroglobulin T3_T4 T3 and T4 Synthesis Thyroglobulin->T3_T4 Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation TPO->Thyroglobulin Iodination Thiouracil This compound / PTU Thiouracil->TPO Inhibition T4 Thyroxine (T4) Deiodinase 5'-deiodinase T4->Deiodinase T3 Triiodothyronine (T3) (Active Form) Deiodinase->T3 PTU_peripheral PTU PTU_peripheral->Deiodinase Inhibition

Caption: Mechanism of antithyroid drugs.

Potential Anticancer Activity

Emerging research suggests that some thiouracil derivatives possess anticancer properties. For instance, certain 2-thiouracil-5-sulfonamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected 2-thiouracil derivatives against different human cancer cell lines. This data can serve as a benchmark for evaluating the potential of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6e (2,3-dichlorophenyl derivative)A-2780OvarianData not specified[7]
HT-29ColonData not specified[7]
MCF-7BreastData not specified[7]
HepG2LiverData not specified[7]
YH239-EE MCF-7BreastInduces apoptosis[11]
Propylthiouracil (PTU) ARO81-1Colon CancerRadioprotective effect[12]
Carboxymethyl cellulose conjugates HCT-116ColonCytotoxic effect[13]
PC3ProstateCytotoxic effect[13]
A549LungCytotoxic effect[13]

Note: Specific IC50 values for Compound 6e were not provided in the abstract, but it was noted as the most active. YH239-EE is not a direct thiouracil derivative but is included for comparative context in breast cancer cell lines.

Experimental Protocols

To validate the biological activity of this compound, standardized experimental protocols are essential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the effect of a compound on cell proliferation and determining its IC50 value.

  • Cell Culture: Plate cells (e.g., MCF-7, HepG2, A549, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a positive control like Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT Assay Workflow MTT Assay Workflow node_A 1. Seed cells in 96-well plate node_B 2. Treat with this compound node_A->node_B node_C 3. Incubate for 48-72 hours node_B->node_C node_D 4. Add MTT solution node_C->node_D node_E 5. Incubate for 4 hours node_D->node_E node_F 6. Solubilize formazan with DMSO node_E->node_F node_G 7. Measure absorbance at 570 nm node_F->node_G node_H 8. Calculate IC50 node_G->node_H

Caption: Standard workflow for an MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Conclusion and Future Directions

While specific data for this compound is scarce, the known activities of related thiouracil derivatives provide a strong rationale for its investigation as a potential therapeutic agent. Its structural similarity to PTU suggests a likely role as an antithyroid compound. Furthermore, the demonstrated anticancer effects of other thiouracil analogues warrant the screening of this compound against a panel of cancer cell lines.

Future research should focus on:

  • In vitro screening: Determining the IC50 values of this compound in various cancer cell lines (e.g., breast, colon, liver, lung) and a thyroid cell line (e.g., FRTL-5).

  • Mechanism of action studies: Investigating its effect on TPO activity and key signaling pathways involved in cancer cell proliferation and apoptosis.

  • Comparative analysis: Directly comparing its efficacy and potency with established drugs like PTU and relevant chemotherapeutic agents.

This systematic approach will be crucial in validating the biological activity of this compound and determining its therapeutic potential.

References

Comparative Analysis of 5-Ethyl-6-methyl-2-thiouracil Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 5-Ethyl-6-methyl-2-thiouracil. Due to a lack of comprehensive studies on a series of this compound analogs, this document will focus on the closely related 5-alkyl-6-(4-substituted-1-piperazinyl)uracils to extrapolate potential SAR insights. The guide will present quantitative biological data, detailed experimental protocols, and visual diagrams to facilitate understanding and future drug design efforts.

Biological Activity of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracil Analogs

A series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils were synthesized and evaluated for their in vitro antimicrobial activity. The data reveals that the nature of the alkyl group at the C-5 position and the substituent on the piperazine ring at the C-6 position significantly influence the antibacterial properties of the compounds.[1][2]

Compound ID5-Alkyl Group6-(4-Substituted-1-piperazinyl) GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
6a Ethyl4-Phenyl-1-piperazinyl>100>100
6b Ethyl4-(2-Methoxyphenyl)-1-piperazinyl50>100
6c Ethyl4-(2-Pyrimidinyl)-1-piperazinyl>100>100
6d Ethyl4-(2-Pyrazinyl)-1-piperazinyl>100>100
6e n-Propyl4-Phenyl-1-piperazinyl>100>100
6f n-Propyl4-(2-Pyrimidinyl)-1-piperazinyl>100>100
6g n-Propyl4-(2-Methoxyphenyl)-1-piperazinyl100>100
6h n-Propyl4-(3-Trifluoromethylphenyl)-1-piperazinyl12.525
6i iso-Propyl4-Phenyl-1-piperazinyl>100>100
6j iso-Propyl4-(2-Pyrimidinyl)-1-piperazinyl>100>100

Data Summary: The antibacterial activity of the tested compounds was generally modest. However, compound 6h , featuring a 5-n-propyl group and a 4-(3-trifluoromethylphenyl)-1-piperazinyl moiety, displayed the most potent broad-spectrum antibacterial activity.[1][2] This suggests that increasing the lipophilicity at the C-5 position with a propyl group and introducing an electron-withdrawing trifluoromethyl group on the phenylpiperazine ring at C-6 may enhance antibacterial efficacy. The ethyl and isopropyl substituents at C-5, in combination with the tested piperazine analogs, did not yield significant activity.

Experimental Protocols

Synthesis of 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils (6a-j)

The synthesis of the target compounds involved a multi-step process starting from 5-alkybarbituric acids.[1]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Nucleophilic Substitution A 5-Alkybarbituric acid B 5-Alkyl-2,4,6-trichloropyrimidine A->B POCl3, N,N-dimethylaniline C 6-Chloro-5-alkyluracil B->C 10% aq. NaOH E 5-Alkyl-6-(4-substituted-1-piperazinyl)uracil C->E D 1-Substituted piperazine D->E

Synthetic pathway for 5-alkyl-6-(4-substituted-1-piperazinyl)uracils.

General Procedure:

  • Chlorination: The respective 5-alkybarbituric acid was treated with phosphorus oxychloride and N,N-dimethylaniline to yield the corresponding 5-alkyl-2,4,6-trichloropyrimidine.[1]

  • Selective Hydrolysis: The trichloropyrimidine derivative was then selectively hydrolyzed by heating in a 10% aqueous sodium hydroxide solution to afford the 6-chloro-5-alkyluracil intermediate.[1]

  • Nucleophilic Substitution: Finally, the 6-chloro-5-alkyluracil was reacted with the appropriate 1-substituted piperazine in the presence of a base to yield the final 5-alkyl-6-(4-substituted-1-piperazinyl)uracil products.[1]

Antimicrobial Activity Assay

The in vitro antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.

G A Prepare standardized microbial inoculum B Inoculate molten Mueller-Hinton agar and pour into plates A->B C Create wells in the solidified agar B->C D Add test compound solutions to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Workflow for the agar well diffusion antimicrobial assay.

Protocol:

  • Bacterial strains were cultured in nutrient broth and the turbidity was adjusted to the 0.5 McFarland standard.

  • The standardized bacterial suspension was used to inoculate Mueller-Hinton agar plates.

  • Wells of a defined diameter were cut into the agar.

  • A specific volume of each test compound solution (at a defined concentration) was added to the wells.

  • The plates were incubated under appropriate conditions for the specific microorganism.

  • The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was determined by serial dilution.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features and their influence on the biological activity of the 5,6-disubstituted uracil core.

Key SAR points for 5,6-disubstituted uracil analogs.

Key Observations:

  • Substitution at C-5: The nature of the alkyl group at the C-5 position influences the antimicrobial activity. In the studied series, a linear propyl group was more favorable than ethyl or isopropyl groups, suggesting that increased lipophilicity and the specific steric profile of the substituent are important for activity.

  • Substitution at C-6: The substituent on the piperazine ring at the C-6 position has a pronounced effect on the biological activity. The presence of a phenyl ring with an electron-withdrawing group, such as trifluoromethyl, resulted in the most active compound. This indicates that electronic properties and potential interactions of this moiety with the biological target are critical.

References

A Comparative Guide to the Efficacy of 5-Ethyl-6-methyl-2-thiouracil and Methimazole in Thyroid Hormone Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5-Ethyl-6-methyl-2-thiouracil and the widely used antithyroid drug, methimazole. The information presented is supported by experimental data from publicly available scientific literature to assist researchers and professionals in drug development and related fields.

Introduction

Both this compound and methimazole belong to the family of thionamide drugs, which are cornerstone therapies for hyperthyroidism. Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1] By blocking TPO, these compounds reduce the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of an overactive thyroid.[2] This guide delves into the comparative efficacy of these two compounds, presenting available quantitative data, outlining experimental protocols for their evaluation, and visualizing their mechanism of action.

Quantitative Data Comparison

Direct comparative in vitro studies providing IC50 values for this compound against thyroid peroxidase are limited in publicly accessible literature. However, data on structurally related alkyl-substituted thiouracils, such as propylthiouracil (PTU) and 6-methyl-2-thiouracil, offer valuable insights into the potential efficacy of this compound. The following tables summarize the available quantitative data for methimazole and these related thiouracil derivatives.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO)

CompoundIC50 (µM)Enzyme SourceAssay Method
Methimazole~0.11 - 8 x 10⁻⁷ MRat, HumanVarious (e.g., Guaiacol, Amplex UltraRed)
Propylthiouracil (PTU)~1.2 - 30Rat, HumanVarious (e.g., Guaiacol, Amplex UltraRed)
6-methyl-2-thiouracilLess potent than PTUNot specifiedNot specified

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations.

Table 2: In Vivo Effects on Thyroid Hormone Levels

CompoundAnimal ModelDosageEffect on T4 LevelsEffect on T3 Levels
MethimazoleRatVariesSignificant reductionSignificant reduction
Propylthiouracil (PTU)RatVariesSignificant reductionSignificant reduction
Substituted ThiouracilsRatVariesReduction observedReduction observed

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Both this compound and methimazole exert their therapeutic effects by disrupting the synthesis of thyroid hormones within the thyroid gland. The central point of their action is the inhibition of the enzyme thyroid peroxidase (TPO).

Signaling Pathway Diagram

Thyroid_Hormone_Synthesis_Inhibition cluster_follicle_cell Thyroid Follicle Cell cluster_follicular_lumen Follicular Lumen cluster_inhibition Inhibition by Thionamides Iodide Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Iodide_in_cell Iodide (I⁻) NIS->Iodide_in_cell Pendrin Pendrin Iodide_in_cell->Pendrin Iodide_in_lumen Iodide (I⁻) Pendrin->Iodide_in_lumen Thyroglobulin_synth Thyroglobulin (Tg) Synthesis (ER/Golgi) Tg_vesicle Tg Vesicle Thyroglobulin_synth->Tg_vesicle Tg Thyroglobulin (Tg) Tg_vesicle->Tg TPO Thyroid Peroxidase (TPO) Iodide_in_lumen->TPO Iodine Iodine (I₂) TPO->Iodine Oxidation H2O2 H₂O₂ H2O2->TPO MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Iodine->MIT_DIT Iodination of Tyrosine on Tg T3_T4_on_Tg T₃ and T₄ on Tg MIT_DIT->T3_T4_on_Tg Coupling (catalyzed by TPO) Thiouracil This compound Thiouracil->TPO Methimazole Methimazole Methimazole->TPO

Caption: Inhibition of Thyroid Hormone Synthesis by Thionamides.

Experimental Protocols

The following section details a standard methodology for an in vitro Thyroid Peroxidase (TPO) inhibition assay, a crucial experiment for evaluating the efficacy of antithyroid compounds.

In Vitro TPO Inhibition Assay (Amplex® UltraRed Method)

This assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of a substrate, leading to a detectable signal. An inhibitor will reduce this signal in a concentration-dependent manner.[3]

1. Preparation of Reagents:

  • TPO Source: Microsomal fractions from porcine or human thyroid tissue, or recombinant human TPO.

  • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Amplex® UltraRed Reagent: Prepare a stock solution in DMSO and a working solution in assay buffer.

  • Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution in assay buffer.

  • Test Compounds: Prepare stock solutions of this compound and methimazole in a suitable solvent (e.g., DMSO) and create serial dilutions.

2. Assay Procedure:

  • Add the assay buffer to the wells of a 96-well microplate.

  • Add the serially diluted test compounds or vehicle control to the respective wells.

  • Add the TPO enzyme preparation to all wells except the no-enzyme control.

  • Initiate the reaction by adding the Amplex® UltraRed reagent followed by H₂O₂.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively).

3. Data Analysis:

  • Subtract the background fluorescence (no-enzyme control) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

TPO_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents: - TPO Enzyme - Assay Buffer - Amplex UltraRed - H₂O₂ - Test Compounds start->reagent_prep plate_setup Set up 96-well Plate: - Add Assay Buffer - Add Test Compounds/Vehicle reagent_prep->plate_setup add_enzyme Add TPO Enzyme plate_setup->add_enzyme initiate_reaction Initiate Reaction: Add Amplex UltraRed & H₂O₂ add_enzyme->initiate_reaction incubation Incubate at 25°C for 30 min initiate_reaction->incubation measure_fluorescence Measure Fluorescence (Ex: 530nm, Em: 590nm) incubation->measure_fluorescence data_analysis Data Analysis: - Background Subtraction - Calculate % Inhibition measure_fluorescence->data_analysis calculate_ic50 Determine IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an In Vitro TPO Inhibition Assay.

Structure-Activity Relationship and Comparative Efficacy

Methimazole is generally considered a more potent inhibitor of TPO than propylthiouracil on a molar basis.[1] However, PTU has an additional peripheral mechanism of action, inhibiting the conversion of T4 to the more active T3 in peripheral tissues, which methimazole does not.[1] The clinical choice between these drugs often involves considerations of potency, side-effect profiles, and patient-specific factors.

Conclusion

Both this compound, as a representative of alkyl-substituted thiouracils, and methimazole are effective inhibitors of thyroid peroxidase, the key enzyme in thyroid hormone synthesis. Methimazole generally exhibits higher in vitro potency in TPO inhibition. The provided experimental protocol for TPO inhibition assays offers a standardized method for directly comparing the efficacy of these and other potential antithyroid compounds. Further direct comparative studies are warranted to fully elucidate the specific efficacy profile of this compound relative to established antithyroid drugs.

References

Unveiling the Enzymatic Selectivity of 5-Ethyl-6-methyl-2-thiouracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of thyroid-related enzymatic pathways, understanding the cross-reactivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the enzymatic inhibition profile of 5-Ethyl-6-methyl-2-thiouracil and related thiouracil derivatives. The data presented herein is crucial for assessing the compound's selectivity and potential off-target effects.

Thiouracil derivatives are a class of compounds primarily known for their antithyroid properties. They predominantly exert their therapeutic effect by inhibiting thyroperoxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] However, the potential for these compounds to interact with other enzymes, a phenomenon known as cross-reactivity, necessitates a thorough investigation.

Primary Target and Mechanism of Action

The principal pharmacological target of thiouracil compounds is thyroperoxidase (TPO).[1][3] This enzyme catalyzes the oxidation of iodide ions and their subsequent incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[2][4] By inhibiting TPO, thiouracil derivatives effectively decrease the production of thyroid hormones, making them valuable agents in the management of hyperthyroidism.[1][2][3]

Cross-Reactivity with Deiodinases

A significant area of cross-reactivity for thiouracil derivatives is with the family of deiodinase enzymes. These selenoenzymes are responsible for the activation and inactivation of thyroid hormones.

  • Type 1 Deiodinase (D1): Propylthiouracil (PTU), a well-studied thiouracil derivative, is a potent inhibitor of D1.[1][5] This enzyme is involved in the peripheral conversion of T4 to the more biologically active T3.[2][4] Inhibition of D1 contributes to the overall therapeutic effect of PTU by reducing the levels of active thyroid hormone.

  • Type 2 and Type 3 Deiodinases (D2, D3): In contrast to D1, selective inhibitors for D2 and D3 are not as well-established.[1][5] Studies on various thiouracil and methimazole analogues have shown differential inhibitory effects on D1 and D2, suggesting that structural modifications can influence selectivity.[1][5][6]

Quantitative Comparison of Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity of various thiouracil derivatives against key enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (µM)Notes
Propylthiouracil (PTU)Type 1 Deiodinase (D1)1.7Inhibition measured in the presence of 20 mM DTT.[5]
5-Methyl-2-thiouracilType 1 Deiodinase (D1)< 1.7Demonstrated to be a more potent inhibitor of D1 activity than PTU.[5]
6-Benzyl-2-thiouracilType 1 Deiodinase (D1)< 1.7Showed a lower IC50 than PTU, indicating higher potency.[5]
6-Anilino-2-thiouracilType 1 Deiodinase (D1)N/APotent inhibitor of hepatic T4 5'-deiodinase when added in vitro.[7]
6-(p-Ethylanilino)2-thiouracilType 1 Deiodinase (D1)N/APotent inhibitor of hepatic T4 5'-deiodinase when added in vitro.[7]
6-(p-n-Butylanilino)2-thiouracilType 1 Deiodinase (D1)N/AAmong the most potent inhibitors of hepatic T4 5'-deiodinase when added in vitro.[7]
2-ThiouracilNeuronal Nitric Oxide Synthase (nNOS)N/ABehaves qualitatively identically to 6-PTU as a mechanism-based inactivator of the neuronal nitric oxide synthase isoform.[8]
Cross-Reactivity with Other Enzymes

Emerging research has identified other potential off-targets for thiouracil derivatives. For instance, 6-n-propyl-2-thiouracil (6-PTU) has been shown to be a mechanism-based inactivator of the neuronal nitric oxide synthase (nNOS) isoform.[8] This interaction is distinct from its effect on endothelial and inducible nitric oxide synthases, where it acts as a reversible inhibitor.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summarized protocols for key assays used to determine enzyme inhibition.

In Vitro Deiodinase Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory capacity of test compounds against deiodinase enzymes in vitro.

  • Enzyme Preparation: Liver homogenates from appropriate animal models (e.g., rats) are prepared as a source of Type 1 deiodinase.

  • Reaction Mixture: The assay mixture typically contains the enzyme preparation, the substrate (e.g., L-thyroxine, T4), and a cofactor such as dithiothreitol (DTT).[5]

  • Inhibitor Addition: The test compound, such as a thiouracil derivative, is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination and Analysis: The reaction is stopped, and the amount of product formed (e.g., T3) is quantified using techniques like radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a test compound against a panel of enzymes.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_results Results & Comparison Compound Test Compound (e.g., this compound) Assay Enzyme Inhibition Assay (Varying Compound Concentrations) Compound->Assay EnzymePanel Panel of Enzymes (TPO, D1, D2, nNOS, etc.) EnzymePanel->Assay Data Measure Enzyme Activity Assay->Data IC50 Calculate IC50 Values Data->IC50 Profile Generate Selectivity Profile IC50->Profile Comparison Compare with Reference Compounds Profile->Comparison

References

Benchmarking 5-Ethyl-6-methyl-2-thiouracil Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 5-Ethyl-6-methyl-2-thiouracil is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the known anticancer properties of structurally related 2-thiouracil derivatives to extrapolate the potential efficacy of this compound. The presented data for 2-thiouracil derivatives should be interpreted as indicative of the potential of this chemical scaffold rather than a direct representation of the activity of this compound.

Introduction

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with 5-Fluorouracil (5-FU) being a prominent example.[1] 2-Thiouracil, a derivative of uracil, and its analogues have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties. This guide benchmarks the potential anticancer performance of this compound by summarizing the existing experimental data on related 2-thiouracil derivatives and comparing them against established anticancer agents for various malignancies.

Comparative Analysis of In Vitro Cytotoxicity

While specific IC50 values for this compound are not available, numerous studies have demonstrated the cytotoxic effects of various 2-thiouracil derivatives against a range of cancer cell lines. For the purpose of this guide, we will consider data from representative 2-thiouracil derivatives to illustrate the potential of this compound class.

Table 1: Comparative In Vitro Cytotoxicity (IC50 µM) of 2-Thiouracil Derivatives and Standard Anticancer Agents

Cancer TypeCell Line2-Thiouracil Derivative (Representative)IC50 (µM)Standard Anticancer AgentIC50 (µM)
Breast Cancer MCF-72-Thiouracil Sulfonamide Derivative2.92 (µg/mL)[1]Doxorubicin~0.05-0.5
Colon Cancer HCT-1166-aryl-5-cyano-2-thiouracil derivativeActive[2]5-Fluorouracil~5-15
Colon Cancer CaCo-22-Thiouracil Sulfonamide Derivative2.82 (µg/mL)[1]Oxaliplatin~1-10
Liver Cancer HepG26-aryl-5-cyano-2-thiouracil derivativeActive[2]Sorafenib~5-10
Cervical Cancer HeLa5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative4.18-10.20 (µg/mL)[3]Cisplatin~1-5

Note: IC50 values for standard agents are approximate and can vary based on experimental conditions. The data for 2-thiouracil derivatives are from different studies and represent the potential of the scaffold.

Potential Mechanisms of Action

The anticancer activity of 2-thiouracil derivatives is believed to be multifactorial, with several signaling pathways implicated.

  • Kinase Inhibition: Certain 2-thiouracil derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as c-kit protein tyrosine kinase (PTK), pim1, GSK-3b, and EGFR.[1]

  • Cell Cycle Arrest: Some derivatives can induce cell cycle arrest at different phases, thereby inhibiting tumor growth. For example, certain 2-thiouracil-5-sulfonamides cause cell cycle arrest at the G1/S or G2/M phase.[4]

  • Induction of Apoptosis: Thiouracil derivatives may trigger programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5][6]

Below is a generalized diagram illustrating a potential mechanism of action for a 2-thiouracil derivative that involves the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Thiouracil_Derivative 2-Thiouracil Derivative Thiouracil_Derivative->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570nm using a plate reader G->H I 9. Calculate IC50 value H->I A 1. Seed and treat cells in a 96-well plate B 2. Fix cells with cold trichloroacetic acid (TCA) A->B C 3. Wash plates to remove TCA B->C D 4. Stain cells with Sulforhodamine B (SRB) solution C->D E 5. Wash plates with 1% acetic acid to remove unbound dye D->E F 6. Air dry the plates E->F G 7. Solubilize the protein-bound dye with 10 mM Tris base F->G H 8. Measure absorbance at ~510-540nm G->H I 9. Calculate cell viability H->I

References

Thiouracil Derivatives in Oncology: A Head-to-Head Comparison of Proliferation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Thiouracil derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant potential in inhibiting the proliferation of various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several novel thiouracil derivatives, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their relative potencies and mechanisms of action.

Comparative Efficacy in Cell Proliferation Inhibition

Recent research has focused on synthesizing and evaluating novel thiouracil derivatives for their anticancer properties. The inhibitory effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The following tables summarize the IC50 values of various thiouracil derivatives against a panel of human cancer cell lines. These derivatives are often grouped into different series or classes based on their structural modifications.

6-Aryl-5-cyano Thiouracil Derivatives

A study on 6-aryl-5-cyano thiouracils revealed varying degrees of cytotoxic activity. The results against different cancer cell lines are presented below.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
7b >100>100>100
7c >100>100>100
4i 48.2±2.555.4±3.263.7±4.1

Standard reference drugs are often used for comparison, though not explicitly detailed in the table from the source.[1]

Thiouracil Derivatives as HDAC Inhibitors

Another series of thiouracil derivatives were investigated as potential Histone Deacetylase (HDAC) inhibitors. The cytotoxic activities were evaluated against three human cancer cell lines.[2][3]

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
7a 10.3±0.912.5±1.19.8±0.8
7c 15.2±1.318.4±1.513.1±1.2
7d 11.8±1.014.2±1.210.5±0.9
7e 8.5±0.710.1±0.97.6±0.6
8a 14.6±1.217.8±1.412.4±1.1
8f 16.1±1.419.5±1.614.2±1.3
SAHA (Reference) 8.208.06.70
Sorafenib (Reference) 14.1±1.217.7±1.517.7±1.6

SAHA (Suberoylanilide hydroxamic acid) and Sorafenib were used as reference drugs.[3]

2-Thiouracil-5-sulfonamide Derivatives

A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines.[4][5]

CompoundA-2780 (Ovarian) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
6b 4.65±0.312.54±0.182.15±0.156.84±0.45
6d 3.84±0.252.11±0.141.89±0.135.42±0.37
6e 2.81±0.191.78±0.121.67±0.114.13±0.28
6f 3.45±0.232.36±0.162.03±0.145.89±0.41
6g 4.12±0.282.87±0.202.41±0.176.15±0.43
7b 5.23±0.363.15±0.222.84±0.207.28±0.51
5-FU (Reference) 4.81±0.333.42±0.243.12±0.228.16±0.57

5-Fluorouracil (5-FU) was used as the reference cytotoxic drug.[4]

Experimental Protocols

The evaluation of the anti-proliferative activity of thiouracil derivatives involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the referenced studies.

Cell Viability Assays (MTT and SRB)

1. Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A-2780, HT-29, CaCo-2) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

3. Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the thiouracil derivatives or a reference drug. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.

4. Viability Assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against compound concentration.[3]

  • SRB (Sulphorhodamine B) Assay:

    • After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • The plates are washed with distilled water and air-dried.

    • SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 30 minutes at room temperature.

    • The plates are washed with 1% acetic acid to remove unbound dye and air-dried.

    • The bound dye is solubilized with 10 mM Tris base solution.

    • Absorbance is measured at 570 nm.

    • IC50 values are calculated similarly to the MTT assay.[6]

In Vitro Kinase Inhibition Assays (e.g., CDK2A)

The inhibitory activity of thiouracil derivatives against specific kinases like Cyclin-Dependent Kinase 2A (CDK2A) is determined using in vitro kinase assay kits.

1. Assay Principle: These assays typically measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal.

2. Procedure:

  • The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in a 96-well plate.

  • After incubation (e.g., 1 hour at room temperature), a detection reagent containing luciferase and luciferin is added.

  • The luminescence is measured using a luminometer.

  • A decrease in luminescence indicates kinase inhibition.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration. Roscovitine is often used as a reference inhibitor for CDK2.[5]

Signaling Pathways and Mechanisms of Action

Thiouracil derivatives exert their anti-proliferative effects through various mechanisms, often by targeting key signaling pathways involved in cell cycle regulation and survival.

Inhibition of CDK2A Pathway

Several 2-thiouracil-5-sulfonamide derivatives have been identified as potent inhibitors of CDK2A.[4][5] CDK2A is a critical regulator of the G1/S phase transition of the cell cycle. By inhibiting CDK2A, these compounds can induce cell cycle arrest, preventing cancer cells from replicating their DNA and dividing. The most active compound, 6e, was found to cause cell cycle arrest at different phases (G1/S, S, or G2/M) depending on the cancer cell line and also stimulated apoptotic cell death.[5] This compound was also shown to increase the expression of cell cycle inhibitors p21 and p27.[5]

CDK2A_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition CyclinE Cyclin E CDK2A CDK2A CyclinE->CDK2A pRb pRb CDK2A->pRb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Leads to Thiouracil_Derivative Thiouracil Derivative (e.g., Compound 6e) Thiouracil_Derivative->CDK2A Directly Inhibits p21_p27 p21 / p27 Thiouracil_Derivative->p21_p27 Upregulates p21_p27->CDK2A Inhibits

Caption: Inhibition of the CDK2A pathway by thiouracil derivatives leads to cell cycle arrest.

Histone Deacetylase (HDAC) Inhibition

Certain thiouracil derivatives have been designed as HDAC inhibitors.[2] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, these thiouracil derivatives can reactivate the expression of these genes, leading to cell cycle arrest and apoptosis. Compound 7e, for instance, showed potent inhibitory activity against HDAC1 and HDAC4, induced G0-G1 cell cycle arrest, and significantly increased apoptosis-related caspases 3 and 8.[2]

HDAC_Inhibition_Pathway cluster_HDAC_Action Normal HDAC Action Thiouracil_Derivative Thiouracil Derivative (e.g., Compound 7e) HDAC HDAC Thiouracil_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Leads to Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21) Chromatin->Tumor_Suppressor_Genes Represses Gene_Expression Gene Expression Tumor_Suppressor_Genes->Gene_Expression Allows for Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest_Apoptosis Induces

Caption: Thiouracil derivatives as HDAC inhibitors promote the expression of tumor suppressor genes.

General Experimental Workflow

The overall process for evaluating the anti-proliferative effects of novel thiouracil derivatives follows a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Thiouracil Derivatives Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT / SRB Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis Kinase_Assay Kinase Inhibition Assays (e.g., CDK2A, HDAC) Mechanism->Kinase_Assay In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: General workflow for the evaluation of novel thiouracil derivatives as anticancer agents.

References

Validating the Specificity of Thiouracil Derivatives for Thyroid Peroxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Ethyl-6-methyl-2-thiouracil and its structural analogs, focusing on their specificity for the primary target, thyroid peroxidase (TPO). Due to the limited direct experimental data on this compound, this guide draws comparisons with the well-characterized antithyroid drugs 6-methyl-2-thiouracil (MTU) and 6-propyl-2-thiouracil (PTU), alongside methimazole (MMI), a widely used thionamide antithyroid agent.

Introduction to this compound and its Target

This compound belongs to the thiouracil class of compounds, which are known for their antithyroid properties. The primary biological target of these compounds is thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, thiouracil derivatives decrease the production of thyroid hormones, making them effective in the treatment of hyperthyroidism.

The specificity of a drug for its intended target is a critical factor in its therapeutic efficacy and safety profile. Off-target effects can lead to undesirable side effects and reduce the overall therapeutic index of a compound. This guide provides a framework for validating the specificity of this compound and its analogs for TPO.

Comparative Analysis of TPO Inhibitors

CompoundTargetIn Vitro Potency (IC50)Key Off-Target Effects / Clinical Side Effects
6-Methyl-2-thiouracil (MTU) Thyroid Peroxidase (TPO)> 7.0 µM (Estimated based on lower potency than MMI)[1]Agranulocytosis, skin rash, fever.[2] Considered a possible human carcinogen.
6-Propyl-2-thiouracil (PTU) Thyroid Peroxidase (TPO), Peripheral 5'-deiodinase1.2 µM[3][4]Severe liver injury (Boxed Warning), agranulocytosis, vasculitis, skin rash.[1][5]
Methimazole (MMI) Thyroid Peroxidase (TPO)0.11 µM[3][4]Agranulocytosis, hepatotoxicity, skin rash, potential teratogenicity.[1][2]

Signaling Pathway and Experimental Workflows

To understand the context of TPO inhibition and the methods used for its validation, the following diagrams illustrate the thyroid hormone synthesis pathway and the workflows for key experimental assays.

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Colloid Iodide_in_blood Iodide (I⁻) in Bloodstream NIS Na⁺/I⁻ Symporter (NIS) Iodide_in_blood->NIS Uptake Iodide_in_cell Iodide (I⁻) NIS->Iodide_in_cell Pendrin Pendrin Iodide_in_cell->Pendrin Efflux Iodide_oxidation Iodide Oxidation (I⁻ → I₂) Pendrin->Iodide_oxidation TPO Thyroid Peroxidase (TPO) TPO->Iodide_oxidation Iodination Iodination of Tyrosine TPO->Iodination Coupling Coupling of Iodotyrosines TPO->Coupling H2O2 H₂O₂ H2O2->TPO Thyroglobulin Thyroglobulin (Tg) (Tyrosine residues) Thyroglobulin->Iodination MIT_DIT MIT & DIT on Tg MIT_DIT->Coupling T3_T4_on_Tg T3 & T4 on Tg Endocytosis Endocytosis T3_T4_on_Tg->Endocytosis Proteolysis Proteolysis Endocytosis->Proteolysis T3_T4_release T3 & T4 Release Proteolysis->T3_T4_release Iodide_oxidation->Iodination Iodination->MIT_DIT Coupling->T3_T4_on_Tg 5_Ethyl_6_methyl_2_thiouracil This compound (and analogs) 5_Ethyl_6_methyl_2_thiouracil->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory action of thiouracil derivatives on Thyroid Peroxidase (TPO).

TPO_Inhibition_Assay_Workflow cluster_workflow Amplex UltraRed TPO Inhibition Assay Workflow Prepare_reagents Prepare Reagents: TPO enzyme, Amplex UltraRed, H₂O₂, Test Compound Dispense Dispense Reagents into Microplate Wells Prepare_reagents->Dispense Incubate Incubate at 37°C Dispense->Incubate Measure_fluorescence Measure Fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) Incubate->Measure_fluorescence Data_analysis Data Analysis: Calculate % Inhibition, Determine IC50 Measure_fluorescence->Data_analysis

Caption: Experimental workflow for the in vitro Amplex UltraRed Thyroid Peroxidase (TPO) inhibition assay.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_treatment Treat Cells with Test Compound or Vehicle Heating Heat Cell Lysate at Varying Temperatures Cell_treatment->Heating Centrifugation Centrifuge to Separate Soluble and Precipitated Proteins Heating->Centrifugation Protein_quantification Quantify Soluble TPO (e.g., Western Blot) Centrifugation->Protein_quantification Melting_curve Generate Melting Curve and Determine Thermal Shift Protein_quantification->Melting_curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay quantifies the inhibitory effect of a test compound on TPO activity by measuring the reduction in the formation of a fluorescent product.[6][7]

Materials:

  • Recombinant human TPO or thyroid microsomes

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer

  • Test compound (e.g., this compound) and positive controls (PTU, MMI)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of TPO enzyme, Amplex® UltraRed, and H₂O₂ in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the TPO enzyme solution.

    • Add serial dilutions of the test compound or control compounds. Include wells with solvent only as a negative control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of approximately 590 nm.

    • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.

Materials:

  • Thyroid cell line expressing TPO (e.g., Nthy-ori 3-1)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR thermocycler)

  • Centrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Culture thyroid cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation and Detection:

    • Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TPO in each sample by Western blotting using a TPO-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble TPO as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blotting for TPO Expression

This technique is used to detect and quantify the amount of TPO protein in cell lysates, particularly for the readout in a CETSA experiment.

Materials:

  • Cell lysates from CETSA experiment

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-TPO)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation:

    • Denature the protein samples from the CETSA experiment and load them onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-TPO antibody.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Signal Detection:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative amount of soluble TPO.

Conclusion

Validating the specificity of this compound for thyroid peroxidase is crucial for its potential development as a therapeutic agent. This guide provides a comparative framework and detailed experimental protocols to assess its on-target potency and potential for off-target effects. By comparing its performance against well-established TPO inhibitors like 6-methyl-2-thiouracil, propylthiouracil, and methimazole, researchers can gain valuable insights into its specificity and therapeutic potential. The provided in vitro and cellular assays are fundamental tools for characterizing the interaction of this novel compound with its intended biological target.

References

Reproducibility of 5-Ethyl-6-methyl-2-thiouracil Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings related to 5-Ethyl-6-methyl-2-thiouracil and its close analogs. Due to the limited publicly available data specifically for this compound, this document focuses on the well-characterized activities of structurally similar compounds, namely 6-methyl-2-thiouracil and 6-propyl-2-thiouracil (PTU). The provided experimental protocols are intended to serve as a foundation for the reproducible evaluation of this compound and to facilitate direct comparison with these established alternatives.

Comparative Biological Activities and Quantitative Data

The primary biological activity associated with 6-substituted-2-thiouracil derivatives is the inhibition of thyroid hormone synthesis. This is achieved through the inhibition of the enzyme thyroid peroxidase (TPO). Additionally, various derivatives of 2-thiouracil have been investigated for their potential as anticancer and antimicrobial agents. The following tables summarize the available quantitative data for key analogs.

Table 1: Antithyroid Activity of 2-Thiouracil Derivatives

CompoundAssayTargetIC50 ValueReference
6-propyl-2-thiouracil (PTU)Amplex UltraRed (AUR) TPO Inhibition AssayRat Thyroid Peroxidase~5 µM[1]
6-propyl-2-thiouracil (PTU)Guaiacol (GUA) Oxidation AssayRat Thyroid Peroxidase~10 µM[1]
Methimazole (MMI) - ReferenceAmplex UltraRed (AUR) TPO Inhibition AssayRat Thyroid Peroxidase~1 µM[1]
6-propyl-2-thiouracil (PTU)In vitro TPO inhibitionHuman Thyroid Peroxidase2 x 10⁻⁶ M[2]
Methimazole (MMI) - ReferenceIn vitro TPO inhibitionHuman Thyroid Peroxidase8 x 10⁻⁷ M[2]

Table 2: Cytotoxic Activity of 2-Thiouracil Derivatives

CompoundCell LineAssayIC50 Value (µg/mL)Reference
Thiouracil Derivative 1bColon Cancer (CaCo-2)Sulforhodamine B (SRB) Assay< 10[3]
Doxorubicin - ReferenceColon Cancer (CaCo-2)Sulforhodamine B (SRB) Assay10.42[3]
Thiouracil Sulfonamide 9Colon Cancer (CaCo-2)Sulforhodamine B (SRB) Assay2.82[4]
Thiouracil Sulfonamide 9Breast Cancer (MCF-7)Sulforhodamine B (SRB) Assay2.92[4]
5-Fluorouracil - ReferenceBreast Cancer (MCF-7)Sulforhodamine B (SRB) Assay> 10[4]

Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay measures the inhibition of TPO-catalyzed oxidation of Amplex® UltraRed to the fluorescent product, resorufin.[1][5][6][7]

Materials:

  • Recombinant human TPO or rat thyroid microsomes

  • Amplex® UltraRed reagent (10 mM stock in DMSO)

  • Hydrogen peroxide (H₂O₂) (30 mM stock)

  • Potassium phosphate buffer (200 mM, pH 7.4)

  • Test compound (e.g., this compound) and positive control (e.g., PTU) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add the following to each well:

    • 75 µL of Amplex® UltraRed reagent (final concentration: 25 µM)

    • 10-15 µL of microsomal protein (final concentration: 12.5 µg/mL)

    • Varying concentrations of the test compound or control. Include a vehicle control (DMSO only).

  • Initiate the reaction by adding 25 µL of H₂O₂ (final concentration: 300 µM).

  • The final reaction volume should be brought to 200 µL with potassium phosphate buffer.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.[3][4]

Materials:

  • Human cancer cell line (e.g., CaCo-2, MCF-7)

  • Complete cell culture medium

  • Test compound and positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compound and positive control for 48 hours.

  • After incubation, fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Stain the cells by adding 100 µL of SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[8]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Test compound and positive control antibiotic

  • 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compound and control antibiotic in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

Antithyroid Mechanism of Thiouracil Derivatives

Antithyroid_Mechanism cluster_thyroid_follicle Thyroid Follicular Cell cluster_drug Inhibitory Action Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination TPO->Iodine T3_T4 T3 & T4 on Tg TPO->T3_T4 MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Hormone_Release T3 & T4 Release T3_T4->Hormone_Release Thiouracil This compound Thiouracil->TPO Inhibition Cytotoxicity_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation_48h Incubation (48 hours) compound_treatment->incubation_48h cell_fixation Cell Fixation (TCA) incubation_48h->cell_fixation staining Staining (SRB) cell_fixation->staining measurement Absorbance Reading (570 nm) staining->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safe Disposal of 5-Ethyl-6-methyl-2-thiouracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Ethyl-6-methyl-2-thiouracil, a compound used in laboratory research, is critical to ensure personnel safety and environmental protection. As with many thiouracil derivatives, this compound should be handled as hazardous waste. Disposal procedures must comply with all applicable federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound:

  • Waste Collection:

    • Place the this compound waste into a designated, leak-proof, and sealable container.[1]

    • The container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Spill Management:

    • In the event of a spill, clear the area of personnel.[1]

    • Clean up spills immediately by vacuuming or sweeping up the material.[1] Avoid generating dust.[1]

    • Place all contaminated cleanup materials into a hazardous waste disposal bag or container and label it accordingly.

  • Container Rinsing:

    • For empty containers that held this compound, the first one to three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[3] This is a common practice for containers of highly toxic chemicals.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.[2]

  • Final Disposal:

    • Dispose of the hazardous waste through an approved waste disposal plant or a licensed chemical waste management company.[4][5]

    • It is imperative to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal. Never dispose of this chemical by evaporation, in the regular trash, or down the sewer.[3]

Quantitative Data and Disposal Considerations

ParameterGuidelineSource
Waste Classification Hazardous Waste
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat[1][2]
Spill Cleanup Sweep or vacuum, avoid dust[1]
Container Labeling "Hazardous Chemical Waste", full chemical name
Empty Container Rinsate Collect first 1-3 rinses as hazardous waste[3]
Disposal Method Approved hazardous waste facility[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Place in a labeled, sealed hazardous waste container. is_spill->collect_waste No clean_spill Clean spill using appropriate PPE. Avoid dust generation. is_spill->clean_spill Yes is_container_empty Is the original container empty? collect_waste->is_container_empty collect_spill_residue Collect spill residue and cleanup materials in a labeled hazardous waste container. clean_spill->collect_spill_residue store_waste Store hazardous waste in a designated, secure area. collect_spill_residue->store_waste rinse_container Triple rinse the container. Collect the first rinsate as hazardous waste. is_container_empty->rinse_container Yes is_container_empty->store_waste No rinse_container->store_waste contact_disposal Contact approved hazardous waste disposal service. store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Ethyl-6-methyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Ethyl-6-methyl-2-thiouracil. The following procedures are based on best practices for handling similar thiouracil and uracil compounds, which are known to have potential health risks. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as working in a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. Consider double gloving.[1][3]Gloves should be inspected before use and removed carefully to avoid skin contamination.[1] Change gloves frequently, especially if contaminated, punctured, or torn.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[1][2]
Additional Protection Protective shoe covers and head covering may be necessary for larger scale operations or where extensive handling occurs.[3]

II. Health Hazard Information

While specific toxicological data for this compound is limited, related compounds like 6-Methyl-2-thiouracil are classified as potentially hazardous.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.[4]
Carcinogenicity Suspected of causing cancer. Classified as a possible human carcinogen (Group 2B) by IARC (for 6-Methyl-2-thiouracil).
Irritation May cause skin and eye irritation.[5] May cause irritation of the respiratory tract.[6]
Other Potential Effects May affect the central nervous system, liver, and kidneys.[6]

III. Operational and Disposal Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling, use, and disposal of this compound.

A. Preparation and Handling

  • Ventilation : Always handle the solid powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[1]

  • Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.

  • Handling :

    • Avoid all personal contact, including inhalation and direct contact with skin and eyes.[3][7]

    • Prevent the formation of dust when handling the solid form.[1]

    • Do not eat, drink, or smoke in the handling area.[1][7]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][7]

    • Work clothes should be laundered separately.[7]

B. Spill and Decontamination Procedures

  • Spill Containment : In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Cleanup :

    • Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[1][7] Do not use air hoses for cleaning.[7]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][7]

  • Surface Decontamination :

    • For decontaminating work surfaces, a 0.1% to 0.5% sodium hypochlorite solution may be effective, similar to its use for the related compound 5-fluorouracil.[1]

    • After the required contact time, rinse the surface with water.[1]

C. Waste Disposal Plan

As a potentially hazardous chemical waste, this compound waste must be managed and segregated properly.

Waste TypeDisposal Procedure
Trace Waste Items with minimal residual contamination (e.g., used gloves, wipes) should be disposed of in designated hazardous waste containers for incineration.[1]
Bulk Waste Grossly contaminated items, unused or expired product, and materials used to clean up spills are considered bulk waste and must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1]

IV. Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_don_ppe Don Appropriate PPE prep_fume_hood->prep_don_ppe Then handle_avoid_contact Avoid Personal Contact prep_don_ppe->handle_avoid_contact Proceed to handle_prevent_dust Prevent Dust Formation handle_avoid_contact->handle_prevent_dust handle_no_eat_drink No Eating/Drinking/Smoking handle_prevent_dust->handle_no_eat_drink post_wash_hands Wash Hands Thoroughly handle_no_eat_drink->post_wash_hands After Handling post_launder_clothes Separate Laundry post_wash_hands->post_launder_clothes disp_trace Trace Waste Disposal post_launder_clothes->disp_trace Dispose of disp_bulk Bulk Waste Disposal post_launder_clothes->disp_bulk Dispose of

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-6-methyl-2-thiouracil
Reactant of Route 2
5-Ethyl-6-methyl-2-thiouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.